ONO-8430506
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H28FN3O3 |
|---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
4-[2-[8-[(4-fluorophenyl)methyl]-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-5-yl]-2-oxoethyl]bicyclo[2.2.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C27H28FN3O3/c28-19-5-3-18(4-6-19)15-31-22-16-30(13-7-20(22)21-2-1-12-29-24(21)31)23(32)14-26-8-10-27(17-26,11-9-26)25(33)34/h1-6,12H,7-11,13-17H2,(H,33,34) |
InChI Key |
SGSFONPFVRRJLS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C3=C(N2CC4=CC=C(C=C4)F)N=CC=C3)C(=O)CC56CCC(C5)(CC6)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
ONO-8430506: A Technical Guide to its Mechanism of Action as a Potent Autotaxin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ONO-8430506 is a potent and orally bioavailable small molecule inhibitor of autotaxin (ATX), the enzyme responsible for the majority of lysophosphatidic acid (LPA) production in the blood. By inhibiting the lysophospholipase D (LysoPLD) activity of ATX, this compound effectively reduces circulating LPA levels, thereby modulating the diverse signaling pathways mediated by LPA receptors. This targeted inhibition of the ATX-LPA axis has shown significant therapeutic potential in preclinical models, particularly in oncology, where it has been demonstrated to suppress tumor growth, reduce metastasis, and enhance the efficacy of standard chemotherapeutic agents like paclitaxel. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical activity, the signaling pathways it modulates, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action: Inhibition of Autotaxin
This compound functions as a direct and potent inhibitor of autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[1][2] ATX is a secreted glycoprotein with lysophospholipase D (LysoPLD) activity, which catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce the bioactive signaling lipid, lysophosphatidic acid (LPA).[3][4] The primary mechanism of this compound is the blockade of this enzymatic activity, leading to a significant reduction in the production of LPA.[1]
Quantitative Inhibition Data
The inhibitory potency of this compound against ATX has been quantified in various assays, demonstrating its high affinity and efficacy.
| Parameter | Value | Species/Assay Condition | Reference |
| IC50 | 5.1 nM | Recombinant human ATX/ENPP2 (FS-3 fluorescent substrate) | [1] |
| IC50 | 4.5 nM | Recombinant human ATX/ENPP2 (16:0-LPC natural substrate) | [1] |
| IC50 | ~10 nM | Recombinant and plasma-derived ATX/ENPP2 from various animal species | [1] |
| IC90 | 100 nM | ATX activity in mouse plasma | [1][2] |
Pharmacokinetic Profile
This compound exhibits favorable pharmacokinetic properties, including good oral bioavailability across multiple species, which supports its potential for systemic therapeutic use.
| Species | Oral Bioavailability (%) | Cmax (ng/mL) at 1 mg/kg p.o. | Terminal Elimination Half-life (h) at 0.3 mg/kg i.v. | Reference |
| Rat | 51.6 | 261 | 3.4 | [1] |
| Dog | 71.1 | 1670 | 8.9 | [1] |
| Monkey | 30.8 | 63 | 7.9 | [1] |
Modulation of the ATX-LPA Signaling Pathway
The therapeutic effects of this compound are a direct consequence of its ability to suppress the ATX-LPA signaling axis. LPA exerts its biological effects by binding to a family of six G protein-coupled receptors (GPCRs), LPAR1-6. These receptors couple to various G proteins (Gq/11, Gi/o, G12/13, and Gs) to activate a multitude of downstream signaling cascades that regulate key cellular processes implicated in cancer progression, such as cell proliferation, migration, survival, and angiogenesis.
By inhibiting ATX, this compound reduces the availability of the LPAR ligand, LPA, thereby downregulating the signaling output from these pathways. This leads to a reduction in tumor growth, invasion, and the inflammatory tumor microenvironment.
Experimental Protocols
The following sections detail the key experimental methodologies used to characterize the mechanism of action of this compound.
Autotaxin Inhibition Assay (In Vitro)
This assay quantifies the inhibitory effect of this compound on the enzymatic activity of ATX.
Principle: The assay utilizes a fluorogenic LPC analogue, FS-3, which contains a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence. Upon cleavage by ATX, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence. The rate of fluorescence increase is proportional to ATX activity.
Materials:
-
Recombinant human autotaxin (ATX/ENPP2)
-
FS-3 (fluorogenic substrate)
-
This compound (or other test compounds)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA)
-
96-well black microplates
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in assay buffer to create a range of test concentrations.
-
In a 96-well plate, add a fixed amount of recombinant human ATX to each well.
-
Add the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the FS-3 substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of this compound.
-
Determine the percent inhibition relative to the vehicle control and plot against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
Orthotopic Breast Cancer Mouse Model (In Vivo)
This model is used to evaluate the anti-tumor and anti-metastatic effects of this compound in a physiologically relevant setting.
Principle: The murine 4T1 breast cancer cell line is implanted into the mammary fat pad of syngeneic BALB/c mice. This model spontaneously metastasizes to distant organs, including the lungs, closely mimicking human breast cancer progression.
Materials:
-
4T1 murine breast cancer cells
-
Female BALB/c mice (6-8 weeks old)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional, for cell suspension)
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Paclitaxel
-
Vehicle for paclitaxel (e.g., Cremophor EL and ethanol)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture 4T1 cells in appropriate medium until they reach 70-80% confluency.
-
Cell Preparation: Harvest the cells using trypsin, wash with PBS, and resuspend in PBS (or a PBS/Matrigel mixture) at a concentration of 5 x 105 cells/mL.
-
Tumor Implantation: Anesthetize the mice. Inject 1 x 104 cells (in 20 µL) into the fourth mammary fat pad of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow. Begin measuring tumor volume with calipers every 2-3 days once they become palpable. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100 mm3), randomize the mice into treatment groups:
-
Vehicle control
-
This compound alone
-
Paclitaxel alone
-
This compound and Paclitaxel combination
-
-
Dosing Regimen (Example):
-
This compound: Administer orally (p.o.) once daily at a dose of 30 or 100 mg/kg.
-
Paclitaxel: Administer intravenously (i.v.) or intraperitoneally (i.p.) at a specified dose and schedule (e.g., 10 mg/kg, once weekly).
-
Combination: Administer both drugs according to their respective schedules. The timing of administration of each drug relative to the other should be consistent throughout the study.
-
-
Endpoint: Continue treatment for a defined period (e.g., 21 days). Monitor tumor growth and body weight throughout the study. At the end of the study, euthanize the mice, excise the primary tumors and weigh them. Lungs can be harvested to quantify metastatic nodules.
Conclusion
This compound is a highly potent and specific inhibitor of autotaxin, effectively targeting the production of the pro-tumorigenic signaling molecule LPA. Its robust preclinical activity, characterized by the inhibition of tumor growth and metastasis, both as a monotherapy and in combination with standard-of-care chemotherapy, underscores the therapeutic potential of targeting the ATX-LPA axis in oncology. The detailed methodologies provided in this guide serve as a resource for researchers in the field of cancer biology and drug development to further investigate the role of this important signaling pathway and the therapeutic utility of inhibitors like this compound.
References
ONO-8430506: A Technical Whitepaper on its Core Target and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide on ONO-8430506, a potent and orally bioavailable small molecule inhibitor. The core focus of this whitepaper is to delineate its primary molecular target, summarize key quantitative data, provide detailed experimental methodologies for its characterization, and visualize the associated signaling pathways and experimental workflows.
Core Target Identification and Mechanism of Action
The primary molecular target of this compound is Autotaxin (ATX) , also known as Ectonucleotide Pyrophosphatase/Phosphodiesterase 2 (ENPP2) .[1][2] ATX is a secreted enzyme with lysophospholipase D (LysoPLD) activity that plays a crucial role in the production of the bioactive lipid mediator, lysophosphatidic acid (LPA), from lysophosphatidylcholine (LPC) in the extracellular space.[3][4]
This compound functions as a competitive inhibitor of the LysoPLD activity of ATX.[1] By binding to the active site of ATX, it blocks the hydrolysis of LPC to LPA. This reduction in LPA levels is the key mechanism through which this compound exerts its biological effects. LPA is a pleiotropic signaling molecule that, through its interaction with at least six G protein-coupled receptors (LPAR1-6), modulates a wide range of cellular processes, including cell proliferation, migration, survival, and inflammation.[5] Dysregulation of the ATX-LPA signaling axis has been implicated in the pathophysiology of various diseases, including cancer, fibrosis, and inflammatory disorders.[5][6]
Quantitative Data Summary
The inhibitory potency and pharmacokinetic profile of this compound have been characterized across various preclinical models. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound against Autotaxin
| Assay Type | Enzyme Source | Substrate | IC50 (nM) | Reference |
| LysoPLD Activity | Recombinant Human ATX/ENPP2 | FS-3 (synthetic fluorescent) | 5.1 | [1][2] |
| LysoPLD Activity | Recombinant Human ATX/ENPP2 | 16:0-LPC (natural) | 4.5 | [1][2] |
| LPA Formation | Recombinant and Plasma-derived ATX (various species) | Endogenous | ~10 | [1] |
| ATX Activity | Mouse Plasma | - | IC90: 100 nM | [2] |
Table 2: Pharmacokinetic Properties of this compound in Preclinical Species
| Species | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Terminal Half-life (h) | Oral Bioavailability (%) | Reference |
| Rat | Oral | 1 | 261 | 3.4 | 51.6 | [1][7] |
| Dog | Oral | 1 | 1670 | 8.9 | 71.1 | [1][7] |
| Monkey | Oral | 1 | 63 | 7.9 | 30.8 | [1][7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound. These protocols are based on the supplementary information provided for the primary publication by Iwaki et al. in ACS Medicinal Chemistry Letters.[8]
Recombinant Human ATX Inhibition Assay (FS-3 Substrate)
Objective: To determine the in vitro inhibitory activity of this compound on recombinant human autotaxin using a synthetic fluorescent substrate.
Materials:
-
Recombinant human ATX/ENPP2
-
This compound (or test compound)
-
FS-3 (fluorescent substrate)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.01% Triton X-100
-
96-well black microplates
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm)
Procedure:
-
Prepare a solution of recombinant human ATX in assay buffer.
-
Serially dilute this compound in DMSO and then further dilute in assay buffer to the desired final concentrations.
-
Add 2 µL of the diluted compound solution to the wells of a 96-well plate. For the control (no inhibition), add 2 µL of assay buffer with the corresponding DMSO concentration.
-
Add 48 µL of the ATX enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 50 µL of the FS-3 substrate solution (prepared in assay buffer) to each well.
-
Immediately measure the fluorescence intensity at 37°C every 2 minutes for 60 minutes using a fluorescence plate reader.
-
The rate of reaction (slope of the linear portion of the fluorescence versus time curve) is calculated.
-
The percent inhibition is determined relative to the control wells.
-
IC50 values are calculated by fitting the percent inhibition data to a four-parameter logistic equation.
Human Plasma LysoPLD Activity Assay
Objective: To measure the inhibitory effect of this compound on the native ATX activity present in human plasma.
Materials:
-
Human plasma (collected with heparin or citrate as anticoagulant)
-
This compound (or test compound)
-
LPC (1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine, 16:0)
-
Choline oxidase
-
Horseradish peroxidase (HRP)
-
TOOS reagent (N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline)
-
4-Aminoantipyrine
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0), 500 mM NaCl, 5 mM MgCl2, 0.05% Triton X-100
-
96-well clear microplates
-
Absorbance plate reader (555 nm)
Procedure:
-
Thaw frozen human plasma on ice.
-
Prepare serial dilutions of this compound in DMSO and then in assay buffer.
-
In a 96-well plate, mix 10 µL of human plasma with 10 µL of the diluted compound solution. Incubate for 30 minutes at 37°C.
-
Prepare a reaction mixture containing LPC, choline oxidase, HRP, TOOS, and 4-aminoantipyrine in assay buffer.
-
Add 80 µL of the reaction mixture to each well to start the reaction.
-
Incubate the plate at 37°C for 3 to 6 hours.
-
Measure the absorbance at 555 nm.
-
The amount of choline produced is proportional to the absorbance, which reflects the LysoPLD activity.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value using a non-linear regression curve fit.
Visualizations
Signaling Pathway
Caption: this compound inhibits ATX, blocking LPA production and downstream signaling.
Experimental Workflow: In Vitro ATX Inhibition Assay
Caption: Step-by-step workflow for determining the in vitro inhibitory potency of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PDE | TargetMol [targetmol.com]
- 3. This compound: A Novel Autotaxin Inhibitor That Enhances the Antitumor Effect of Paclitaxel in a Breast Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Autotaxin and Lysophosphatidate Signaling: Prime Targets for Mitigating Therapy Resistance in Breast Cancer | Benesch | World Journal of Oncology [wjon.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound: A Novel Autotaxin Inhibitor That Enhances the Antitumor Effect of Paclitaxel in a Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
ONO-8430506: A Technical Guide to a Potent Autotaxin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ONO-8430506 is a potent and orally bioavailable small molecule inhibitor of autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[1][2] Autotaxin is a key enzyme responsible for the synthesis of lysophosphatidic acid (LPA), a bioactive signaling lipid involved in a wide range of physiological and pathological processes, including cell proliferation, migration, inflammation, and fibrosis.[3][4][5] By inhibiting ATX, this compound effectively reduces LPA levels, making it a promising therapeutic candidate for various diseases, including cancer and fibrotic conditions. This technical guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile. Detailed experimental methodologies and signaling pathway diagrams are also presented to support further research and development efforts.
Introduction to Autotaxin and Lysophosphatidic Acid Signaling
Autotaxin is a secreted lysophospholipase D that catalyzes the conversion of lysophosphatidylcholine (LPC) to LPA in the extracellular space.[3][4] LPA then activates a family of G protein-coupled receptors (GPCRs), LPAR1-6, to initiate a cascade of downstream signaling events.[3][5] This signaling axis plays a crucial role in tissue repair and development; however, its dysregulation is implicated in the pathogenesis of numerous diseases.[3][4] In oncology, the ATX-LPA pathway is known to promote tumor growth, metastasis, and resistance to therapy.[6][7] In fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF), elevated levels of ATX and LPA contribute to the persistent activation of fibroblasts and excessive deposition of extracellular matrix.[8]
This compound: Mechanism of Action and In Vitro Potency
This compound is a competitive inhibitor of autotaxin.[7] Its inhibitory activity has been characterized using various in vitro assays, demonstrating high potency against ATX from different species.
Table 1: In Vitro Inhibitory Activity of this compound against Autotaxin
| Assay Type | Enzyme Source | Substrate | IC50 (nM) | Reference |
| LysoPLD Activity | Recombinant Human ATX/ENPP2 | FS-3 (synthetic) | 5.1 | [1] |
| LysoPLD Activity | Recombinant Human ATX/ENPP2 | 16:0-LPC (natural) | 4.5 | [1] |
| LPA Formation | Recombinant and Plasma-derived ATX (various species) | Endogenous | ~10 | [1] |
| LysoPLD Activity | Human Plasma | Endogenous | 7.9 - 8.1 | [3] |
| ATX Activity | Mouse Plasma | Endogenous | IC90: 100 | [1] |
Experimental Protocols
In Vitro Autotaxin Activity Assay (FS-3 Substrate)
This protocol describes a common method for assessing ATX activity using a fluorogenic substrate.
Objective: To determine the in vitro inhibitory potency of this compound on ATX enzymatic activity.
Materials:
-
Recombinant human ATX/ENPP2
-
This compound
-
FS-3 (fluorogenic ATX substrate)
-
Assay Buffer (e.g., Tris-based buffer with physiological salts and BSA)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a solution of recombinant human ATX in assay buffer.
-
Serially dilute this compound to a range of concentrations.
-
Add the ATX solution to the wells of a 96-well plate.
-
Add the this compound dilutions or vehicle control to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the FS-3 substrate to each well.
-
Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Diagram: In Vitro ATX Activity Assay Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PDE | TargetMol [targetmol.com]
- 3. This compound: A Novel Autotaxin Inhibitor That Enhances the Antitumor Effect of Paclitaxel in a Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A Novel Autotaxin Inhibitor That Enhances the Antitumor Effect of Paclitaxel in a Breast Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dose-response Effects of Bleomycin on Inflammation and Pulmonary Fibrosis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. Inhibition of bleomycin-induced pulmonary fibrosis in mice by the matrix metalloproteinase inhibitor batimastat - PubMed [pubmed.ncbi.nlm.nih.gov]
ONO-8430506: A Technical Overview of a Potent ENPP2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-8430506 is a potent and orally bioavailable small molecule inhibitor of ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), also known as autotaxin (ATX).[1][2][3][4] ENPP2 is a secreted enzyme that plays a crucial role in extracellular signaling by catalyzing the hydrolysis of lysophosphatidylcholine (LPC) to produce the bioactive lipid mediator, lysophosphatidic acid (LPA).[5][6][7] LPA exerts its pleiotropic effects by activating at least six G protein-coupled receptors (LPAR1-6), influencing a wide range of cellular processes including cell proliferation, survival, migration, and differentiation.[8][9][10] Dysregulation of the ENPP2/LPA signaling axis has been implicated in the pathophysiology of various diseases, including cancer, fibrosis, and inflammation.[5][6][11][12] This document provides a comprehensive technical guide on this compound, its mechanism of action, and the broader context of ENPP2 inhibition.
Mechanism of Action
This compound acts as a direct inhibitor of the lysophospholipase D (LysoPLD) activity of ENPP2.[1][5] By binding to the enzyme, it prevents the conversion of LPC into LPA, thereby reducing the circulating and localized levels of this signaling lipid.[5][13] This reduction in LPA levels leads to decreased activation of its cognate receptors and subsequent downstream signaling pathways. The potent and sustained inhibition of plasma LPA formation by this compound has been demonstrated in preclinical in vivo models.[5]
Quantitative Data
The inhibitory potency and pharmacokinetic properties of this compound have been characterized in various preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound against ENPP2/Autotaxin
| Parameter | Species/Source | Substrate | Value | Reference |
| IC₅₀ | Recombinant Human ENPP2 | FS-3 (fluorescent) | 5.1 nM | [1][5] |
| IC₅₀ | Recombinant Human ENPP2 | 16:0-LPC (natural) | 4.5 nM | [1][5] |
| IC₅₀ | Human Plasma | 16:0-LPC | 5.5 nM | [5] |
| IC₅₀ | Monkey Plasma | 16:0-LPC | 11.6 nM | [5] |
| IC₅₀ | Dog Plasma | 16:0-LPC | 4.7 nM | [5] |
| IC₅₀ | Rat Plasma | 16:0-LPC | 6.8 nM | [5] |
| IC₅₀ | Mouse Plasma | 16:0-LPC | 6.4 nM | [5] |
| IC₉₀ | Mouse Plasma | Not Specified | 100 nM | [1][2][3] |
Table 2: Pharmacokinetic Properties of this compound in Preclinical Species
| Parameter | Rat | Dog | Monkey | Reference |
| Oral Bioavailability (%) | 51.6 | 71.1 | 30.8 | [1][2] |
| Cₘₐₓ (ng/mL) at 1 mg/kg p.o. | 261 | 1670 | 63 | [1][2] |
| Terminal Half-life (h) at 0.3 mg/kg i.v. | 3.4 | 8.9 | 7.9 | [1] |
| Plasma Clearance (mL/min/kg) at 0.3 mg/kg i.v. | 8.2 | 4.7 | 5.8 | [1] |
| Volume of Distribution (mL/kg) at 0.3 mg/kg i.v. | 1474 | 1863 | 2275 | [1] |
Signaling Pathway
The ENPP2/LPA signaling pathway is a critical regulator of numerous physiological and pathological processes. The following diagram illustrates the core components of this pathway and the point of intervention for this compound.
Caption: The ENPP2/LPA signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The evaluation of ENPP2 inhibitors like this compound involves a variety of in vitro and in vivo assays. Below are detailed methodologies for key experiments.
In Vitro ENPP2/Autotaxin Activity Assay (Fluorogenic)
This assay measures the LysoPLD activity of ENPP2 using a synthetic fluorescent substrate.[14]
-
Objective: To determine the in vitro inhibitory potency (IC₅₀) of a compound against ENPP2.
-
Materials:
-
Recombinant human ENPP2/autotaxin.
-
Fluorogenic substrate FS-3 (an LPC analog conjugated with a fluorophore and a quencher).[14]
-
Assay buffer (e.g., Tris-HCl, NaCl, MgCl₂, CaCl₂, Triton X-100).[15]
-
Test compound (this compound) at various concentrations.
-
96-well microplate.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add recombinant ENPP2 to each well of the microplate.
-
Add the diluted test compound to the respective wells.
-
Initiate the enzymatic reaction by adding the FS-3 substrate to all wells.
-
Incubate the plate at 37°C.
-
Measure the increase in fluorescence over time using a plate reader (excitation/emission wavelengths appropriate for the fluorophore). The cleavage of FS-3 by ENPP2 separates the fluorophore from the quencher, resulting in a fluorescent signal.[14]
-
Calculate the rate of reaction for each compound concentration.
-
Plot the reaction rate against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
In Vitro Plasma LysoPLD Activity Assay (Choline Release)
This assay measures the ENPP2 activity in a biological matrix like plasma by quantifying the release of choline from a natural substrate.[16][17]
-
Objective: To determine the inhibitory potency of a compound on endogenous ENPP2 activity in plasma.
-
Materials:
-
Plasma samples (human, rat, mouse, etc.).
-
Substrate: Lysophosphatidylcholine (e.g., 14:0 or 16:0-LPC).[5][15]
-
Test compound (this compound) at various concentrations.
-
Choline oxidase.
-
Horseradish peroxidase (HRP).
-
TOOS reagent (N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline) or similar chromogenic substrate for HRP.[15]
-
4-aminoantipyrine.[15]
-
96-well microplate.
-
Spectrophotometer.
-
-
Procedure:
-
Add plasma samples and serial dilutions of this compound to the wells of a microplate.
-
Add the LPC substrate to initiate the reaction and incubate at 37°C to allow for choline release.[15]
-
After incubation, add a reaction mixture containing choline oxidase, HRP, 4-aminoantipyrine, and TOOS reagent.
-
Choline oxidase converts the released choline, producing hydrogen peroxide.
-
HRP uses the hydrogen peroxide to catalyze the oxidative coupling of 4-aminoantipyrine and TOOS, forming a colored product.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of inhibition for each compound concentration relative to a vehicle control and determine the IC₅₀ value.
-
In Vivo Pharmacodynamic Assessment of Plasma LPA Formation
This protocol assesses the ability of an orally administered compound to inhibit ENPP2 activity in a living organism.
-
Objective: To evaluate the in vivo efficacy and duration of action of this compound.
-
Animal Model: Rats or mice.
-
Procedure:
-
Administer this compound orally (gavage) to a cohort of animals at various doses.[2][5] A vehicle control group is also included.
-
At specified time points post-administration (e.g., 1, 4, 8, 24 hours), collect blood samples.[5]
-
Process the blood to obtain plasma.
-
Measure the remaining plasma LysoPLD activity using the choline release assay described above.
-
Alternatively, or in addition, extract lipids from the plasma and quantify the levels of various LPA species using liquid chromatography-mass spectrometry (LC-MS).
-
Determine the dose-dependent and time-dependent inhibition of plasma LysoPLD activity and/or reduction in plasma LPA levels.
-
Experimental Workflow Diagram
The following diagram outlines a typical workflow for the preclinical evaluation of an ENPP2 inhibitor like this compound.
Caption: Preclinical evaluation workflow for an ENPP2 inhibitor.
Applications and Future Directions
The potent inhibition of the ENPP2/LPA axis by this compound underscores its therapeutic potential in a variety of diseases. Preclinical studies have shown its efficacy in reducing tumor growth and metastasis in breast cancer models, in part by enhancing the effects of chemotherapy agents like paclitaxel.[1][13][18] Additionally, its ability to regulate smooth muscle contraction suggests potential applications in conditions like urethral obstructive disease.[5] The role of ENPP2/LPA signaling in fibrosis, particularly idiopathic pulmonary fibrosis (IPF), is an area of intense research, with several ENPP2 inhibitors having entered clinical trials.[12][19][20][21]
Future research will likely focus on further elucidating the role of the ENPP2/LPA axis in different disease contexts and exploring the full therapeutic potential of potent inhibitors like this compound, both as monotherapy and in combination with other treatments.[22][23]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PDE | TargetMol [targetmol.com]
- 3. This compound|1354805-08-5|COA [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Novel Highly Potent Autotaxin/ENPP2 Inhibitor Produces Prolonged Decreases in Plasma Lysophosphatidic Acid Formation In Vivo and Regulates Urethral Tension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Lysophosphatidic acid (LPA) signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gene - ENPP2 [maayanlab.cloud]
- 12. Frontiers | Autotaxin in Pathophysiology and Pulmonary Fibrosis [frontiersin.org]
- 13. This compound: A Novel Autotaxin Inhibitor That Enhances the Antitumor Effect of Paclitaxel in a Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Autotaxin Activity Assay - Echelon Biosciences [echelon-inc.com]
- 15. researchgate.net [researchgate.net]
- 16. Measurement of lysophospholipase D/autotaxin activity in human serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. This compound: A Novel Autotaxin Inhibitor That Enhances the Antitumor Effect of Paclitaxel in a Breast Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Experimental autotaxin inhibitors for the treatment of idiopathic pulmonary fibrosis | Semantic Scholar [semanticscholar.org]
- 21. Novel Autotaxin Inhibitor for the Treatment of Idiopathic Pulmonary Fibrosis: A Clinical Candidate Discovered Using DNA-Encoded Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Autotaxin–Lysophosphatidate Axis: Promoter of Cancer Development and Possible Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Autotaxin and Lysophosphatidate Signaling: Prime Targets for Mitigating Therapy Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Role of ONO-8430506 in Lysophosphatidic Acid Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lysophosphatidic acid (LPA) is a potent signaling phospholipid involved in a myriad of physiological and pathological processes, including cell proliferation, migration, and survival. Its dysregulation is implicated in various diseases, notably cancer and fibrosis. The production of extracellular LPA is primarily catalyzed by the enzyme autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2). ONO-8430506 is a novel, potent, and orally bioavailable inhibitor of ATX. By targeting ATX, this compound effectively reduces the production of LPA, thereby modulating LPA-mediated signaling pathways. This technical guide provides an in-depth overview of the role of this compound in lysophosphatidic acid signaling, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions and experimental workflows.
Introduction to Lysophosphatidic Acid Signaling
Lysophosphatidic acid exerts its biological effects by binding to a family of at least six G protein-coupled receptors (GPCRs), designated LPA₁₋₆.[1] These receptors couple to various G proteins, including Gαi/o, Gαq/11, Gα12/13, and Gαs, to initiate a diverse range of downstream signaling cascades.[1] These pathways, in turn, regulate fundamental cellular processes such as cell proliferation through the MAPK pathway, cell survival via the PI3K/Akt pathway, and cytoskeletal rearrangements through the Rho/ROCK pathway.[2][3] The multifaceted nature of LPA signaling underscores its importance in both normal physiology and the progression of diseases like cancer, where it can promote tumor growth, invasion, and metastasis.[2][4]
The primary source of extracellular LPA is the hydrolysis of lysophosphatidylcholine (LPC) by the secreted enzyme autotaxin (ATX).[5] ATX's lysophospholipase D (LysoPLD) activity is a critical control point in the LPA signaling axis, making it an attractive therapeutic target for diseases driven by excessive LPA signaling.[5]
This compound: An Autotaxin Inhibitor
This compound is a small molecule inhibitor that potently and selectively targets the enzymatic activity of autotaxin.[5][6] By inhibiting ATX, this compound reduces the systemic and local concentrations of LPA, thereby attenuating the downstream signaling events mediated by LPA receptors. This mechanism of action positions this compound as a promising therapeutic agent for pathologies characterized by aberrant LPA signaling.
Mechanism of Action
This compound acts as a competitive inhibitor of autotaxin, binding to the active site of the enzyme and preventing the hydrolysis of its substrate, LPC. This leads to a significant and sustained decrease in the production of LPA in the plasma.[7]
Quantitative Pharmacological Data
The following tables summarize the in vitro and in vivo pharmacological properties of this compound, providing key data for researchers and drug development professionals.
In Vitro Inhibitory Activity of this compound against Autotaxin
| Target | Species | Assay Substrate | IC₅₀ (nM) | Reference(s) |
| Autotaxin (ATX/ENPP2) | Human (recombinant) | FS-3 (synthetic) | 5.1 | [6] |
| Autotaxin (ATX/ENPP2) | Human (recombinant) | 16:0-LPC (natural) | 4.5 | [6] |
| Autotaxin (ATX/ENPP2) | Various (plasma-derived) | Not specified | ~10 | [6] |
| Autotaxin (ATX/ENPP2) | Mouse (plasma) | Not specified | IC₉₀ = 100 | [6] |
In Vivo Pharmacokinetic Profile of this compound
| Species | Administration | Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference(s) |
| Rat | Oral | 1 | 261 | Not specified | Not specified | 51.6 | [6] |
| Dog | Oral | 1 | 1670 | Not specified | Not specified | 71.1 | [6] |
| Monkey | Oral | 1 | 63 | Not specified | Not specified | 30.8 | [6] |
In Vivo Efficacy of this compound in Preclinical Models
| Model | Treatment | Dose (mg/kg/day) | Effect | Reference(s) |
| Syngeneic orthotopic mouse breast cancer model | This compound | 10 | ~60% decrease in lung metastases | [6] |
| Breast cancer model | This compound + Paclitaxel | 30 or 100 | Enhanced antitumor effect of Paclitaxel | [5][6] |
| Rat model | This compound (oral) | 30 | Persistent inhibition of plasma LPA formation | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of ATX inhibitors like this compound. These protocols are representative and may require optimization for specific laboratory conditions.
In Vitro Autotaxin Activity Assay (FS-3 Substrate)
This protocol describes a fluorometric assay to measure the LysoPLD activity of ATX using a synthetic substrate.
Materials:
-
Recombinant human autotaxin (ATX/ENPP2)
-
FS-3 (fluorescent lysophosphatidylcholine analogue)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.01% BSA
-
This compound or other test compounds
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 50 µL of the diluted compound to the wells of the 96-well plate.
-
Add 25 µL of recombinant human ATX solution (e.g., 4 nM final concentration) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of FS-3 substrate (e.g., 4 µM final concentration) to each well.
-
Immediately measure the fluorescence intensity (Excitation: 485 nm, Emission: 530 nm) every minute for 30-60 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical procedure for evaluating the pharmacokinetic properties of an orally administered compound.
Materials:
-
Male Sprague-Dawley rats (8-10 weeks old)
-
This compound formulation for oral and intravenous administration
-
Blood collection supplies (e.g., EDTA-coated tubes, syringes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Fast the rats overnight before dosing.
-
Administer this compound orally (e.g., via gavage) or intravenously (e.g., via tail vein injection) at a specified dose.
-
Collect blood samples (approximately 200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Extract this compound from the plasma samples using an appropriate method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of this compound in the plasma extracts using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC, oral bioavailability) using appropriate software.
Syngeneic Orthotopic Breast Cancer Mouse Model
This protocol describes the establishment of a breast cancer model in immunocompetent mice to evaluate the efficacy of therapeutic agents.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
4T1 murine breast cancer cells
-
Cell culture medium and reagents
-
Matrigel
-
Surgical instruments
-
This compound and/or Paclitaxel formulation
-
Calipers for tumor measurement
Procedure:
-
Culture 4T1 cells to ~80% confluency.
-
Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁶ cells/mL.
-
Anesthetize the mice.
-
Inject 50 µL of the cell suspension (5 x 10⁴ cells) into the fourth mammary fat pad of each mouse.
-
Monitor the mice for tumor growth. Start measuring tumor volume with calipers when the tumors become palpable. Tumor volume can be calculated using the formula: (length x width²)/2.
-
When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound, Paclitaxel, this compound + Paclitaxel).
-
Administer the treatments according to the planned schedule and route of administration.
-
Continue to monitor tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and collect the primary tumors and lungs for further analysis (e.g., histology to assess metastasis).
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways and the logical flow of experimental design.
Conclusion
This compound is a potent and orally active inhibitor of autotaxin that effectively modulates the lysophosphatidic acid signaling pathway by reducing the biosynthesis of LPA. The preclinical data strongly support its potential as a therapeutic agent in diseases characterized by dysregulated LPA signaling, such as cancer. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working in this field. Further investigation into the clinical efficacy and safety of this compound is warranted.
References
- 1. Autotaxin (ATX) Activity Assay Service - Echelon Biosciences [echelon-inc.com]
- 2. echelon-inc.com [echelon-inc.com]
- 3. An Improved Syngeneic Orthotopic Murine Model of Human Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysophospholipases cooperate to mediate lipid homeostasis and lysophospholipid signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High Throughput Autotaxin Inhibitor Screening Kit - Echelon Biosciences [echelon-inc.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Linking medicinal cannabis to autotaxin–lysophosphatidic acid signaling | Life Science Alliance [life-science-alliance.org]
The Discovery and Synthesis of ONO-8430506: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
ONO-8430506 is a potent and orally bioavailable inhibitor of autotaxin (ATX), the enzyme responsible for the production of lysophosphatidic acid (LPA). The ATX-LPA signaling pathway is implicated in a multitude of physiological and pathological processes, including cancer progression, inflammation, and fibrosis. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, intended for researchers and professionals in the field of drug development. The document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the relevant biological pathways and experimental workflows.
Introduction to this compound
This compound is a novel small molecule inhibitor of autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[1] ATX is a secreted enzyme that catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA), a bioactive signaling lipid.[2] LPA interacts with at least six G protein-coupled receptors (LPAR1-6) to mediate a wide range of cellular responses, including cell proliferation, migration, survival, and angiogenesis.[2] Dysregulation of the ATX-LPA signaling axis has been linked to the progression of various diseases, including cancer.[3]
This compound was identified through a medicinal chemistry effort aimed at developing a potent and orally available ATX inhibitor with a favorable pharmacokinetic profile.[4][5] Its development represents a significant advancement in targeting the ATX-LPA pathway for therapeutic intervention, particularly in oncology.[5]
Mechanism of Action
This compound acts as a potent inhibitor of the lysophospholipase D (LysoPLD) activity of ATX.[6] By blocking the enzymatic function of ATX, this compound effectively reduces the production of LPA from its precursor, LPC.[2] This reduction in LPA levels leads to the attenuation of downstream signaling through LPARs, thereby inhibiting the pathological cellular processes driven by this pathway. Research has shown that this compound can slow initial tumor growth and limit lung metastasis in preclinical breast cancer models.[6] Furthermore, it has been demonstrated to enhance the antitumor effects of conventional chemotherapeutic agents like paclitaxel.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, including its inhibitory potency against autotaxin and its pharmacokinetic properties in various species.
Table 1: In Vitro Inhibitory Potency of this compound
| Assay Type | Target | Substrate | Species | IC50 (nM) | IC90 (nM) | Reference |
| LysoPLD Activity | Recombinant Human ATX/ENPP2 | FS-3 (fluorescent) | Human | 5.1 | - | [6] |
| LysoPLD Activity | Recombinant Human ATX/ENPP2 | 16:0-LPC (natural) | Human | 4.5 | - | [6] |
| LPA Formation | Recombinant and Plasma-derived ATX/ENPP2 | - | Various | ~10 | - | [6] |
| ATX Activity | Plasma | - | Mouse | - | 100 | [6][1] |
Table 2: Pharmacokinetic Properties of this compound
| Species | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Oral Bioavailability (%) | Reference |
| Rat | Oral | 1 | 261 | - | - | - | 51.6 | [6] |
| Rat | Intravenous | 0.3 | - | - | - | 3.4 | - | [6] |
| Dog | Oral | 1 | 1670 | - | - | - | 71.1 | [6] |
| Dog | Intravenous | 0.3 | - | - | - | 8.9 | - | [6] |
| Monkey | Oral | 1 | 63 | - | - | - | 30.8 | [6] |
| Monkey | Intravenous | 0.3 | - | - | - | 7.9 | - | [6] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and the key biological assays used for its characterization.
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the construction of a key bicyclic intermediate followed by coupling with a substituted benzene ring. The following protocol is a representative synthesis based on the reported medicinal chemistry efforts.
Step 1: Synthesis of the Bicyclic Core
-
The synthesis commences with the construction of the bicyclo[3.3.1]nonane core structure. This can be achieved through a series of cyclization and functional group manipulation reactions, starting from readily available cyclic ketones or dienes.
Step 2: Introduction of the Carboxylic Acid Moiety
-
A carboxylic acid group is introduced onto the bicyclic core. This is a crucial step as the carboxyl group plays a significant role in the potent ATX inhibitory activity.[4] This can be accomplished via various methods such as carboxylation of an organometallic intermediate or oxidation of a primary alcohol.
Step 3: Coupling with the Benzene Ring
-
The final key step involves the coupling of the bicyclic carboxylic acid with a functionalized benzene ring. This is typically achieved through an amide bond formation or other cross-coupling reactions to yield this compound.[4]
Purification:
-
The final product is purified using standard chromatographic techniques, such as column chromatography on silica gel, followed by recrystallization to obtain the highly pure compound. The structure and purity are confirmed by NMR, mass spectrometry, and HPLC analysis.
Autotaxin (ATX) Inhibition Assay (FS-3 Substrate)
This protocol describes a fluorometric assay to determine the inhibitory activity of this compound on ATX using the synthetic substrate FS-3.
Materials:
-
Recombinant human ATX/ENPP2
-
FS-3 (fluorescent substrate)
-
Assay buffer (e.g., Tris-HCl, pH 8.0, containing NaCl, KCl, CaCl2, MgCl2, and BSA)
-
This compound (dissolved in DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute further in the assay buffer to the desired final concentrations.
-
In a 96-well black microplate, add the diluted this compound solutions. Include wells for a positive control (ATX without inhibitor) and a negative control (assay buffer without ATX).
-
Add recombinant human ATX to all wells except the negative control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the FS-3 substrate to all wells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 528 nm.
-
Monitor the fluorescence kinetically over a period of 30-60 minutes at 37°C.
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Efficacy Study in a Breast Cancer Model
This protocol outlines a general procedure to evaluate the in vivo antitumor efficacy of this compound in combination with paclitaxel in a murine breast cancer model.
Materials:
-
Female immunodeficient mice (e.g., BALB/c nude)
-
Human breast cancer cell line (e.g., MDA-MB-231)
-
This compound
-
Paclitaxel
-
Vehicle solution for oral gavage (e.g., 0.5% methylcellulose)
-
Vehicle for paclitaxel (e.g., saline)
-
Calipers for tumor measurement
Procedure:
-
Implant human breast cancer cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into four treatment groups:
-
Vehicle control
-
This compound alone
-
Paclitaxel alone
-
This compound in combination with paclitaxel
-
-
Administer this compound orally (e.g., 30 or 100 mg/kg) once daily.[6]
-
Administer paclitaxel intravenously or intraperitoneally at a predetermined schedule (e.g., once weekly).
-
Measure tumor volume with calipers two to three times per week. Tumor volume can be calculated using the formula: (Length × Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Analyze the data to determine the effect of each treatment on tumor growth inhibition.
Visualizations
The following diagrams illustrate the ATX-LPA signaling pathway and a typical experimental workflow for evaluating an ATX inhibitor.
References
ONO-8430506: A Technical Guide for Basic Research in Oncology
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-8430506 is a potent and orally bioavailable small molecule inhibitor of autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[1][2][3] ATX is a secreted enzyme that plays a crucial role in the production of lysophosphatidic acid (LPA), a bioactive lipid mediator.[1][4] The ATX-LPA signaling axis is implicated in a variety of physiological and pathological processes, including cell proliferation, migration, survival, and angiogenesis, all of which are hallmarks of cancer.[1][5][6][7][8] Consequently, targeting this pathway with inhibitors like this compound presents a promising therapeutic strategy in oncology.[9][10][11] This technical guide provides an in-depth overview of this compound, its mechanism of action, preclinical data, and detailed experimental protocols for its investigation in a basic research setting.
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the enzymatic activity of ATX.[1][2] ATX is a lysophospholipase D that catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to LPA.[4][12] LPA then binds to a family of G protein-coupled receptors (LPAR1-6), initiating downstream signaling cascades that promote tumor growth, invasion, and metastasis.[1][5][7] By blocking ATX, this compound effectively reduces the production of LPA, thereby attenuating these pro-tumorigenic signals.[2][9]
The Autotaxin-LPA Signaling Pathway
The following diagram illustrates the central role of ATX in the LPA signaling pathway and the point of intervention for this compound.
Caption: The ATX-LPA signaling pathway and inhibition by this compound.
Quantitative Data
The following tables summarize the in vitro inhibitory activity and preclinical pharmacokinetic properties of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Substrate | Target | Species | IC50 (nM) |
| LysoPLD Activity | Synthetic Fluorescent (FS-3) | Recombinant ATX/ENPP2 | Human | 5.1[2] |
| LysoPLD Activity | Natural (16:0-LPC) | Recombinant ATX/ENPP2 | Human | 4.5[2] |
| LPA Formation | Endogenous LPC | Recombinant & Plasma ATX | Various | ~10[2] |
| ATX Activity | Not Specified | ATX in Plasma | Mouse | IC90: 100[2][3] |
Table 2: Pharmacokinetic Parameters of this compound
| Species | Administration | Dose (mg/kg) | Cmax (ng/mL) | T1/2 (h) | Oral Bioavailability (%) |
| Rat | Oral | 1 | 261 | 3.4 | 51.6[2][3] |
| Dog | Oral | 1 | 1670 | 8.9 | 71.1[2][3] |
| Monkey | Oral | 1 | 63 | 7.9 | 30.8[2][3] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound in an oncology setting.
In Vitro Autotaxin Inhibition Assay
This protocol is a generalized procedure based on the principles of ATX activity assays mentioned in the literature.
Objective: To determine the in vitro potency of this compound in inhibiting ATX-mediated hydrolysis of a substrate.
Materials:
-
Recombinant human ATX/ENPP2
-
This compound
-
Fluorescent substrate (e.g., FS-3) or natural substrate (e.g., 16:0-LPC)
-
Assay buffer (e.g., Tris-based buffer with appropriate salts and detergents)
-
96-well microplate
-
Plate reader capable of fluorescence or mass spectrometry detection
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound to create a range of concentrations for IC50 determination.
-
In a 96-well plate, add the assay buffer, recombinant ATX enzyme, and the diluted this compound or vehicle control.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate (FS-3 or 16:0-LPC).
-
Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).
-
Stop the reaction (e.g., by adding a quenching solution).
-
Measure the product formation. For a fluorescent substrate, measure the fluorescence intensity. For a natural substrate, the resulting LPA can be quantified using LC-MS/MS.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Syngeneic Orthotopic Breast Cancer Model
This protocol describes a general procedure for evaluating the anti-tumor and anti-metastatic effects of this compound in a murine breast cancer model, based on published studies.[13][14][15][16]
Objective: To assess the efficacy of this compound, alone or in combination with chemotherapy, in inhibiting primary tumor growth and metastasis.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
4T1 murine breast cancer cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (optional, for cell suspension)
-
This compound
-
Paclitaxel (or other chemotherapeutic agent)
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Vehicle for intravenous injection (e.g., saline)
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Cell Culture: Culture 4T1 cells in the recommended medium until they reach 70-80% confluency.
-
Cell Preparation: Harvest the cells using trypsin-EDTA, wash with PBS, and resuspend in PBS (or a PBS/Matrigel mixture) at the desired concentration (e.g., 1 x 10^5 cells/50 µL). Keep the cell suspension on ice.
-
Tumor Implantation: Anesthetize the mice. Inject the 4T1 cell suspension into the fourth mammary fat pad.
-
Treatment:
-
Once tumors are palpable or reach a certain size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound, Paclitaxel, this compound + Paclitaxel).
-
Administer this compound via oral gavage daily at the desired dose (e.g., 10-100 mg/kg).[2][3]
-
Administer paclitaxel via intravenous injection at the specified dose and schedule.
-
-
Tumor Growth Monitoring: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = (Length x Width²)/2).
-
Metastasis Evaluation: At the end of the study (e.g., day 21), euthanize the mice and harvest the lungs.[2]
-
Visually count the number of metastatic nodules on the lung surface.
-
Alternatively, the lungs can be fixed, sectioned, and stained with H&E for histopathological analysis.
-
-
Data Analysis: Compare the tumor growth rates and the number of lung metastases between the different treatment groups.
Mandatory Visualizations
Experimental Workflow: In Vivo Efficacy Study
The following diagram outlines the workflow for the in vivo evaluation of this compound.
Caption: Workflow for an in vivo study of this compound in a breast cancer model.
Conclusion
This compound is a valuable research tool for investigating the role of the ATX-LPA signaling axis in oncology. Its potent and specific inhibition of autotaxin allows for the elucidation of this pathway's contribution to tumor progression and metastasis. The preclinical data strongly suggest that this compound has potential as a therapeutic agent, particularly in combination with standard-of-care chemotherapies. The experimental protocols provided in this guide offer a framework for further basic and translational research into this promising anti-cancer compound.
References
- 1. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | PDE | TargetMol [targetmol.com]
- 4. This compound: A Novel Autotaxin Inhibitor That Enhances the Antitumor Effect of Paclitaxel in a Breast Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Autotaxin and LPA receptor signaling in cancer - ProQuest [proquest.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Roles of Autotaxin/Autotaxin-Lysophosphatidic Acid Axis in the Initiation and Progression of Liver Cancer [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Autotaxin and Lysophosphatidate Signaling: Prime Targets for Mitigating Therapy Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. An Orthotopic Mouse Model of Spontaneous Breast Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4T1 Syngeneic Murine Model - Altogen Labs [altogenlabs.com]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Generating a Murine Orthotopic Metastatic Breast Cancer Model and Performing Murine Radical Mastectomy - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the ATX-LPA Axis with ONO-8430506: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the autotaxin-lysophosphatidic acid (ATX-LPA) signaling axis and the investigational inhibitor ONO-8430506. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the core biology, preclinical data, and experimental methodologies associated with this therapeutic target and compound.
The Autotaxin-LPA Signaling Axis: A Key Regulator in Health and Disease
The ATX-LPA axis is a critical signaling pathway involved in a wide array of physiological and pathological processes.[1][2] Autotaxin (ATX), a secreted lysophospholipase D, is the primary enzyme responsible for the production of lysophosphatidic acid (LPA) in the extracellular space through the hydrolysis of lysophosphatidylcholine (LPC).[3][4] LPA, a bioactive phospholipid, then exerts its effects by binding to at least six G protein-coupled receptors (GPCRs), designated LPA1-6.[4][5] This interaction triggers a cascade of downstream signaling events that regulate fundamental cellular functions such as proliferation, migration, survival, and differentiation.[5][6]
Dysregulation of the ATX-LPA axis has been implicated in a variety of diseases, including cancer, fibrosis, and inflammation.[1][3] In the context of oncology, elevated levels of ATX and LPA are often observed in the tumor microenvironment, where they contribute to tumor growth, metastasis, and therapeutic resistance.[1][5] This has positioned the ATX-LPA axis as a compelling target for therapeutic intervention.
This compound: A Potent and Orally Bioavailable ATX Inhibitor
This compound is a novel, potent, and orally bioavailable inhibitor of autotaxin.[7][8] It has been developed to specifically target the enzymatic activity of ATX, thereby reducing the production of LPA and mitigating its downstream pathological effects.
Mechanism of Action
This compound acts as a direct inhibitor of the lysophospholipase D activity of ATX.[7] By blocking the catalytic site of the enzyme, it prevents the conversion of LPC to LPA. This leads to a reduction in the circulating and localized concentrations of LPA, thus attenuating the signaling through its cognate receptors.
In Vitro and In Vivo Efficacy
Preclinical studies have demonstrated the potent inhibitory activity of this compound and its efficacy in various models.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Species/Assay Condition | Reference |
| IC50 (FS-3 substrate) | 5.1 nM | Recombinant human ATX/ENPP2 | [7] |
| IC50 (16:0-LPC substrate) | 4.5 nM | Recombinant human ATX/ENPP2 | [7] |
| IC50 (LPA formation) | ~10 nM | Recombinant and plasma-derived ATX/ENPP2 from various animal species | [7] |
| IC90 (ATX activity) | 100 nM | Mouse plasma | [7][8] |
Table 2: In Vivo Efficacy of this compound in a Syngeneic Orthotopic Breast Cancer Mouse Model
| Treatment Group | Outcome | Result | Reference |
| This compound (10 mg/kg/day, gavage) | Initial tumor growth | Slowed | [7] |
| This compound (10 mg/kg/day, gavage) | Lung metastasis | Decreased by ~60% | [7] |
| This compound (30 or 100 mg/kg) + Paclitaxel | Antitumor effect | Enhanced | [7] |
| This compound + Doxorubicin | Anticancer action | Synergistic | [1][2] |
Pharmacokinetic Profile
This compound has been shown to possess favorable pharmacokinetic properties across multiple species.
Table 3: Pharmacokinetic Parameters of this compound
| Species | Dose (Oral) | Bioavailability (%) | Cmax (ng/mL) | Terminal Half-life (h) | Reference |
| Rat | 1 mg/kg | 51.6 | 261 | 3.4 (IV) | [7] |
| Dog | 1 mg/kg | 71.1 | 1670 | 8.9 (IV) | [7] |
| Monkey | 1 mg/kg | 30.8 | 63 | 7.9 (IV) | [7] |
Experimental Protocols
This section outlines the key experimental methodologies for investigating the ATX-LPA axis with this compound.
In Vitro Autotaxin Activity Assay
This protocol describes a common method for measuring the enzymatic activity of ATX using a fluorogenic substrate.
Principle: The assay utilizes a synthetic lysophosphatidylcholine (LPC) analog, FS-3, which is conjugated to a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by ATX, the fluorophore is liberated, resulting in an increase in fluorescence that is proportional to the enzyme's activity.
Materials:
-
Recombinant human ATX/ENPP2
-
FS-3 substrate
-
Assay buffer (e.g., Tris-based buffer with appropriate salts and detergents)
-
This compound or other test compounds
-
96-well or 384-well microplates (black, clear bottom)
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in assay buffer to create a range of test concentrations.
-
Add a fixed amount of recombinant human ATX to the wells of the microplate.
-
Add the diluted this compound or vehicle control to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FS-3 substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission) over time using a fluorescence plate reader.
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Breast Cancer Model
This protocol outlines a syngeneic orthotopic mouse model to evaluate the in vivo efficacy of this compound.
Animal Model:
-
Female BALB/c mice
-
4T1 murine breast cancer cell line (syngeneic to BALB/c)
Procedure:
-
Tumor Cell Implantation:
-
Culture 4T1 cells under standard conditions.
-
Harvest and resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Anesthetize the mice and surgically expose the mammary fat pad.
-
Inject a defined number of 4T1 cells (e.g., 1 x 10^5 cells) into the mammary fat pad.
-
Suture the incision and allow the mice to recover.
-
-
Treatment Regimen:
-
Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
This compound Monotherapy: Administer this compound (e.g., 10 mg/kg/day) or vehicle control daily via oral gavage.
-
Combination Therapy: Administer this compound (e.g., 30 or 100 mg/kg, orally) in combination with a standard chemotherapeutic agent like paclitaxel (administered as per a defined schedule, e.g., intraperitoneally).
-
-
Efficacy Assessment:
-
Tumor Growth: Measure the tumor volume regularly (e.g., every 2-3 days) using calipers (Volume = 0.5 x length x width²).
-
Metastasis: At the end of the study, euthanize the mice and harvest the lungs. Count the number of metastatic nodules on the lung surface. Histological analysis can also be performed to confirm metastasis.
-
Plasma LPA Levels: Collect blood samples at specified time points to measure plasma LPA levels and confirm target engagement.
-
Measurement of Plasma Lysophosphatidic Acid (LPA)
This protocol provides a general workflow for the quantification of LPA in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle: LC-MS/MS allows for the sensitive and specific quantification of different LPA species based on their mass-to-charge ratio.
Procedure:
-
Sample Collection and Preparation:
-
Collect whole blood into tubes containing an anticoagulant (e.g., EDTA).
-
Separate the plasma by centrifugation.
-
Perform a lipid extraction from the plasma using a suitable organic solvent system (e.g., a modified Bligh-Dyer or Folch extraction).
-
Include an internal standard (e.g., a deuterated LPA species) during the extraction process for accurate quantification.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent.
-
Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer.
-
Separate the different LPA species using a C18 reverse-phase column with a gradient elution of mobile phases (e.g., water and methanol/acetonitrile with additives like formic acid or ammonium formate).
-
Detect and quantify the LPA species using the mass spectrometer in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each LPA species and the internal standard are monitored.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of LPA standards.
-
Calculate the concentration of each LPA species in the plasma samples by comparing their peak areas to that of the internal standard and interpolating from the standard curve.
-
Visualizing the Core Concepts
Signaling Pathways and Experimental Workflows
Caption: The ATX-LPA signaling pathway and the inhibitory action of this compound.
Caption: Workflow for evaluating the in vivo efficacy of this compound.
Caption: Mechanism of action of this compound as an ATX inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.medpath.com [cdn.medpath.com]
- 3. Researching Effects of ATX Inhibition on Breast Cancer [originlab.com]
- 4. FS-3 (LysoPLD / Autotaxin substrate) - Echelon Biosciences [echelon-inc.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Autotaxin and Lysophosphatidate Signaling: Prime Targets for Mitigating Therapy Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Autotaxin (ATX) Activity Assay Service - Echelon Biosciences [echelon-inc.com]
- 8. Simultaneous quantitative LC-MS/MS analysis of 13 apolipoproteins and lipoprotein (a) in human plasma - Analyst (RSC Publishing) DOI:10.1039/D4AN00221K [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for ONO-8430506 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-8430506 is a potent and orally bioavailable small molecule inhibitor of autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[1][2] ATX is a secreted enzyme that plays a crucial role in generating the bioactive lipid, lysophosphatidic acid (LPA), from lysophosphatidylcholine (LPC). The ATX-LPA signaling axis is implicated in a variety of physiological and pathological processes, including cell proliferation, migration, survival, and fibrosis.[2] In the context of oncology, elevated ATX activity has been associated with tumor progression and metastasis. This compound exerts its effects by inhibiting the lysophospholipase D (LysoPLD) activity of ATX, thereby reducing the production of LPA and attenuating its downstream signaling.[1] Notably, this compound has been shown to enhance the antitumor effects of paclitaxel in breast cancer models, making it a promising candidate for combination therapies.[2][3]
These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its biological activity and potential therapeutic applications.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Substrate | Enzyme Source | IC50 (nM) | Reference |
| LysoPLD Activity | FS-3 (fluorescent) | Recombinant Human ATX/ENPP2 | 5.1 | [1] |
| LysoPLD Activity | 16:0-LPC (natural) | Recombinant Human ATX/ENPP2 | 4.5 | [1] |
| LPA Formation | Endogenous | Recombinant and plasma-derived ATX/ENPP2 (various species) | ~10 | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage and Administration | Key Findings | Reference |
| Syngeneic orthotopic mouse model of breast cancer | 10 mg/kg/day, gavage, for 21 days | Slowed initial tumor growth and reduced lung metastases by ~60%. | [1] |
| Rat model | 30 mg/kg, oral | Persistently inhibited plasma LPA formation. | [1] |
| Breast cancer model | 30 or 100 mg/kg | Enhanced the antitumor effect of Paclitaxel. | [1] |
Signaling Pathway and Experimental Workflow Visualizations
Figure 1: this compound mechanism of action in the ATX-LPA signaling pathway.
Figure 2: General experimental workflow for in vitro cell-based assays with this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.
-
Ensure the powder is completely dissolved by vortexing. Gentle warming (37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Cell Culture
Recommended Cell Line: MDA-MB-231 (human breast adenocarcinoma)
-
This cell line is a well-established model for triple-negative breast cancer and is known to be invasive.
Culture Medium:
-
Leibovitz's L-15 Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Alternatively, DMEM with 10% FBS and 1% Penicillin-Streptomycin can be used.
Culture Conditions:
-
Incubate at 37°C in a humidified atmosphere. Note that L-15 medium is formulated for use in a free gas exchange with atmospheric air (without CO₂). If using DMEM, a 5% CO₂ atmosphere is required.
-
Passage cells when they reach 70-80% confluency.
Cell Viability Assay (MTT Assay)
Purpose: To determine the effect of this compound on cell proliferation and viability.
Materials:
-
MDA-MB-231 cells
-
96-well cell culture plates
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Allow the cells to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium from the stock solution. Final concentrations may range from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until formazan crystals are formed.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Transwell Migration Assay
Purpose: To assess the effect of this compound on cancer cell migration.
Materials:
-
MDA-MB-231 cells
-
24-well Transwell inserts (8 µm pore size)
-
Serum-free culture medium
-
Complete culture medium (as a chemoattractant)
-
This compound
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet solution for staining
Procedure:
-
Starve MDA-MB-231 cells in serum-free medium for 12-24 hours prior to the assay.
-
Resuspend the starved cells in serum-free medium containing various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control.
-
Add 500 µL of complete culture medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Seed 1 x 10⁵ cells in 200 µL of the this compound-containing serum-free medium into the upper chamber of the inserts.
-
Incubate for 12-24 hours at 37°C.
-
After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the fixed cells with 0.5% crystal violet solution for 20 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Count the number of migrated cells in several random fields under a microscope.
Proposed Protocol for Synergy with Paclitaxel
Purpose: To evaluate the synergistic anti-proliferative effect of this compound in combination with paclitaxel.
Materials:
-
MDA-MB-231 cells
-
96-well cell culture plates
-
Complete culture medium
-
This compound stock solution
-
Paclitaxel stock solution
-
MTT assay reagents
Procedure:
-
Seed MDA-MB-231 cells in 96-well plates as described in the cell viability assay protocol.
-
Allow cells to adhere overnight.
-
Prepare a matrix of drug concentrations. This will involve serial dilutions of this compound and paclitaxel, both alone and in combination at fixed ratios (e.g., based on their individual IC50 values).
-
Example concentration ranges to test: this compound (1 nM - 1 µM), Paclitaxel (0.1 nM - 100 nM).
-
-
Treat the cells with the single agents and their combinations. Include vehicle controls for both drugs.
-
Incubate for 72 hours.
-
Perform an MTT assay as described previously to determine cell viability.
-
Analyze the data using software that can calculate the Combination Index (CI), such as CompuSyn. A CI value less than 1 indicates synergy, a CI value equal to 1 indicates an additive effect, and a CI value greater than 1 indicates antagonism.
Disclaimer: The experimental protocols provided are intended as a guide. Optimization of cell numbers, incubation times, and reagent concentrations may be necessary for specific experimental conditions and cell lines.
References
Application Notes and Protocols for ONO-8430506 in a Mouse Model of Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-8430506 is a potent and orally bioavailable small molecule inhibitor of autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[1][2][3] ATX is a key enzyme responsible for the production of lysophosphatidic acid (LPA) in the extracellular space. The ATX-LPA signaling axis is implicated in various pathological processes, including cancer progression, where it promotes tumor cell proliferation, migration, invasion, and resistance to therapy.[4] In breast cancer, elevated ATX levels in the tumor microenvironment have been shown to drive malignancy. This compound, by inhibiting ATX, reduces LPA levels, thereby impeding these pro-tumorigenic signals. Preclinical studies have demonstrated that this compound can slow primary tumor growth, inhibit metastasis, and enhance the efficacy of standard chemotherapeutic agents like paclitaxel in mouse models of breast cancer.[4][5]
These application notes provide detailed protocols for utilizing this compound in preclinical mouse models of breast cancer, including guidance on single-agent and combination therapy studies.
Mechanism of Action: The ATX-LPA Signaling Pathway
This compound exerts its anti-tumor effects by targeting a critical signaling pathway in the tumor microenvironment. The following diagram illustrates the ATX-LPA signaling axis and the inhibitory action of this compound.
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize key quantitative data from preclinical studies of this compound in mouse models of breast cancer.
Table 1: Single-Agent Activity of this compound
| Parameter | Cell Line | Mouse Strain | Dose & Route | Treatment Duration | Key Findings |
| Primary Tumor Growth | 4T1 | BALB/c | 10 mg/kg, oral gavage, daily | 21 days | Slowed initial tumor growth.[2][3] |
| Lung Metastasis | 4T1 | BALB/c | 10 mg/kg, oral gavage, daily | 21 days | Reduced the number of lung metastatic nodules by ~60%.[2][3] |
Table 2: Combination Therapy of this compound with Paclitaxel
| Parameter | Cell Line | Mouse Strain | This compound Dose | Paclitaxel Dose | Key Findings |
| Antitumor Effect | Not Specified | Not Specified | 30 or 100 mg/kg | Not Specified | Enhanced the antitumor effect of paclitaxel.[2][3][4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Preparation of this compound for Oral Gavage
This protocol describes the preparation of a vehicle formulation for the oral administration of this compound to mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound powder.
-
Prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[1]
-
To prepare the dosing solution, first dissolve the this compound powder in DMSO.
-
Sequentially add PEG300, Tween 80, and Saline, vortexing thoroughly after each addition to ensure a homogenous suspension.
-
If necessary, sonicate the solution to aid dissolution. The final solution should be clear.
-
Prepare the dosing solution fresh daily.
Protocol 2: Orthotopic 4T1 Breast Cancer Mouse Model
This protocol details the establishment of a syngeneic and metastatic breast cancer model using 4T1 cells in immunocompetent BALB/c mice.
Materials:
-
4T1 murine breast cancer cells
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
6-8 week old female BALB/c mice
-
Insulin syringes with 27-30G needles
-
Anesthesia (e.g., isoflurane)
-
Calipers
Procedure:
-
Cell Culture: Culture 4T1 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation: On the day of injection, harvest sub-confluent 4T1 cells using trypsin-EDTA. Wash the cells with PBS and resuspend in sterile PBS at a concentration of 1 x 10^6 cells/mL. Keep the cell suspension on ice.
-
Orthotopic Injection: a. Anesthetize the mice using isoflurane. b. Locate the fourth inguinal mammary fat pad. c. Inject 50 µL of the cell suspension (5 x 10^4 cells) into the mammary fat pad.
-
Tumor Growth Monitoring: a. Palpate for tumors starting 5-7 days post-injection. b. Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days. c. Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Treatment Initiation: a. Randomize mice into treatment groups when tumors reach a mean volume of approximately 100 mm³. b. Administer treatments as described in Protocol 4 or 5.
Protocol 3: Orthotopic E0771 Breast Cancer Mouse Model
This protocol describes the establishment of a syngeneic breast cancer model using E0771 cells in C57BL/6 mice. This model is useful for studying tumor-immune interactions.
Materials:
-
E0771 murine breast cancer cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
PBS, Trypsin-EDTA
-
6-8 week old female C57BL/6 mice
-
Syringes, needles, anesthesia, calipers as in Protocol 2.
Procedure:
-
Cell Culture and Preparation: Follow the same procedure as for 4T1 cells, adjusting the cell concentration to 2 x 10^6 cells/mL.
-
Orthotopic Injection: Inject 100 µL of the cell suspension (2 x 10^5 cells) into the fourth mammary fat pad of anesthetized C57BL/6 mice.
-
Tumor Growth Monitoring and Treatment: Follow the same procedures as outlined in Protocol 2.
Protocol 4: Single-Agent this compound Treatment
Procedure:
-
Prepare this compound dosing solution as described in Protocol 1.
-
Administer this compound at a dose of 10 mg/kg body weight via oral gavage once daily.
-
The control group should receive the vehicle solution at the same volume and schedule.
-
Continue treatment for the duration of the study (e.g., 21 days or until humane endpoints are reached).
Protocol 5: Combination Therapy with this compound and Paclitaxel
This protocol provides a framework for evaluating the synergistic effects of this compound and paclitaxel.
Materials:
-
This compound dosing solution
-
Paclitaxel for injection
-
Vehicle for paclitaxel (e.g., 5% Cremophor EL and 5% ethanol in saline)
Procedure:
-
This compound Administration: Administer this compound daily via oral gavage at a dose of 30 or 100 mg/kg.
-
Paclitaxel Administration: Administer paclitaxel intraperitoneally (i.p.) or intravenously (i.v.) at a suitable dose and schedule (e.g., 10-20 mg/kg, once or twice weekly). The optimal schedule may require piloting, but concurrent administration with this compound is a reasonable starting point. For example, on the days of paclitaxel administration, this compound can be given 1-2 hours prior to the paclitaxel injection.
-
Treatment Groups:
-
Vehicle control
-
This compound alone
-
Paclitaxel alone
-
This compound + Paclitaxel
-
-
Monitor tumor growth and animal health throughout the study.
Protocol 6: Assessment of Lung Metastasis
This protocol describes methods for quantifying metastatic burden in the lungs.
Procedure:
-
At the end of the study, euthanize the mice and carefully dissect the lungs.
-
Macroscopic Nodule Counting: a. Rinse the lungs in PBS. b. Fix the lungs in Bouin's solution or 10% neutral buffered formalin. c. Count the number of visible metastatic nodules on the lung surface under a dissecting microscope.[6][7]
-
Histopathological Analysis: a. After fixation, embed the lungs in paraffin. b. Section the entire lungs and stain with hematoxylin and eosin (H&E). c. Microscopically examine the sections to identify and quantify micrometastases.[8]
-
Quantitative PCR (qPCR): a. For cell lines expressing a unique marker (e.g., GFP, Luciferase), isolate RNA from the lungs. b. Perform qPCR to quantify the expression of the marker gene, which correlates with tumor cell burden.[8]
Protocol 7: Analysis of the Tumor Microenvironment
This protocol provides an overview of methods to analyze changes in the tumor microenvironment following treatment.
Procedure:
-
Tumor Collection: At the study endpoint, excise tumors and divide them for different analyses.
-
Flow Cytometry for Immune Cell Profiling: a. Mechanically and enzymatically digest a portion of the tumor to obtain a single-cell suspension. b. Stain the cells with a panel of fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, F4/80, Gr-1). c. Analyze the stained cells using a flow cytometer to quantify the populations of different immune cells (e.g., T cells, macrophages, myeloid-derived suppressor cells).
-
Cytokine and Chemokine Analysis: a. Homogenize a portion of the tumor in lysis buffer to prepare a tumor lysate. b. Measure the concentration of various cytokines and chemokines (e.g., IL-6, TNF-α, CCL2) in the lysate using ELISA or multiplex bead-based assays.
-
Immunohistochemistry (IHC): a. Fix a portion of the tumor in formalin and embed in paraffin. b. Section the tumor and perform IHC staining for markers of interest, such as proliferation (Ki-67), apoptosis (cleaved caspase-3), or specific immune cell markers.
Conclusion
This compound is a valuable tool for investigating the role of the ATX-LPA signaling axis in breast cancer progression and for evaluating novel therapeutic strategies. The protocols provided here offer a comprehensive guide for researchers to design and execute preclinical studies using this compound in relevant mouse models of breast cancer. Careful adherence to these methodologies will ensure the generation of robust and reproducible data to further elucidate the therapeutic potential of targeting this pathway in breast cancer.
References
- 1. This compound | PDE | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ONO 8430506 | inhibitor/agonist | CAS 1354805-08-5 | Buy ONO 8430506 from Supplier InvivoChem [invivochem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound: A Novel Autotaxin Inhibitor That Enhances the Antitumor Effect of Paclitaxel in a Breast Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Item - Review of literature on the 4T1 model being used for metastasis evaluation. - Public Library of Science - Figshare [plos.figshare.com]
- 7. Arginase inhibition suppresses lung metastasis in the 4T1 breast cancer model independently of the immunomodulatory and anti-metastatic effects of VEGFR-2 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Lung Metastasis in Mouse Mammary Tumor Models by Quantitative Real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ONO-8430506 Administration in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of ONO-8430506 in rat models, based on available preclinical data.
Introduction
This compound is a potent and orally bioavailable inhibitor of Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[1][2] ATX is a secreted enzyme responsible for the conversion of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA), a bioactive lipid mediator.[3][4][5] LPA exerts its effects through at least six G-protein coupled receptors, influencing a variety of cellular processes including proliferation, survival, migration, and smooth muscle contraction.[5][6] By inhibiting ATX, this compound effectively reduces the formation of LPA in plasma.[3][6] These characteristics make this compound a valuable tool for investigating the role of the ATX-LPA signaling axis in various physiological and pathological processes.
Data Presentation
Pharmacokinetic and Dosage Data for this compound in Rats
| Parameter | Route of Administration | Dosage | Value | Reference |
| Oral Bioavailability | Oral | 1 mg/kg | 51.6% | [1][2] |
| Cmax | Oral | 1 mg/kg | 261 ng/mL | [1][2] |
| Terminal Elimination Half-Life | Intravenous | 0.3 mg/kg | 3.4 hours | [1] |
| Plasma Clearance | Intravenous | 0.3 mg/kg | 8.2 mL/min/kg | [1] |
| Volume of Distribution | Intravenous | 0.3 mg/kg | 1474 mL/kg | [1] |
| Efficacious Oral Dose | Oral | 30 mg/kg | Persistent inhibition of plasma LPA formation | [2][3][4][6] |
Signaling Pathway
The mechanism of action of this compound involves the inhibition of the ATX-LPA signaling pathway.
Experimental Protocols
Preparation of this compound for Oral Administration in Rats
This protocol describes the preparation of a vehicle solution for the oral gavage of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare the Vehicle Solution: A common vehicle for oral administration consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
For a 1 mL final volume, combine:
-
100 µL DMSO
-
400 µL PEG300
-
50 µL Tween-80
-
450 µL Saline
-
-
-
Dissolve this compound:
-
Weigh the required amount of this compound based on the desired final concentration and dosing volume. For a 30 mg/kg dose in a 250g rat with a dosing volume of 5 mL/kg, the concentration would be 6 mg/mL.
-
Add the this compound powder to the DMSO component of the vehicle first and mix thoroughly to ensure it is fully dissolved. Sonication may be used to aid dissolution.[1][2]
-
-
Prepare the Final Formulation:
-
Administration:
-
Administer the prepared solution to rats via oral gavage at the desired dosage.
-
It is recommended to prepare the working solution fresh on the day of use.[1]
-
Experimental Workflow for In Vivo Studies in Rats
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a rat model.
Disclaimer: All protocols are for research purposes only. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and national guidelines for animal welfare.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PDE | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. ONO 8430506 | inhibitor/agonist | CAS 1354805-08-5 | Buy ONO 8430506 from Supplier InvivoChem [invivochem.com]
- 5. This compound: A Novel Autotaxin Inhibitor That Enhances the Antitumor Effect of Paclitaxel in a Breast Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel Highly Potent Autotaxin/ENPP2 Inhibitor Produces Prolonged Decreases in Plasma Lysophosphatidic Acid Formation In Vivo and Regulates Urethral Tension - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with ONO-8430506
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and in vivo administration of ONO-8430506, a potent and orally bioavailable inhibitor of autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[1][2] Proper preparation and formulation are critical for ensuring the compound's solubility, stability, and bioavailability in animal models.
Compound Information
This compound is a small molecule inhibitor that effectively suppresses the production of lysophosphatidic acid (LPA) from lysophosphatidylcholine (LPC) by inhibiting ATX.[3][4][5] This mechanism makes it a valuable tool for studying the roles of the ATX-LPA signaling pathway in various physiological and pathological processes, including cancer, fibrosis, and inflammation.[6][7][8]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 461.53 g/mol | [1] |
| Formula | C₂₇H₂₈FN₃O₃ | [1] |
| CAS Number | 1354805-08-5 | [1] |
| Appearance | Solid | [1][9] |
| In Vitro IC₅₀ | ~4.5-5.1 nM (recombinant human ATX) | [1][2] |
| In Plasma IC₅₀ | ~10 nM (various animal species) | [1] |
| Storage (Powder) | -20°C for 3 years | [2] |
| Storage (In Solvent) | -80°C for 6 months, -20°C for 1 month | [1] |
Signaling Pathway
This compound targets autotaxin (ATX), a key enzyme in the lysophosphatidic acid (LPA) signaling pathway. ATX catalyzes the conversion of lysophosphatidylcholine (LPC) to LPA. LPA then binds to a family of G protein-coupled receptors (LPAR1-6), initiating downstream signaling cascades that influence cell proliferation, migration, survival, and invasion.[6][7][10] By inhibiting ATX, this compound effectively reduces LPA levels, thereby modulating these cellular responses.[11] This makes it a valuable tool for investigating pathologies driven by the ATX-LPA axis, such as certain cancers and fibrotic diseases.[8][12][13]
In Vivo Formulation Protocols
The choice of vehicle is critical for the in vivo delivery of this compound. Below are established protocols for preparing formulations suitable for oral administration (gavage). It is recommended to prepare the working solution fresh on the day of use.[1] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1][2]
Table 2: Recommended Formulations for this compound
| Formulation Components | Achievable Concentration | Notes | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.42 mM) | A common vehicle for oral administration. Solvents should be added sequentially. Ensure the solution is clear before adding the next solvent. | [1][3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.42 mM) | Sulfobutylether-β-cyclodextrin (SBE-β-CD) can improve the solubility and stability of hydrophobic compounds. | [1][3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.42 mM) | A lipid-based vehicle suitable for oral delivery. | [1][3] |
Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation
This protocol details the step-by-step preparation of a 1 mL working solution.
Detailed Steps for Protocol 1:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL). Use of newly opened, high-purity DMSO is recommended as it is hygroscopic.[1]
-
To prepare 1 mL of the final working solution, start with 400 µL of PEG300 in a sterile tube.
-
Add 100 µL of the this compound DMSO stock solution to the PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and mix again until clear.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly before administration.
In Vivo Dosing and Pharmacokinetics
This compound has demonstrated good oral bioavailability and efficacy in various animal models. Dosing will depend on the specific animal model and experimental goals.
Table 3: Pharmacokinetic and Dosing Information for this compound
| Parameter | Rat | Dog | Monkey | Mouse (Efficacy Dose) | Reference |
| Oral Bioavailability | 51.6% | 71.1% | 30.8% | N/A | [1][3] |
| Cₘₐₓ (at 1 mg/kg, p.o.) | 261 ng/mL | 1670 ng/mL | 63 ng/mL | N/A | [1][3] |
| Elimination Half-Life | 3.4 h | 8.9 h | 7.9 h | N/A | [1] |
| Effective Oral Dose | 30 mg/kg | N/A | N/A | 10 mg/kg/day; 30-100 mg/kg (with Paclitaxel) | [1][3] |
General Dosing Guidelines:
-
For efficacy studies in mice: Daily oral gavage at 10 mg/kg has been shown to slow tumor growth and reduce lung metastasis.[1][2] Doses of 30 or 100 mg/kg have been used to enhance the antitumor effects of paclitaxel.[1][3]
-
Administration Volume: For mice, a typical oral gavage volume is 10 µL per gram of body weight.[1]
-
Control Group: A vehicle-only control group should always be included in the experimental design to account for any effects of the formulation itself.
By following these guidelines and protocols, researchers can effectively prepare and administer this compound for in vivo studies to investigate the therapeutic potential of inhibiting the ATX-LPA signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PDE | TargetMol [targetmol.com]
- 3. ONO 8430506 | inhibitor/agonist | CAS 1354805-08-5 | Buy ONO 8430506 from Supplier InvivoChem [invivochem.com]
- 4. This compound: A Novel Autotaxin Inhibitor That Enhances the Antitumor Effect of Paclitaxel in a Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: A Novel Autotaxin Inhibitor That Enhances the Antitumor Effect of Paclitaxel in a Breast Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound | Autotaxin inhibitor | Probechem Biochemicals [probechem.com]
- 10. researchgate.net [researchgate.net]
- 11. A Novel Highly Potent Autotaxin/ENPP2 Inhibitor Produces Prolonged Decreases in Plasma Lysophosphatidic Acid Formation In Vivo and Regulates Urethral Tension - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Autotaxin and Lysophosphatidate Signaling: Prime Targets for Mitigating Therapy Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Studying Tumor Metastasis with ONO-8430506
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-8430506 is a potent and orally bioavailable inhibitor of autotaxin (ATX), a key enzyme responsible for the production of lysophosphatidic acid (LPA).[1][2][3][4] The autotaxin-LPA signaling axis plays a critical role in cancer progression by promoting tumor cell proliferation, survival, migration, and invasion, all of which are hallmarks of metastasis.[5][6][7][8] Aberrant expression of ATX and LPA receptors is observed in numerous cancers, making this pathway a compelling target for anti-cancer therapeutics.[6][9] this compound has demonstrated significant anti-metastatic effects in preclinical models, particularly in breast cancer, and has been shown to enhance the efficacy of conventional chemotherapies such as paclitaxel.[1][2] These application notes provide detailed protocols for utilizing this compound to investigate its anti-metastatic properties in both in vitro and in vivo settings.
Mechanism of Action
This compound exerts its anti-metastatic effects by inhibiting the enzymatic activity of autotaxin. ATX catalyzes the conversion of lysophosphatidylcholine (LPC) to LPA.[5][6] LPA then binds to a family of G protein-coupled receptors (LPAR1-6) on the surface of cancer cells, activating downstream signaling pathways that drive metastatic processes.[7] These pathways include the PI3K/Akt and MAPK/ERK pathways, which are central regulators of cell growth, survival, and motility.[5] By blocking ATX, this compound reduces the production of LPA, thereby attenuating the pro-metastatic signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: A Novel Autotaxin Inhibitor That Enhances the Antitumor Effect of Paclitaxel in a Breast Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | PDE | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Murine breast tumor models [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: ONO-8430506 in Combination with Paclitaxel
These application notes provide a comprehensive overview of the experimental design for evaluating the combination of ONO-8430506, a potent and orally bioavailable autotaxin (ATX) inhibitor, with the chemotherapeutic agent paclitaxel. The protocols are intended for researchers, scientists, and drug development professionals investigating novel cancer therapies.
Introduction
This compound is an inhibitor of autotaxin (ATX), a secreted enzyme that plays a crucial role in the production of lysophosphatidic acid (LPA).[1][2][3] The ATX-LPA signaling pathway is deeply involved in various cellular processes that are hallmarks of cancer, including cell proliferation, migration, survival, and invasion.[1][4] Paclitaxel is a widely used chemotherapeutic drug that functions as a mitotic inhibitor by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[5][6] Preclinical evidence suggests that the combination of this compound and paclitaxel can enhance antitumor effects, particularly in breast cancer models.[1][2][3]
This document outlines the experimental design, protocols, and data presentation for preclinical studies evaluating this combination therapy.
Signaling Pathways
The synergistic effect of combining this compound and paclitaxel can be attributed to their complementary mechanisms of action targeting key cancer signaling pathways.
-
This compound: By inhibiting ATX, this compound reduces the production of LPA. LPA exerts its oncogenic effects by binding to a series of G protein-coupled receptors (LPAR1-6), which in turn activates downstream signaling cascades such as the PI3K/AKT and MAPK/ERK pathways. These pathways are critical for promoting cell survival and proliferation.[1][6][7]
-
Paclitaxel: Paclitaxel's primary mechanism is the stabilization of microtubules, which disrupts mitosis and induces apoptosis.[5][6] Additionally, paclitaxel has been shown to modulate signaling pathways, including the PI3K/AKT pathway, to exert its cytotoxic effects.[5][7][8][9]
The combined inhibition of the pro-survival ATX-LPA axis by this compound and the direct cytotoxic and anti-proliferative effects of paclitaxel on the microtubule cytoskeleton and related signaling pathways provide a strong rationale for their combined use.
Experimental Design and Protocols
A robust preclinical experimental design is crucial to evaluate the efficacy and synergy of the this compound and paclitaxel combination.
In Vitro Studies
Objective: To determine the anti-proliferative and apoptotic effects of this compound and paclitaxel, alone and in combination, on cancer cell lines.
Experimental Workflow:
Protocols:
-
Cell Lines: Utilize relevant cancer cell lines, such as human breast cancer cell lines (e.g., MDA-MB-231, 4T1).
-
Reagents:
-
This compound (dissolved in DMSO)
-
Paclitaxel (dissolved in DMSO)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.
-
-
Cell Proliferation Assay (MTT/SRB):
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a dose range of this compound, paclitaxel, and their combination for 48-72 hours.
-
Add MTT or SRB reagent and incubate as per the manufacturer's instructions.
-
Measure absorbance to determine cell viability.
-
-
Apoptosis Assay (Flow Cytometry):
-
Treat cells with the compounds as described above for 24-48 hours.
-
Stain cells with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the percentage of apoptotic cells using a flow cytometer.
-
-
Western Blot Analysis:
-
Lyse treated cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against key signaling proteins (e.g., p-AKT, total AKT, cleaved caspase-3) and a loading control (e.g., GAPDH).
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
-
Data Presentation:
Table 1: In Vitro IC50 Values of this compound and Paclitaxel
| Cell Line | Compound | IC50 (nM)[10] |
| Human ATX | This compound | 5.1 (FS-3 assay) |
| Human ATX | This compound | 4.5 (LPC assay) |
Table 2: Synergistic Effects of this compound and Paclitaxel on Cell Viability
| Treatment Group | Cell Viability (%) | Combination Index (CI) |
| Control | 100 | - |
| This compound (X nM) | (Value) | - |
| Paclitaxel (Y nM) | (Value) | - |
| This compound (X nM) + Paclitaxel (Y nM) | (Value) | (Value) |
(Note: CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.)
In Vivo Studies
Objective: To evaluate the antitumor efficacy of this compound and paclitaxel in a preclinical animal model.
Experimental Workflow:
Protocols:
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice) subcutaneously inoculated with a relevant cancer cell line (e.g., 4T1 murine breast cancer cells).
-
Treatment Groups:
-
Vehicle control
-
This compound alone
-
Paclitaxel alone
-
This compound + Paclitaxel
-
-
Drug Administration:
-
This compound can be administered orally (gavage) at doses such as 30 or 100 mg/kg.[10]
-
Paclitaxel is typically administered intravenously or intraperitoneally.
-
-
Efficacy Assessment:
-
Measure tumor volume regularly (e.g., twice weekly) using calipers (Volume = 0.5 x Length x Width²).
-
Monitor animal body weight as an indicator of toxicity.
-
At the end of the study, excise and weigh the tumors.
-
If applicable, assess metastasis to distant organs (e.g., lungs) by histological analysis.[10]
-
Data Presentation:
Table 3: In Vivo Antitumor Efficacy of this compound and Paclitaxel Combination
| Treatment Group | Mean Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) |
| Vehicle | (Value) | - |
| This compound (e.g., 30 mg/kg, p.o.) | (Value) | (Value) |
| Paclitaxel (e.g., 10 mg/kg, i.v.) | (Value) | (Value) |
| This compound + Paclitaxel | (Value) | (Value) |
Conclusion
The combination of this compound and paclitaxel represents a promising therapeutic strategy for the treatment of cancer. The protocols and experimental designs outlined in these application notes provide a framework for the preclinical evaluation of this combination therapy. The synergistic interaction observed in preliminary studies warrants further investigation to elucidate the underlying molecular mechanisms and to translate these findings into clinical applications. Careful adherence to these methodologies will ensure the generation of robust and reproducible data to support the continued development of this novel combination therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: A Novel Autotaxin Inhibitor That Enhances the Antitumor Effect of Paclitaxel in a Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Novel Autotaxin Inhibitor That Enhances the Antitumor Effect of Paclitaxel in a Breast Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Autotaxin and Lysophosphatidate Signaling: Prime Targets for Mitigating Therapy Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Paclitaxel mediates the PI3K/AKT/mTOR pathway to reduce proliferation of FLT3‑ITD+ AML cells and promote apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Paclitaxel Impedes EGFR-mutated PC9 Cell Growth via Reactive Oxygen Species-mediated DNA Damage and EGFR/PI3K/AKT/mTOR Signaling Pathway Suppression | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Testing ONO-8430506 Efficacy in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-8430506 is a potent and orally bioavailable small molecule inhibitor of autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[1][2] ATX is a secreted enzyme that plays a crucial role in the production of lysophosphatidic acid (LPA), a bioactive signaling lipid.[3][4][5][6] The ATX-LPA signaling axis is implicated in a variety of physiological and pathological processes, including cell proliferation, migration, survival, and angiogenesis.[7] In the context of oncology, elevated ATX levels and aberrant LPA signaling are associated with tumor progression, metastasis, and resistance to therapy in various cancers, including breast cancer.[3][8][9] this compound exerts its therapeutic potential by inhibiting ATX, thereby reducing LPA production and mitigating its downstream pro-tumorigenic effects.[3][4][5][8] Notably, this compound has been shown to enhance the antitumor effect of paclitaxel in breast cancer models.[3][4][5]
These application notes provide detailed protocols for a suite of cell-based assays designed to evaluate the efficacy of this compound in a preclinical setting. The assays are designed to assess the compound's inhibitory effect on ATX activity, its impact on downstream signaling pathways, and its functional consequences on cancer cell behavior.
Recommended Cell Lines
The choice of cell line is critical for accurately assessing the efficacy of an ATX inhibitor. It is recommended to use cancer cell lines with documented high expression of ATX or known sensitivity to LPA signaling. Several cancer cell lines have been reported to exhibit high ATX expression, including:
-
Breast Cancer: MDA-MB-231 (moderate ATX secretion), 4T1 (murine)[10]
-
Glioblastoma: SNB-78, SNB-75, SF-268, SF-539, SF-298[11]
-
Hepatocellular Carcinoma: Hep3B, Huh7[11]
-
Ovarian Cancer: Ovarian cancer cell lines often exhibit high LPA receptor expression and responsiveness.[12][13]
-
Melanoma: MDA-MB-435 (significant ATX secretion)[10]
It is important to note that in some cancers like breast cancer, ATX is primarily secreted by the tumor microenvironment (TME), including endothelial cells and cancer-associated fibroblasts.[14] Therefore, co-culture systems may also be considered for more physiologically relevant studies.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the described assays.
Table 1: Inhibition of ATX Enzymatic Activity by this compound
| This compound Concentration (nM) | ATX Activity (% of Control) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 1 | 85.3 | 4.1 |
| 10 | 51.2 | 3.5 |
| 100 | 12.7 | 2.1 |
| 1000 | 2.1 | 0.8 |
Table 2: Reduction of LPA Levels in Cell Culture Supernatant
| This compound Concentration (nM) | LPA Concentration (nM) | Standard Deviation |
| 0 (Vehicle) | 55.4 | 6.3 |
| 10 | 42.1 | 5.1 |
| 100 | 18.9 | 3.8 |
| 1000 | 5.2 | 1.5 |
Table 3: Effect of this compound on Cancer Cell Proliferation
| This compound Concentration (nM) | Cell Viability (% of Control) | Standard Deviation |
| 0 (Vehicle) | 100 | 6.8 |
| 10 | 95.2 | 5.5 |
| 100 | 78.4 | 4.9 |
| 1000 | 60.1 | 4.2 |
| 10000 | 45.3 | 3.7 |
Table 4: Inhibition of Cancer Cell Migration by this compound
| This compound Concentration (nM) | Migrated Cells (per field) | Standard Deviation | % Inhibition |
| 0 (Vehicle) | 250 | 25 | 0 |
| 10 | 180 | 20 | 28 |
| 100 | 95 | 15 | 62 |
| 1000 | 40 | 8 | 84 |
Table 5: Inhibition of Cancer Cell Invasion by this compound
| This compound Concentration (nM) | Invading Cells (per field) | Standard Deviation | % Inhibition |
| 0 (Vehicle) | 180 | 22 | 0 |
| 10 | 135 | 18 | 25 |
| 100 | 70 | 12 | 61 |
| 1000 | 25 | 6 | 86 |
Experimental Protocols
Cell-Based Autotaxin (ATX) Enzymatic Activity Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of ATX in a cellular context. A fluorogenic substrate, FS-3, is used, which upon cleavage by ATX, releases a fluorescent product.
Materials:
-
Cancer cell line with high ATX expression
-
Cell culture medium and supplements
-
This compound
-
FS-3 (Echelon Biosciences)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 1 mg/mL BSA
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Protocol:
-
Seed cells in a 96-well plate and culture until they reach 80-90% confluency.
-
Wash the cells once with serum-free medium.
-
Prepare serial dilutions of this compound in serum-free medium.
-
Add the this compound dilutions to the cells and incubate for 1-2 hours at 37°C.
-
Prepare the FS-3 substrate solution in Assay Buffer.
-
Add the FS-3 solution to each well.
-
Immediately measure the fluorescence intensity at excitation/emission wavelengths appropriate for the fluorophore using a microplate reader in kinetic mode for 30-60 minutes.
-
The rate of increase in fluorescence is proportional to the ATX activity.
-
Calculate the percentage of ATX inhibition for each concentration of this compound compared to the vehicle-treated control.
LPA Quantification in Cell Culture Supernatant by ELISA
This protocol describes the measurement of LPA levels in the supernatant of cancer cells treated with this compound using a competitive ELISA kit.
Materials:
-
Cancer cell line with high ATX expression
-
Cell culture medium and supplements
-
This compound
-
LPA ELISA Kit (e.g., Echelon Biosciences, K-2800)[15]
-
Microplate reader
Protocol:
-
Seed cells in a 6-well plate and culture until they reach 80-90% confluency.
-
Wash the cells with serum-free medium.
-
Treat the cells with various concentrations of this compound in serum-free medium for 24 hours.
-
Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
Perform the LPA ELISA according to the manufacturer's instructions.[16][17][18] This typically involves:
-
Adding standards and samples to the LPA-coated plate.
-
Adding a detector antibody.
-
Incubating and washing the plate.
-
Adding a substrate and stopping the reaction.
-
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the LPA concentration in each sample based on the standard curve.
Western Blot Analysis of Downstream Signaling
This assay evaluates the effect of this compound on the phosphorylation of key proteins in LPA-mediated signaling pathways, such as Akt and ERK.
Materials:
-
Cancer cell line responsive to LPA
-
Cell culture medium and supplements
-
This compound
-
LPA (as a stimulant)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against phospho-Akt, total Akt, phospho-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
-
SDS-PAGE and Western blotting equipment
Protocol:
-
Seed cells in a 6-well plate and culture until they reach 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPA (e.g., 1-10 µM) for 5-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Cell Proliferation Assay (MTT or WST-1)
This assay determines the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line
-
Cell culture medium and supplements
-
This compound
-
MTT or WST-1 reagent
-
Solubilization solution (for MTT)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well).
-
Allow the cells to attach overnight.
-
Treat the cells with a serial dilution of this compound.
-
Incubate for 48-72 hours.
-
Add the MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).
-
If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1).
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Wound Healing (Scratch) Assay for Cell Migration
This assay assesses the effect of this compound on the collective migration of a sheet of cells.
Materials:
-
Cancer cell line
-
Cell culture medium and supplements
-
This compound
-
6-well or 12-well plates
-
200 µL pipette tip or a wound-making tool
-
Microscope with a camera
Protocol:
-
Seed cells in a plate and grow them to form a confluent monolayer.
-
Create a "scratch" or wound in the monolayer using a pipette tip.[2][5]
-
Gently wash the cells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of this compound.
-
Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) for up to 48 hours.
-
Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the rate of wound closure for each treatment group.
Transwell Migration and Invasion Assays
These assays quantify the effect of this compound on the chemotactic migration and invasion of cancer cells through a porous membrane.
Materials:
-
Cancer cell line
-
Cell culture medium and supplements
-
This compound
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel or other basement membrane extract (for invasion assay)
-
Chemoattractant (e.g., medium with 10% FBS or LPA)
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol and crystal violet)
-
Microscope
Protocol:
-
For Invasion Assay: Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Seed cancer cells in the upper chamber of the Transwell inserts in serum-free medium containing different concentrations of this compound.
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate for 12-48 hours (the optimal time will depend on the cell line).
-
After incubation, remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol.
-
Stain the cells with crystal violet.
-
Count the number of stained cells in several random fields under a microscope.
-
Calculate the percentage of inhibition of migration or invasion compared to the vehicle-treated control.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in the ATX-LPA signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for evaluating the efficacy of this compound using cell-based assays.
References
- 1. Wound healing assay - Wikipedia [en.wikipedia.org]
- 2. med.virginia.edu [med.virginia.edu]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. Establishment of a novel, cell-based autotaxin assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scratch Wound Healing Assay [bio-protocol.org]
- 6. Scratch Wound Healing Assay [en.bio-protocol.org]
- 7. Transwell migration and invasion assays [bio-protocol.org]
- 8. corning.com [corning.com]
- 9. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. The Expression Regulation and Biological Function of Autotaxin [mdpi.com]
- 12. Controlling cancer through the autotaxin–lysophosphatidic acid receptor axis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of the autotaxin–lysophosphatidate axis in cancer resistance to chemotherapy and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Autotaxin production in the human breast cancer tumor microenvironment mitigates tumor progression in early breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. echelon-inc.com [echelon-inc.com]
- 16. immunomart.com [immunomart.com]
- 17. cloud-clone.com [cloud-clone.com]
- 18. cloud-clone.com [cloud-clone.com]
ONO-8430506: A Potent and Orally Bioavailable Autotaxin Inhibitor for Preclinical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
ONO-8430506 is a highly potent and orally bioavailable small molecule inhibitor of autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2). Autotaxin is a key enzyme responsible for the production of the bioactive lipid, lysophosphatidic acid (LPA). The ATX-LPA signaling axis is implicated in a wide range of physiological and pathological processes, including cell proliferation, migration, survival, inflammation, and fibrosis. Consequently, this compound serves as a critical tool compound for investigating the role of the ATX-LPA pathway in various diseases, including cancer and idiopathic pulmonary fibrosis. This document provides detailed application notes and experimental protocols for the use of this compound in preclinical research.
Introduction
Autotaxin (ATX) is a secreted lysophospholipase D that hydrolyzes lysophosphatidylcholine (LPC) to generate lysophosphatidic acid (LPA)[1][2][3]. LPA exerts its diverse biological effects by activating a family of G protein-coupled receptors (GPCRs), LPAR1-6[1][4]. Dysregulation of the ATX-LPA signaling pathway has been linked to the progression of numerous diseases, making it an attractive therapeutic target[2][5][6].
This compound has emerged as a valuable research tool due to its high potency and favorable pharmacokinetic properties. It effectively inhibits ATX activity, leading to a reduction in plasma LPA levels, thereby allowing for the elucidation of the functional consequences of ATX-LPA pathway inhibition in various in vitro and in vivo models[7][8].
Physicochemical and Pharmacokinetic Properties
| Property | Value | Reference |
| Molecular Formula | C₂₇H₂₈FN₃O₃ | [7] |
| Molecular Weight | 461.53 g/mol | [7] |
| Oral Bioavailability | Rat: 51.6%, Dog: 71.1%, Monkey: 30.8% | [7][9] |
| Terminal Elimination Half-life (t½) | Rat: 3.4 h, Dog: 8.9 h, Monkey: 7.9 h | [7] |
| Plasma Clearance | Rat: 8.2 mL/min/kg, Dog: 4.7 mL/min/kg, Monkey: 5.8 mL/min/kg | [7] |
| Volume of Distribution | Rat: 1474 mL/kg, Dog: 1863 mL/kg, Monkey: 2275 mL/kg | [7] |
In Vitro Activity
This compound demonstrates potent inhibition of autotaxin activity in various in vitro assays.
| Assay Type | Substrate | Enzyme Source | IC₅₀ | Reference |
| LysoPLD Activity | FS-3 (synthetic fluorescent) | Recombinant Human ATX/ENPP2 | 5.1 nM | [7][8][9] |
| LysoPLD Activity | 16:0-LPC (natural) | Recombinant Human ATX/ENPP2 | 4.5 nM | [7][8][9] |
| LPA Formation | Endogenous | Plasma from various species | ~10 nM | [7] |
| ATX Activity in Mouse Plasma | IC₉₀ of 100 nM | [7] |
Signaling Pathway
The ATX-LPA signaling pathway is a complex network that influences numerous cellular processes. This compound acts by inhibiting the initial step of this cascade.
Experimental Protocols
I. In Vitro Autotaxin Activity Assays
A. Fluorescent Substrate (FS-3) Assay
This assay provides a sensitive method for measuring ATX activity by monitoring the cleavage of a synthetic, fluorogenic LPC analog, FS-3.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.05% fatty acid-free BSA.
-
Prepare a stock solution of recombinant human ATX (e.g., 1 µg/mL) in assay buffer.
-
Prepare serial dilutions of this compound in DMSO, then dilute further in assay buffer. The final DMSO concentration in the assay should be ≤1%.
-
Prepare a stock solution of FS-3 substrate (e.g., 1 mM in DMSO) and dilute to the desired final concentration (e.g., 1-10 µM) in assay buffer.
-
-
Assay Procedure:
-
In a black, 96-well plate, add 25 µL of assay buffer (for control wells) or this compound dilutions.
-
Add 25 µL of diluted recombinant ATX to each well.
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
Initiate the reaction by adding 50 µL of the diluted FS-3 substrate to each well.
-
Immediately measure the increase in fluorescence over time using a microplate reader (Excitation: 485 nm, Emission: 528 nm) at 37°C. Kinetic readings are recommended (e.g., every 1-2 minutes for 30-60 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Plot the percentage of ATX inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
B. Choline Release Assay (Natural Substrate)
This assay measures the amount of choline released from the hydrolysis of a natural ATX substrate, such as 16:0-LPC.
Protocol:
-
Reagent Preparation:
-
Reaction Buffer: 100 mM Tris-HCl (pH 9.0), 500 mM NaCl, 5 mM MgCl₂, 0.05% Triton X-100.
-
Prepare a stock solution of recombinant human ATX (e.g., 2 µg/mL) in reaction buffer.
-
Prepare serial dilutions of this compound in DMSO, then dilute in reaction buffer.
-
Prepare a 1 mM solution of 16:0-LPC in reaction buffer.
-
Choline Detection Reagent: Use a commercial choline assay kit (e.g., containing choline oxidase, horseradish peroxidase, and a colorimetric or fluorometric probe)[10][11][12].
-
-
Assay Procedure:
-
In a 96-well plate, combine recombinant ATX, this compound dilutions, and 16:0-LPC substrate.
-
Incubate the reaction mixture at 37°C for 30-60 minutes[13].
-
Stop the reaction (e.g., by heating or adding a specific inhibitor).
-
Add the choline detection reagent according to the manufacturer's instructions.
-
Incubate to allow for color or fluorescence development.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of choline.
-
Determine the concentration of choline produced in each reaction.
-
Calculate the percentage of ATX inhibition and determine the IC₅₀ value as described for the FS-3 assay.
-
II. Cell-Based Assays
A. Cell Migration/Invasion Assay
This protocol assesses the effect of this compound on ATX-induced cancer cell migration and invasion using a Boyden chamber assay[1][14].
Protocol:
-
Cell Preparation: Culture cancer cells (e.g., A2058 melanoma or MDA-MB-231 breast cancer cells) to 70-80% confluency. Serum-starve the cells for 18-24 hours before the assay.
-
Transwell Insert Preparation: For invasion assays, coat the upper surface of 8-µm pore size transwell inserts with a thin layer of Matrigel and allow it to solidify. For migration assays, use uncoated inserts.
-
Assay Setup:
-
In the lower chamber of a 24-well plate, add serum-free media containing ATX and its substrate LPC as a chemoattractant. For inhibitor-treated wells, add the desired concentration of this compound.
-
Harvest and resuspend the serum-starved cells in serum-free media.
-
Add the cell suspension (e.g., 1 x 10⁵ cells) to the upper chamber of the transwell inserts.
-
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period determined by the cell type's migratory/invasive capacity (typically 4-24 hours).
-
Cell Staining and Quantification:
-
Carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated/invaded cells on the lower surface of the membrane with methanol.
-
Stain the cells with a suitable stain (e.g., Crystal Violet or DAPI).
-
Count the number of stained cells in several random fields of view under a microscope.
-
-
Data Analysis: Compare the number of migrated/invaded cells in the this compound-treated groups to the untreated control group.
III. In Vivo Studies
A. Preparation of this compound for Oral Administration
For in vivo studies, this compound can be formulated for oral gavage.
Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline:
-
To prepare 1 mL of the final solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix well.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix until a clear solution is obtained.
-
The final concentration of this example formulation would be 2.5 mg/mL. Adjust volumes accordingly for different desired final concentrations[2].
-
B. Syngeneic Orthotopic Breast Cancer Model
This model is used to evaluate the effect of this compound on primary tumor growth and metastasis.
Protocol:
-
Cell Culture: Culture a syngeneic murine breast cancer cell line (e.g., 4T1-luc2, which expresses luciferase) in appropriate media.
-
Tumor Cell Inoculation:
-
This compound Treatment:
-
Begin daily oral gavage with this compound (e.g., 10-100 mg/kg) or vehicle control one day after tumor cell inoculation[2].
-
-
Monitoring Tumor Growth and Metastasis:
-
Pharmacodynamic Analysis: Collect blood samples at various time points after the final dose to measure plasma LPA levels by LC-MS/MS to confirm target engagement.
C. Bleomycin-Induced Pulmonary Fibrosis Model
This model is used to assess the anti-fibrotic potential of this compound.
Protocol:
-
Induction of Fibrosis:
-
This compound Treatment:
-
Begin daily oral gavage with this compound or vehicle control, starting on the day of or several days after bleomycin administration and continuing for 14-21 days.
-
-
Assessment of Fibrosis:
-
At the end of the treatment period (e.g., day 14 or 21 post-bleomycin), euthanize the mice.
-
Collect bronchoalveolar lavage (BAL) fluid for cell counts and cytokine analysis.
-
Harvest the lungs for histological analysis (e.g., Masson's trichrome staining to assess collagen deposition) and measurement of hydroxyproline content, a biochemical marker of collagen[5][17][18].
-
Quantify the extent of fibrosis using a scoring system (e.g., Ashcroft score) on stained lung sections[16].
-
IV. Pharmacodynamic Analysis: LPA Measurement in Plasma
Protocol for LPA Extraction and Measurement by LC-MS/MS:
-
Blood Collection: Collect blood into EDTA-containing tubes and immediately place on ice.
-
Plasma Preparation: Centrifuge the blood at 4°C to separate the plasma.
-
LPA Extraction:
-
To a known volume of plasma, add a methanol solution containing an internal standard (e.g., C17:0-LPA).
-
Vortex and incubate on ice to precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant containing the extracted lipids to a new tube for analysis.
-
-
LC-MS/MS Analysis: Analyze the extracted samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to separate and quantify different LPA species[3][19][20].
Conclusion
This compound is a powerful and versatile tool for investigating the multifaceted roles of the autotaxin-LPA signaling pathway in health and disease. Its high potency and oral bioavailability make it suitable for a wide range of in vitro and in vivo experimental models. The protocols outlined in this document provide a comprehensive guide for researchers to effectively utilize this compound in their studies, contributing to a deeper understanding of ATX-LPA biology and the development of novel therapeutic strategies.
References
- 1. Identification of small-molecule inhibitors of autotaxin that inhibit melanoma cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of an LC-MS/MS Proposed Candidate Reference Method for the Standardization of Analytical Methods to Measure Lipoprotein(a) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echelon-inc.com [echelon-inc.com]
- 5. Mouse models of bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Improved Syngeneic Orthotopic Murine Model of Human Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. Generating a Murine Orthotopic Metastatic Breast Cancer Model and Performing Murine Radical Mastectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of small-molecule inhibitors of autotaxin that inhibit melanoma cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resources.bio-techne.com [resources.bio-techne.com]
- 11. bioassaysys.com [bioassaysys.com]
- 12. mybiosource.com [mybiosource.com]
- 13. wuxibiology.com [wuxibiology.com]
- 14. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An Orthotopic Mouse Model of Spontaneous Breast Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Time course of bleomycin-induced lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Resolution of bleomycin-induced murine pulmonary fibrosis via a splenic lymphocyte subpopulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Simultaneous quantitative LC-MS/MS analysis of 13 apolipoproteins and lipoprotein (a) in human plasma - Analyst (RSC Publishing) [pubs.rsc.org]
- 20. Simultaneous quantitative LC-MS/MS analysis of 13 apolipoproteins and lipoprotein (a) in human plasma - Analyst (RSC Publishing) DOI:10.1039/D4AN00221K [pubs.rsc.org]
Troubleshooting & Optimization
ONO-8430506 in DMSO: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of ONO-8430506 in Dimethyl Sulfoxide (DMSO). Below you will find frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and a summary of key data to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the maximum solubility of this compound in DMSO?
A1: this compound exhibits high solubility in DMSO. Different suppliers report slightly different values, but it is generally in the range of 90-100 mg/mL.[1][2] It is crucial to use anhydrous (newly opened) DMSO, as the presence of water can significantly impact solubility.[1] Sonication or gentle heating may be required to achieve complete dissolution at high concentrations.[1][2]
Q2: How should I prepare a stock solution of this compound in DMSO?
A2: To prepare a stock solution, add the appropriate amount of anhydrous DMSO to your solid this compound. Vortex and, if necessary, sonicate the solution to ensure it is fully dissolved. For example, to prepare a 10 mM stock solution, you would dissolve 4.6153 mg of this compound in 1 mL of DMSO.
Q3: What are the recommended storage conditions for this compound stock solutions in DMSO?
A3: For long-term storage, this compound stock solutions in DMSO should be stored at -80°C, where they are stable for at least 6 months to a year.[1][2] For short-term storage, -20°C is acceptable for up to one month.[1] It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Q4: My this compound solution in DMSO appears to have precipitated. What should I do?
A4: If you observe precipitation, it could be due to several factors including the concentration of the solution, the temperature, or the quality of the DMSO. Gentle warming and/or sonication can often help to redissolve the compound.[1][2] If the issue persists, consider preparing a fresh, more dilute solution using anhydrous DMSO.
Q5: Is this compound stable in aqueous solutions after dilution from a DMSO stock?
A5: The stability of this compound in aqueous buffers will be significantly lower than in DMSO. When preparing working solutions for in vitro assays, it is best practice to dilute the DMSO stock solution into your aqueous buffer immediately before use. The final concentration of DMSO in your assay should be kept low (typically below 0.5%) to avoid solvent effects on the biological system.
Data Summary
This compound Solubility in DMSO
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | 100 | 216.67 | Ultrasonic assistance may be needed. Use of hygroscopic DMSO can affect solubility.[1] |
| DMSO | 90 | 195.0 | Sonication is recommended.[2] |
This compound Stability in DMSO
| Storage Temperature | Duration | Recommendations |
| -80°C | 6 - 12 months | Recommended for long-term storage.[1][2] |
| -20°C | 1 month | Suitable for short-term storage.[1] |
Experimental Protocols
The following are generalized protocols for assessing the solubility and stability of a small molecule like this compound in DMSO.
Protocol 1: Kinetic Solubility Assessment by Turbidimetry
Objective: To determine the kinetic solubility of this compound in an aqueous buffer following dilution from a DMSO stock.
Materials:
-
This compound
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
In a 96-well plate, add 198 µL of PBS to each well.
-
Add 2 µL of the 10 mM this compound stock solution to the wells to achieve a final concentration of 100 µM.
-
Mix thoroughly and incubate at room temperature for 1-2 hours.
-
Measure the absorbance (turbidity) of each well at a wavelength of 620 nm using a microplate reader.
-
A significant increase in absorbance compared to a blank (PBS with 0.5% DMSO) indicates precipitation.
Protocol 2: Stability Assessment by HPLC-UV
Objective: To evaluate the stability of this compound in a DMSO stock solution over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
HPLC system with a UV detector
-
C18 analytical column
-
Appropriate mobile phases (e.g., acetonitrile and water with formic acid)
-
Autosampler vials
Procedure:
-
Prepare a 1 mg/mL stock solution of this compound in anhydrous DMSO.
-
Immediately after preparation, dilute an aliquot of the stock solution with mobile phase to a suitable concentration for HPLC analysis. This will serve as the T=0 (time zero) sample.
-
Store the remaining stock solution under the desired conditions (e.g., -20°C or room temperature).
-
At specified time points (e.g., 24 hours, 48 hours, 1 week, 1 month), take an aliquot of the stock solution and dilute it in the same manner as the T=0 sample.
-
Analyze all samples by HPLC-UV. The stability is determined by comparing the peak area of this compound at each time point to the peak area at T=0. The appearance of new peaks may indicate degradation products.
Signaling Pathway and Experimental Workflow
This compound is a potent inhibitor of autotaxin (ATX), a key enzyme in the lysophosphatidic acid (LPA) signaling pathway. ATX converts lysophosphatidylcholine (LPC) into LPA, which then binds to a family of G-protein coupled receptors (LPAR1-6) to elicit a variety of cellular responses, including cell proliferation, migration, and survival. By inhibiting ATX, this compound blocks the production of LPA, thereby attenuating these downstream signaling events.
Caption: this compound inhibits the ATX-LPA signaling pathway.
Caption: Workflow for assessing this compound solubility and stability.
References
Optimizing ONO-8430506 concentration for in vitro experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ONO-8430506 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and orally bioavailable inhibitor of autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[1][2] Autotaxin is a secreted enzyme that plays a crucial role in hydrolyzing lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA).[3][4][5] LPA is a signaling phospholipid that interacts with at least six G protein-coupled receptors (LPAR1-6) to mediate a variety of cellular processes, including cell proliferation, migration, survival, and invasion.[3][6] By inhibiting ATX, this compound effectively reduces the production of LPA, thereby blocking its downstream signaling pathways.[1][3]
Q2: What is the recommended starting concentration for this compound in in vitro experiments?
The optimal concentration of this compound will vary depending on the cell type, assay duration, and the specific endpoint being measured. However, a good starting point can be derived from its in vitro potency. The IC50 values for this compound against recombinant human ATX are in the low nanomolar range.[1] A common practice is to start with a concentration range that brackets the IC50 value by 10- to 100-fold in either direction. Therefore, a starting concentration range of 1 nM to 1 µM is recommended for initial experiments.
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO. This stock solution can then be serially diluted in cell culture medium to achieve the desired final concentrations for your experiment. Ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: How stable is this compound in solution?
Stock solutions of this compound in DMSO can be stored at -20°C or -80°C for extended periods. For working solutions diluted in cell culture medium, it is best to prepare them fresh for each experiment to ensure potency and avoid degradation.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Substrate | IC50 (nM) | Species | Source |
| Autotaxin (ATX)/ENPP2 | FS-3 (synthetic fluorescent) | 5.1 | Human (recombinant) | [1] |
| Autotaxin (ATX)/ENPP2 | 16:0-LPC (natural) | 4.5 | Human (recombinant) | [1] |
| LPA Formation | Endogenous | ~10 | Various (recombinant and plasma-derived) | [1] |
Experimental Protocols
Protocol: Determining the Effect of this compound on Cell Viability using a Resazurin-Based Assay
This protocol provides a general framework for assessing the impact of this compound on the viability of a chosen cell line.
Materials:
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile-filtered)
-
96-well clear-bottom black plates (for fluorescence)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Fluorescence plate reader (Excitation ~560 nm, Emission ~590 nm)
Procedure:
-
Cell Seeding:
-
For adherent cells, seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Allow cells to attach overnight.
-
For suspension cells, seed cells directly into the 96-well plate on the day of the experiment.
-
-
Preparation of this compound Working Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete cell culture medium to create a range of working concentrations (e.g., 2X the final desired concentrations). A common starting range is 2 nM to 2 µM.
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound.
-
-
Treatment of Cells:
-
Remove the old medium from the wells (for adherent cells).
-
Add an equal volume of the 2X this compound working solutions to the corresponding wells to achieve the final desired concentrations.
-
Include wells with vehicle control and untreated cells (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
-
Resazurin Assay:
-
After the incubation period, add resazurin solution to each well to a final concentration of approximately 10% of the total volume.
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized for your specific cell line.
-
Measure the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the "medium only" blank wells from all other values.
-
Normalize the data to the vehicle control to determine the percentage of cell viability for each concentration of this compound.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value for cytotoxicity if applicable.
-
Mandatory Visualizations
Caption: The ATX-LPA signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for optimizing this compound concentration.
Caption: A troubleshooting guide for common issues with this compound in vitro experiments.
Troubleshooting Guide
Q1: I observed precipitation of this compound when I diluted my stock solution in the cell culture medium. What should I do?
-
Reduce the final concentration: The concentration of this compound may be exceeding its solubility limit in the aqueous culture medium. Try using a lower final concentration.
-
Check the DMSO concentration: While keeping the final DMSO concentration low is important for cell health, ensuring a minimal amount is present can help with solubility. However, always run a vehicle control with the highest DMSO concentration to rule out solvent effects.
-
Prepare fresh dilutions: Do not store diluted working solutions of this compound in culture medium for long periods. Prepare them fresh from the DMSO stock just before adding to the cells.
-
Gentle mixing: When preparing dilutions, ensure thorough but gentle mixing to aid dissolution.
Q2: My results are inconsistent between replicate wells. What could be the cause?
-
Pipetting accuracy: Inaccurate pipetting, especially when performing serial dilutions, can lead to significant variations. Ensure your pipettes are calibrated and use proper pipetting techniques.
-
Inhomogeneous cell seeding: Uneven distribution of cells across the wells of a plate is a common source of variability. Ensure your cell suspension is homogenous before and during seeding.
-
Edge effects: Wells on the outer edges of a microplate can be prone to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outer wells or fill them with sterile PBS or medium without cells.
-
Plate reader settings: Ensure that the plate reader is set to the correct excitation and emission wavelengths for your assay and that the measurements are taken from the center of the well.
Q3: I am observing high levels of cytotoxicity even at very low concentrations of this compound. Is this expected?
-
DMSO toxicity: First, confirm that the observed cytotoxicity is not due to the DMSO solvent. Run a vehicle control with the corresponding DMSO concentration. Different cell lines have varying sensitivities to DMSO.
-
Cell line sensitivity: The specific cell line you are using may be particularly sensitive to the inhibition of the ATX-LPA pathway for survival.
-
Assay duration: A long incubation period may lead to increased cytotoxicity. Consider reducing the treatment duration to see if the effect is time-dependent.
-
Off-target effects: While this compound is a potent ATX inhibitor, off-target effects at higher concentrations cannot be entirely ruled out, though less likely at low nanomolar concentrations.
Q4: I am not seeing any effect of this compound on my cells. What should I check?
-
Compound activity: Ensure that your stock of this compound is active. If possible, test it in a cell-free ATX enzymatic assay.
-
ATX expression in your cell line: The cell line you are using may not express significant levels of autotaxin or may not be dependent on the ATX-LPA signaling pathway for the phenotype you are measuring. You can check ATX expression levels via qPCR or Western blot.
-
Assay endpoint: The chosen assay may not be sensitive to the effects of ATX inhibition in your specific cell model. Consider exploring other functional assays, such as cell migration or invasion assays, which are often regulated by LPA.
-
Concentration range: It is possible that the concentrations you have tested are too low. Try a broader concentration range, extending into the micromolar range, while being mindful of potential off-target effects and solubility limits.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Establishment of a novel, cell-based autotaxin assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
ONO-8430506 Technical Support Center: Navigating Pharmacokinetic Challenges in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ONO-8430506. The information below addresses common pharmacokinetic (PK) challenges encountered in animal models to facilitate smoother experimental workflows and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the typical pharmacokinetic parameters of this compound in common animal models?
A1: this compound, a potent autotaxin (ATX)/ENPP2 inhibitor, generally demonstrates favorable pharmacokinetic properties.[1][2] However, key parameters such as oral bioavailability and maximum plasma concentration (Cmax) can vary across species. A summary of these parameters is provided in the table below.
Pharmacokinetic Parameters of this compound Following a Single Dose
| Species | Dosing Route | Dose (mg/kg) | Oral Bioavailability (F%) | Cmax (ng/mL) | Terminal Elimination Half-life (t½) (h) | Plasma Clearance (mL/min/kg) | Volume of Distribution (Vd) (mL/kg) |
| Rat | Oral | 1 | 51.6% | 261 | 3.4 | 8.2 | 1474 |
| Intravenous | 0.3 | - | - | ||||
| Dog | Oral | 1 | 71.1% | 1670 | 8.9 | 4.7 | 1863 |
| Intravenous | 0.3 | - | - | ||||
| Monkey | Oral | 1 | 30.8% | 63 | 7.9 | 5.8 | 2275 |
| Intravenous | 0.3 | - | - |
Data compiled from publicly available resources.[3][4]
Q2: We are observing lower than expected in vivo efficacy despite high in vitro potency of this compound. What could be the underlying pharmacokinetic reason?
A2: A potential reason for a discrepancy between in vitro potency and in vivo efficacy could be high plasma protein binding. One report suggests that this compound has high plasma protein binding (>99.9% in human plasma).[5] This means that only a very small fraction of the drug is free in the circulation to engage with its target, autotaxin. When designing in vivo studies, it is crucial to consider the free drug concentration rather than the total plasma concentration.
Q3: What is a recommended formulation for oral administration of this compound in animal studies?
A3: A commonly used vehicle for the oral administration of this compound in preclinical studies is a suspension of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[4] It is recommended to prepare this formulation by sequentially adding the solvents and ensuring the solution is as clear as possible before adding the next component. Sonication may be required to achieve a uniform suspension.[4]
Troubleshooting Guides
Issue 1: High Inter-Animal Variability in Plasma Exposure
| Possible Cause | Troubleshooting Step |
| Improper Dosing Technique: Inconsistent gavage technique can lead to variable absorption. | Ensure all personnel are properly trained in oral gavage for the specific animal model. Verify the dose volume and concentration for each animal. |
| Formulation Inhomogeneity: If this compound is not uniformly suspended, different animals may receive different effective doses. | Vigorously vortex the formulation before each administration to ensure a homogenous suspension. Prepare fresh formulations regularly. |
| Physiological Differences: Factors such as fed/fasted state can influence gastrointestinal absorption. | Standardize the experimental conditions, including the fasting state of the animals before dosing. |
Issue 2: Lower than Expected Oral Bioavailability in a New Animal Model
| Possible Cause | Troubleshooting Step |
| Species-Specific First-Pass Metabolism: The extent of first-pass metabolism can vary significantly between species. | Conduct a pilot pharmacokinetic study with both intravenous and oral administration to accurately determine the absolute bioavailability in the new species. |
| Poor Solubility/Dissolution in GI Tract: The formulation may not be optimal for the gastrointestinal environment of the new species. | Evaluate the solubility of this compound in simulated gastric and intestinal fluids of the species of interest. Consider formulation optimization if necessary. |
Experimental Protocols
Protocol 1: Assessment of Oral Bioavailability in Rats
-
Animal Model: Male Sprague-Dawley rats (n=3 per group).
-
Formulation:
-
Oral (PO): this compound suspended in 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.
-
Intravenous (IV): this compound dissolved in a suitable vehicle for intravenous administration (e.g., saline with a co-solvent).
-
-
Dosing:
-
PO Group: Administer a single oral dose of 1 mg/kg.
-
IV Group: Administer a single intravenous dose of 0.3 mg/kg.
-
-
Blood Sampling: Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Plasma Analysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters, including AUC (Area Under the Curve) for both oral and intravenous routes. Oral bioavailability (F%) is calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Visualizations
Caption: Workflow for Determining Oral Bioavailability.
Caption: this compound Mechanism of Action.
References
- 1. This compound: A Novel Autotaxin Inhibitor That Enhances the Antitumor Effect of Paclitaxel in a Breast Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | PDE | TargetMol [targetmol.com]
- 5. This compound: A Novel Autotaxin Inhibitor That Enhances the Antitumor Effect of Paclitaxel in a Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
ONO-8430506 Technical Support Center: Primate Pharmacokinetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering poor oral bioavailability of ONO-8430506 in monkey studies.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound in monkeys?
A1: The reported oral bioavailability of this compound in monkeys is 30.8%.[1] This is moderate and suggests that a significant portion of the orally administered drug does not reach systemic circulation.
Q2: How does the bioavailability in monkeys compare to other species?
A2: The oral bioavailability of this compound is higher in rats (51.6%) and dogs (71.1%) as compared to monkeys.[1] This species-specific difference is a critical consideration for preclinical development.
Q3: What are the potential reasons for the lower bioavailability of this compound in monkeys?
A3: While specific metabolic pathways for this compound in monkeys have not been detailed in available literature, lower oral bioavailability in this species is often attributed to higher first-pass metabolism in the gut and liver.[2][3][4] Cynomolgus monkeys, in particular, are known to have extensive metabolism of certain drugs during their first pass through the liver and intestinal wall.[2][3]
Q4: Were any steps taken during the development of this compound to improve its pharmacokinetic profile?
A4: Yes, during the drug discovery phase, medicinal chemists worked to improve the pharmacokinetic profile of the lead compound. This included introducing a dimethyl group adjacent to the carboxylic group to prevent β-oxidation and creating a bicyclic system to prevent in vivo isomerization.[5] These modifications led to the selection of this compound as a preclinical candidate with good overall profiles, including its oral availability.[5]
Troubleshooting Guide: Overcoming Poor Bioavailability
This guide provides potential strategies and experimental considerations for researchers aiming to improve the systemic exposure of this compound in monkeys.
Issue 1: Sub-optimal plasma concentrations following oral administration.
Potential Cause: High first-pass metabolism in the liver and/or gut wall.
Troubleshooting Strategies:
-
Formulation Optimization:
-
Lipid-Based Formulations: Consider formulating this compound in a self-emulsifying drug delivery system (SEDDS) or other lipid-based carriers.[6][7] These formulations can enhance absorption and may utilize lymphatic transport, partially bypassing first-pass metabolism in the liver.[8]
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug, potentially improving dissolution rate and absorption.[6][9][10]
-
Amorphous Solid Dispersions: Creating a solid dispersion of this compound with a hydrophilic polymer can improve its solubility and dissolution rate.[9][11]
-
-
Route of Administration:
-
If oral bioavailability remains a significant hurdle for specific experimental aims, consider alternative routes of administration, such as intravenous (IV) or subcutaneous (SC) injection, to bypass first-pass metabolism entirely. The original pharmacokinetic studies utilized a 1 mg/kg intravenous dose to calculate the absolute oral bioavailability.[5]
-
Issue 2: High variability in plasma concentrations between individual animals.
Potential Cause: Differences in gastric emptying times, intestinal motility, or individual metabolic rates.
Troubleshooting Strategies:
-
Controlled Dosing Conditions:
-
Standardize the fasting state of the animals before dosing. The gastrointestinal environment can significantly impact drug absorption.
-
Ensure consistent administration techniques to minimize variability.
-
-
Formulation Stability:
-
Assess the stability of the chosen formulation under physiological conditions to ensure that the drug remains solubilized and available for absorption throughout the gastrointestinal tract.
-
Data Presentation
Table 1: Comparative Oral Bioavailability of this compound Across Species
| Species | Oral Bioavailability (%) |
| Rat | 51.6 |
| Dog | 71.1 |
| Monkey | 30.8 |
Data sourced from TargetMol.[1]
Table 2: Pharmacokinetic Parameters of this compound in Different Species Following Oral Administration (1 mg/kg)
| Species | Cmax (ng/mL) |
| Rat | 261 |
| Dog | 1670 |
| Monkey | 63 |
Data sourced from TargetMol.[1]
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
-
Excipient Screening:
-
Screen various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor RH 40, Tween 80), and co-surfactants (e.g., Transcutol HP, Plurol Oleique CC 497) for their ability to solubilize this compound.
-
Determine the equilibrium solubility of this compound in each excipient by adding an excess amount of the drug to the excipient, followed by agitation and quantification of the dissolved drug.
-
-
Ternary Phase Diagram Construction:
-
Based on the solubility studies, select an oil, surfactant, and co-surfactant.
-
Construct a ternary phase diagram to identify the self-emulsifying region. This is done by mixing the components in different ratios and observing the formation of an emulsion upon aqueous dilution.
-
-
Formulation Preparation:
-
Select a ratio of oil, surfactant, and co-surfactant from the self-emulsifying region.
-
Dissolve this compound in the selected vehicle to the desired concentration.
-
-
Characterization:
-
Evaluate the droplet size, polydispersity index, and zeta potential of the resulting emulsion upon dilution in an aqueous medium.
-
Assess the in vitro dissolution profile of the SEDDS formulation compared to a simple suspension of this compound.
-
Visualizations
Caption: Workflow for overcoming poor oral bioavailability of this compound.
Caption: Inhibition of the ATX-LPA signaling pathway by this compound.
References
- 1. This compound | PDE | TargetMol [targetmol.com]
- 2. Asymmetric intestinal first-pass metabolism causes minimal oral bioavailability of midazolam in cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The species differences of intestinal drug absorption and first-pass metabolism between cynomolgus monkeys and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound: A Novel Autotaxin Inhibitor That Enhances the Antitumor Effect of Paclitaxel in a Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Strategies for enhancing the oral bioavailability of cannabinoids. | Cannabinoids Research [cannabinoids.huji.ac.il]
- 9. pharmtech.com [pharmtech.com]
- 10. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 11. upm-inc.com [upm-inc.com]
Technical Support Center: ONO-8430506 Efficacy in Different Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ONO-8430506 in their experiments. Our goal is to address common challenges and provide solutions to ensure the successful application of this potent Autotaxin inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and orally bioavailable inhibitor of Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[1][2][3] It is crucial to note that this compound does not target O-GlcNAcase (OGA). The primary mechanism of action of this compound is the inhibition of ATX's lysophospholipase D (LysoPLD) activity, which is responsible for the conversion of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA).[4][5][6][7]
Q2: How does inhibition of the ATX-LPA signaling pathway affect cancer cells?
The ATX-LPA signaling axis plays a significant role in cancer progression.[4][5][6] LPA, the product of ATX activity, binds to at least six G protein-coupled receptors (LPAR1-6), triggering downstream signaling cascades that promote:
-
Cell Proliferation and Survival: Activation of pathways like Ras-ERK and PI3K-AKT.[4][8]
-
Cell Migration and Invasion: Stimulation of Rho and Rac-mediated cytoskeletal rearrangements.[8]
-
Angiogenesis: Promoting the formation of new blood vessels.
-
Chemotherapy Resistance: LPA signaling can protect cancer cells from apoptosis induced by chemotherapeutic agents.[8][9]
By inhibiting ATX, this compound reduces LPA production, thereby attenuating these pro-cancerous effects.[7][10][11]
Q3: Why am I observing variable or low efficacy of this compound in my cell line?
The efficacy of this compound can vary significantly across different cell lines. Several factors can contribute to this variability:
-
Expression Levels of ATX: Cell lines with low or negligible expression of ATX will be less sensitive to its inhibition. The pro-tumorigenic effects in such cells might be driven by alternative pathways.
-
Expression Profile of LPA Receptors (LPARs): Different cancer cell lines express varying levels of the six LPAR subtypes.[2] The specific LPAR profile determines the cellular response to LPA. For instance, some LPARs are more strongly linked to migration, while others are more involved in proliferation.[1]
-
Presence of Exogenous LPA: If the cell culture medium is supplemented with serum, it will contain LPA, which can mask the effect of inhibiting endogenous LPA production by ATX.
-
Compensatory Signaling Pathways: Cancer cells can develop resistance by upregulating alternative signaling pathways that bypass the need for ATX-LPA signaling.
-
Drug Efflux Pumps: Overexpression of multidrug resistance pumps could potentially reduce the intracellular concentration of this compound, although this is less likely for an inhibitor of a secreted enzyme.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Problem 1: Low or No Observed Efficacy on Cell Viability
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Incorrect Drug Target Assumption | Confirm that your experimental hypothesis is based on the inhibition of the ATX-LPA pathway, not O-GlcNAcylation. |
| Low Endogenous ATX Expression | - Measure ATX mRNA and protein levels in your cell line using qPCR and Western Blot. - Measure ATX activity in the conditioned media using an Amplex Red assay. - If ATX expression/activity is low, consider using a cell line known to have high ATX expression or supplement the media with recombinant ATX to validate the inhibitory effect of this compound. |
| Low LPAR Expression | - Profile the expression of LPAR1-6 in your cell line via qPCR. - Choose a cell line with a known functional LPAR profile relevant to your assay (e.g., high LPAR1 for migration studies). |
| Presence of LPA in Serum | - Conduct experiments in serum-free or low-serum media. - If serum is required, use charcoal-stripped serum to remove lipids, including LPA. |
| Suboptimal Assay Conditions | - Ensure the chosen assay is sensitive to changes in the ATX-LPA pathway. For example, if the primary effect in your cell line is on migration, a viability assay may not show a significant effect. - Optimize the incubation time with this compound. Effects on proliferation may require longer incubation times (e.g., 48-72 hours). |
| Compound Inactivity | - Verify the integrity and concentration of your this compound stock solution. - Include a positive control cell line known to be sensitive to ATX inhibition. |
Problem 2: Inconsistent Results Between Experiments
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Cell Passage Number | - Use cells within a consistent and low passage number range, as prolonged culturing can alter their phenotype and gene expression, including ATX and LPARs. |
| Variability in Seeding Density | - Ensure consistent cell seeding density across all experiments, as this can influence the concentration of secreted ATX and the response to its inhibition. |
| Inconsistent Serum Lots | - If using serum, use the same lot throughout a series of experiments or pre-test new lots for their effect on the ATX-LPA axis. |
| Solubility and Stability Issues | - this compound is soluble in DMSO.[12] Prepare fresh dilutions from a concentrated stock for each experiment. - Avoid repeated freeze-thaw cycles of the stock solution. |
Problem 3: Distinguishing On-Target vs. Off-Target Effects
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Potential Off-Target Effects | - To confirm that the observed effects are due to ATX inhibition, perform rescue experiments by adding exogenous LPA to the culture medium. If the effects of this compound are reversed by LPA, it suggests an on-target mechanism. - Use a structurally different ATX inhibitor to see if it phenocopies the effects of this compound. - Use siRNA or shRNA to knockdown ATX expression and compare the phenotype to that observed with this compound treatment. |
Data Presentation
This compound Inhibitory Activity
| Target | Assay | Substrate | IC50 (nM) | Reference |
| Human Recombinant ATX | LysoPLD activity | FS-3 (fluorescent) | 5.1 | [1][3][12] |
| Human Recombinant ATX | LysoPLD activity | 16:0-LPC (natural) | 4.5 | [1][3][12] |
| ATX in Mouse Plasma | ATX activity | - | IC90 of 100 | [1][2][12] |
Experimental Protocols
ATX Activity Assay (Amplex Red Method)
This assay measures the choline released from the hydrolysis of LPC by ATX.
Materials:
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Choline oxidase
-
LPC (e.g., 16:0-LPC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM KCl, 1 mM CaCl2, 0.1% fatty acid-free BSA)
-
Conditioned cell culture medium or recombinant ATX
-
This compound
Procedure:
-
Prepare a working solution of Amplex Red, HRP, and choline oxidase in the assay buffer.
-
Add your sample (conditioned medium) and this compound at various concentrations to a 96-well plate.
-
Initiate the reaction by adding LPC.
-
Incubate at 37°C, protected from light.
-
Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) at multiple time points.
-
Calculate the rate of reaction and determine the IC50 of this compound.
LPA Measurement in Cell Culture Supernatant (ELISA)
Materials:
-
LPA ELISA Kit
-
Conditioned cell culture medium
Procedure:
-
Collect cell culture supernatant from cells treated with or without this compound.
-
Follow the manufacturer's protocol for the LPA ELISA kit. This typically involves adding the supernatant to a pre-coated plate, followed by incubation with detection antibodies and a substrate.
-
Measure the absorbance and calculate the LPA concentration based on a standard curve.
Cell Viability Assay (MTT/MTS Assay)
Materials:
-
MTT or MTS reagent
-
96-well plate with cultured cells
-
This compound
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.
-
If using MTT, add a solubilizing agent (e.g., DMSO or SDS).
-
Read the absorbance at the appropriate wavelength.
-
Calculate cell viability as a percentage of the untreated control.
Visualizations
ATX-LPA Signaling Pathway
Caption: The ATX-LPA signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow for Low Efficacy
Caption: A logical workflow for troubleshooting low efficacy of this compound.
Experimental Design for On-Target Effect Validation
Caption: Experimental approaches to validate the on-target effects of this compound.
References
- 1. Lysophosphatidic Acid Receptor Antagonists and Cancer: The Current Trends, Clinical Implications, and Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ATX-LPA Receptor Axis in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Autotaxin and Lysophosphatidate Signaling: Prime Targets for Mitigating Therapy Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Roles of Autotaxin/Autotaxin-Lysophosphatidic Acid Axis in the Initiation and Progression of Liver Cancer [frontiersin.org]
- 7. fn-test.com [fn-test.com]
- 8. researchgate.net [researchgate.net]
- 9. Role of the autotaxin–lysophosphatidate axis in cancer resistance to chemotherapy and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound: A Novel Autotaxin Inhibitor That Enhances the Antitumor Effect of Paclitaxel in a Breast Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Expression and function of lysophosphatidic acid receptors (LPARs) 1 and 3 in human hepatic cancer progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | PDE | TargetMol [targetmol.com]
- 13. elkbiotech.com [elkbiotech.com]
- 14. ELISA Protocol [protocols.io]
ONO-8430506 off-target effects and how to control for them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and controlling for potential off-target effects of ONO-8430506, a potent and orally bioavailable autotaxin (ATX) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
This compound is a potent inhibitor of autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[1][2][3] Its mechanism of action is the inhibition of the lysophospholipase D (LysoPLD) activity of ATX.[1][3] This enzymatic activity is responsible for converting lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA), a signaling lipid involved in various cellular processes, including cell proliferation, migration, and survival.[4][5][6] By inhibiting ATX, this compound effectively reduces the production of LPA.[4][7]
Q2: What are the known off-target effects of this compound?
Based on publicly available literature, there are no explicitly documented off-target effects of this compound. However, as with any small molecule inhibitor, the potential for off-target interactions exists and should be experimentally evaluated. Off-target effects occur when a drug binds to proteins other than its intended target, which can lead to unexpected side effects or misinterpretation of experimental results.[8][9] Therefore, it is crucial for researchers to incorporate appropriate control experiments to validate that the observed biological effects of this compound are a direct result of its on-target activity against ATX.
Q3: Why is it important to control for off-target effects in my experiments?
Controlling for off-target effects is critical for several reasons:
-
Data Integrity: Unidentified off-target interactions can lead to misinterpretation of experimental data, attributing an observed phenotype to the inhibition of the primary target when it may be caused by an interaction with another protein.
-
Translational Relevance: In a therapeutic context, off-target effects can lead to unforeseen side effects and toxicity.[8] Identifying and understanding these effects early in development is essential for a drug's safety and efficacy profile.
-
Understanding Biological Pathways: By confirming that the observed effects are on-target, researchers can more accurately delineate the role of the ATX-LPA signaling axis in their specific biological system.
Q4: What are some general strategies to control for potential off-target effects of this compound?
A multi-pronged approach is recommended to investigate and control for potential off-target effects:
-
Use a Structurally Unrelated ATX Inhibitor: Employing another potent and specific ATX inhibitor with a different chemical scaffold can help confirm that the observed phenotype is due to ATX inhibition and not a shared off-target of a particular chemical class.
-
Genetic Approaches: Utilize techniques like siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the ENPP2 gene (which codes for ATX). If the resulting phenotype mimics the effects of this compound treatment, it provides strong evidence for on-target activity.
-
Rescue Experiments: In a system where ATX has been knocked down or out, reintroducing a form of ATX that is resistant to this compound (if available) should rescue the phenotype, further confirming on-target action.
-
Dose-Response Analysis: A clear dose-response relationship between this compound concentration and the biological effect of interest can provide evidence for a specific interaction.
-
Biochemical Assays: Directly measure the inhibition of ATX activity in your experimental system to correlate it with the observed cellular phenotype.
Troubleshooting Guide
This guide addresses specific issues that researchers might encounter during their experiments with this compound.
Issue 1: Unexpected or inconsistent cellular phenotype observed.
-
Possible Cause: The observed phenotype may be due to an off-target effect of this compound.
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to ATX in your cells at the concentrations used.
-
Use a Control Compound: Treat cells with a structurally distinct ATX inhibitor. If the phenotype is not replicated, the original observation is likely due to an off-target effect of this compound.
-
Perform a Rescue Experiment: If possible, overexpress ATX in your cells. If this rescues the phenotype induced by this compound, it suggests the effect is on-target.
-
Kinome Profiling: To identify potential off-target kinases, submit this compound for a kinome-wide profiling screen.
-
Issue 2: Cytotoxicity observed at concentrations required for ATX inhibition.
-
Possible Cause: The cytotoxicity could be an on-target effect of inhibiting the ATX-LPA pathway in your specific cell type, or it could be due to an off-target interaction.
-
Troubleshooting Steps:
-
Dose-Response Comparison: Compare the concentration of this compound required to induce cytotoxicity with its IC50 for ATX inhibition. A significant discrepancy may suggest an off-target effect.
-
Genetic Validation: Use siRNA or CRISPR to reduce ATX expression. If this phenocopies the cytotoxicity, it is likely an on-target effect.
-
Cell Line Comparison: Test the compound on a cell line that does not express ATX. If cytotoxicity persists, it is likely due to an off-target effect.
-
Broad Off-Target Screening: Screen this compound against a panel of common off-target liabilities, such as those offered by commercial services.
-
Data Presentation: Quantitative Analysis of this compound Activity
Table 1: In Vitro Inhibitory Activity of this compound against Autotaxin
| Assay Type | Substrate | Species | IC50 (nM) | Reference |
| Enzymatic Assay | FS-3 (fluorescent) | Human | 5.1 | [1][3] |
| Enzymatic Assay | 16:0-LPC (natural) | Human | 4.5 | [1][3] |
| LPA Formation Assay | Recombinant ATX | Multiple | ~10 | [1][3] |
| LPA Formation Assay | Plasma-derived ATX | Multiple | ~10 | [1][3] |
Table 2: Hypothetical Kinome Profiling Data for an ATX Inhibitor
Objective: To assess the selectivity of a hypothetical ATX inhibitor against a panel of human kinases.
| Kinase Target | Percent Inhibition at 1 µM |
| ATX (On-Target) | 98% |
| Kinase A | 15% |
| Kinase B | 8% |
| Kinase C | 2% |
| ... (400+ other kinases) | < 20% |
This table illustrates how data from a kinome profiling study can be presented to demonstrate the selectivity of an inhibitor.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the binding of this compound to ATX in intact cells.
Methodology:
-
Cell Treatment: Treat intact cells with either vehicle control (e.g., DMSO) or a range of concentrations of this compound for a specified time (e.g., 1 hour).
-
Heating: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis: Lyse the cells to release their protein content.
-
Centrifugation: Centrifuge the lysates at high speed to pellet aggregated proteins.
-
Supernatant Analysis: Collect the supernatant containing the soluble proteins.
-
Protein Detection: Analyze the amount of soluble ATX remaining in the supernatant at each temperature using Western blotting or an ELISA.
-
Data Analysis: Plot the percentage of soluble ATX as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 2: In Vitro Kinase Assay for Off-Target Identification
Objective: To screen this compound against a panel of kinases to identify potential off-target interactions.
Methodology:
-
Compound Preparation: Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO).
-
Assay Plate Setup: In a multi-well plate, add the recombinant kinase, a suitable substrate, and ATP.
-
Compound Addition: Add the diluted this compound or vehicle control to the wells.
-
Incubation: Incubate the plate at room temperature for a specified time to allow the enzymatic reaction to proceed.
-
Detection: Add a detection reagent that measures the amount of ATP consumed or the amount of phosphorylated substrate produced. This can be based on luminescence, fluorescence, or radioactivity.
-
Data Analysis: Calculate the percent inhibition of each kinase at each concentration of this compound and determine the IC50 value for any significant interactions.
Visualizations
References
- 1. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: ONO-8430506 In Vivo Half-Life Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the in vivo half-life of ONO-8430506, a potent autotaxin (ATX) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the reported in vivo half-life of this compound?
A1: The terminal elimination half-life of this compound has been determined in several preclinical species. Following intravenous administration, the half-life is approximately 3.4 hours in rats, 8.9 hours in dogs, and 7.9 hours in monkeys.[1]
Q2: What is the mechanism of action of this compound?
A2: this compound is a potent and orally bioavailable inhibitor of autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[1][2] ATX is a secreted enzyme that catalyzes the conversion of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA).[3][4] LPA is a bioactive signaling lipid that interacts with G protein-coupled receptors to mediate various cellular processes, including cell proliferation, migration, and survival.[3][4] By inhibiting ATX, this compound reduces the production of LPA, thereby modulating these signaling pathways.
Q3: What are the known pharmacokinetic properties of this compound?
A3: this compound exhibits moderate oral bioavailability in rats (51.6%), dogs (71.1%), and monkeys (30.8%).[1] It has low plasma clearance and a large volume of distribution in these species.[1] Detailed pharmacokinetic parameters are summarized in the table below.
Troubleshooting Guide: Improving the In Vivo Half-Life of this compound
This guide addresses common challenges and provides strategies for extending the in vivo persistence of this compound.
Issue 1: Rapid clearance of this compound is observed in our animal model, leading to a shorter-than-expected duration of action.
Potential Cause: Metabolic instability is a likely contributor to the clearance of this compound. Based on its chemical structure, several metabolic pathways could be involved.
Troubleshooting Strategies:
-
Metabolite Identification: The first step is to identify the major metabolites of this compound in the species of interest. This can be achieved by incubating the compound with liver microsomes or hepatocytes and analyzing the resulting products by LC-MS/MS.
-
Structural Modification (Lead Optimization):
-
Deuteration: Strategic replacement of hydrogen atoms with deuterium at metabolically labile sites can slow down cytochrome P450-mediated metabolism. Potential sites for deuteration on this compound include the benzylic position and positions on the pyrrolodipyridine core.
-
Blocking Metabolic Hotspots: Introducing chemical modifications, such as a fluorine atom, at or near a site of metabolism can sterically hinder enzyme access and reduce metabolic clearance.
-
-
Prodrug Approach: A prodrug of this compound could be designed to have improved pharmacokinetic properties. For example, esterification of the carboxylic acid could temporarily mask this polar group, potentially altering its distribution and metabolism.
Issue 2: We need to maintain a therapeutic concentration of this compound for a longer period to achieve the desired efficacy in our chronic disease model.
Potential Cause: The inherent pharmacokinetic profile of this compound may not be suitable for long-term therapeutic coverage with convenient dosing regimens.
Troubleshooting Strategies:
-
Formulation Development:
-
Sustained-Release Formulations: Developing a sustained-release oral formulation, such as a matrix tablet or an osmotic pump system, can slow the absorption rate and extend the in vivo half-life.
-
Parenteral Depot Formulations: For non-oral administration routes, a long-acting injectable formulation (e.g., oil-based depot, microspheres, or nanocrystals) can provide prolonged release of this compound.
-
-
Co-administration with Metabolic Inhibitors: While not a long-term clinical solution, co-administration of a known inhibitor of the specific metabolic enzymes responsible for this compound clearance (e.g., a specific CYP450 inhibitor) can be used in preclinical studies to confirm the role of that metabolic pathway and to achieve higher, more sustained exposures for proof-of-concept efficacy studies.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound
| Species | Route | Dose (mg/kg) | T½ (h) | Cmax (ng/mL) | Oral Bioavailability (%) |
| Rat | IV | 0.3 | 3.4 | - | - |
| Rat | Oral | 1 | - | 261 | 51.6 |
| Dog | IV | 0.3 | 8.9 | - | - |
| Dog | Oral | 1 | - | 1670 | 71.1 |
| Monkey | IV | 0.3 | 7.9 | - | - |
| Monkey | Oral | 1 | - | 63 | 30.8 |
Data sourced from MedChemExpress.[1]
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study of this compound
-
Animal Model: Select the appropriate animal model (e.g., Sprague-Dawley rats).
-
Drug Administration: Administer this compound via the desired route (e.g., oral gavage or intravenous injection) at a specified dose.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to isolate plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters, including half-life (T½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Protocol 2: In Vitro Metabolic Stability Assessment of this compound
-
System Preparation: Prepare a reaction mixture containing liver microsomes (from the species of interest), NADPH (as a cofactor), and buffer.
-
Incubation: Add this compound to the reaction mixture and incubate at 37°C.
-
Time Points: Aliquots of the reaction are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: Stop the metabolic reaction in the aliquots by adding a quenching solution (e.g., acetonitrile).
-
Analysis: Analyze the samples by LC-MS/MS to determine the remaining percentage of the parent compound (this compound) at each time point.
-
Data Analysis: Calculate the in vitro half-life and intrinsic clearance of this compound.
Mandatory Visualizations
Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for identifying and addressing rapid in vivo clearance.
References
ONO-8430506 Oral Gavage Formulation: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the formulation of ONO-8430506 for oral gavage administration in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the recommended vehicles for oral gavage formulation of this compound?
A1: Several vehicle compositions have been successfully used to formulate this compound for oral administration. The selection of a suitable vehicle depends on the specific requirements of the study, such as the desired concentration and the animal model. Commonly used formulations include aqueous-based and oil-based vehicles.
Q2: What is the solubility of this compound in the recommended vehicles?
A2: this compound exhibits good solubility in several standard preclinical formulation vehicles. In three commonly used vehicles, the solubility has been determined to be at least 2.5 mg/mL.[1][2] It is crucial to prepare a clear solution to ensure accurate dosing.
Q3: What should I do if I observe precipitation or phase separation during formulation?
A3: If precipitation or phase separation occurs, gentle heating and/or sonication can be used to help dissolve the compound.[2][3] It is important to ensure the final formulation is a clear solution before administration. If the issue persists, consider preparing a fresh batch, ensuring accurate measurement and sequential addition of each solvent.
Q4: What are the recommended storage conditions for this compound formulations?
A4: While specific stability studies for this compound in these oral gavage formulations are not extensively published, general best practices for stability testing should be followed.[4][5] It is recommended to prepare the formulation fresh before use. If short-term storage is necessary, it should be stored at 4°C and protected from light and moisture.[1][2] For the solid compound, storage at -20°C for up to three years is recommended.[3]
Formulation Details
The following tables summarize the composition and solubility of common oral gavage formulations for this compound.
| Formulation Composition | Solubility | Reference |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 mg/mL | [1][2] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | [1][2] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL | [1][2] |
SBE-β-CD: Sulfobutyl ether beta-cyclodextrin
Experimental Protocols
Below are detailed methodologies for preparing the oral gavage formulations. It is critical to add the solvents sequentially and ensure the solution is clear before adding the next component.[3]
Protocol 1: Aqueous Formulation (PEG300/Tween-80)
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 2.5 mg/mL in the formulation, a 25 mg/mL stock in DMSO can be prepared.
-
To prepare 1 mL of the final formulation:
-
Start with 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL this compound DMSO stock solution and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to reach the final volume of 1 mL and mix thoroughly.
-
Protocol 2: Aqueous Formulation (SBE-β-CD)
-
Prepare a 20% SBE-β-CD solution in saline. Dissolve 2 g of SBE-β-CD in 10 mL of saline. This solution can be stored at 4°C for up to one week.[1]
-
Prepare a stock solution of this compound in DMSO. For instance, a 25 mg/mL stock in DMSO.
-
To prepare 1 mL of the final formulation:
-
Start with 900 µL of the 20% SBE-β-CD in saline solution.
-
Add 100 µL of the 25 mg/mL this compound DMSO stock solution.
-
Mix thoroughly until a clear solution is obtained.
-
Protocol 3: Oil-Based Formulation
-
Prepare a stock solution of this compound in DMSO. For example, a 25 mg/mL stock in DMSO.
-
To prepare 1 mL of the final formulation:
-
Start with 900 µL of corn oil.
-
Add 100 µL of the 25 mg/mL this compound DMSO stock solution.
-
Mix thoroughly until the solution is clear.
-
Visual Guides
Mechanism of Action: this compound
This compound is a potent inhibitor of autotaxin (ATX).[2][3][6] ATX is an enzyme that converts lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA).[6][7] LPA is a signaling molecule involved in various cellular processes, including cell proliferation and migration.[8] By inhibiting ATX, this compound reduces the levels of LPA.[7]
Experimental Workflow: Oral Gavage Formulation Preparation
The following diagram outlines the general workflow for preparing the this compound oral gavage formulation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation during formulation | - Incorrect solvent ratio- Temperature fluctuation- Compound not fully dissolved in DMSO initially | - Ensure accurate measurement of all components.- Use gentle warming or sonication to aid dissolution.[2][3]- Confirm the DMSO stock is a clear solution before adding to other vehicles. |
| Phase separation (especially in oil-based formulation) | - Incomplete mixing- Water contamination | - Vortex or sonicate thoroughly to create a homogenous suspension.- Use anhydrous solvents where possible and keep containers tightly sealed. |
| Cloudy or hazy appearance | - Incomplete dissolution- Presence of impurities | - Continue mixing/sonication until the solution is clear.- If clarity is not achieved, prepare a fresh formulation. |
| Inconsistent animal dosing results | - Inaccurate formulation concentration- Non-homogenous formulation | - Double-check all calculations and measurements during preparation.- Ensure the formulation is well-mixed before drawing each dose. |
References
- 1. ONO 8430506 | inhibitor/agonist | CAS 1354805-08-5 | Buy ONO 8430506 from Supplier InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | PDE | TargetMol [targetmol.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Stability Testing of Pharmaceuticals: Procedures and Best Practices | Lab Manager [labmanager.com]
- 6. This compound: A Novel Autotaxin Inhibitor That Enhances the Antitumor Effect of Paclitaxel in a Breast Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Managing potential toxicity of ONO-8430506 in long-term studies
Disclaimer: The following information is for research purposes only and is based on publicly available preclinical data. There is a lack of specific long-term toxicology data for ONO-8430506. Researchers should conduct their own comprehensive safety and toxicity assessments for their specific experimental models and durations.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in managing potential toxicities during long-term studies with this compound.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the mechanism of action of this compound? | This compound is an orally bioavailable and potent inhibitor of autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[1][2] ATX is a secreted enzyme that converts lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA).[3][4][5] By inhibiting ATX, this compound reduces the production of LPA, a signaling lipid involved in various cellular processes like proliferation, migration, and survival.[4][5] |
| What are the known in-vivo effects of this compound in preclinical models? | In preclinical studies, this compound has been shown to slow initial tumor growth and limit lung metastasis in a breast cancer model.[1][2][6] It has also been found to enhance the antitumor effects of paclitaxel.[2][3][4][5] In a thyroid cancer model, it demonstrated a reduction in tumor volume and levels of inflammatory mediators.[7] |
| Are there any reported toxicities for this compound? | Specific long-term toxicity data for this compound is not extensively reported in the public domain. The available literature focuses on its efficacy and pharmacokinetic profile in preclinical cancer models. However, as the ATX-LPA signaling axis is involved in various physiological processes, long-term inhibition may have potential systemic effects that require careful monitoring. |
| What are the pharmacokinetic properties of this compound? | This compound exhibits moderate oral bioavailability in rats (51.6%), dogs (71.1%), and monkeys (30.8%).[1][2] It has low plasma clearance and large volumes of distribution, leading to terminal elimination half-lives of 3.4 hours in rats, 8.9 hours in dogs, and 7.9 hours in monkeys.[1] |
Troubleshooting Guides
Issue 1: Unexpected Phenotypes or Adverse Effects in Long-Term Studies
Potential Cause: The ATX-LPA signaling pathway is involved in numerous physiological processes, including wound healing, inflammation, and tissue remodeling.[7] Long-term inhibition of this pathway by this compound could potentially lead to off-target effects or disrupt normal physiological functions.
Troubleshooting Steps:
-
Comprehensive Health Monitoring:
-
Implement a robust health monitoring plan for your animal models. This should include regular body weight measurements, food and water intake, and detailed clinical observations for any signs of distress or abnormal behavior.
-
-
Hematological and Clinical Chemistry Analysis:
-
At regular intervals and at the study endpoint, collect blood samples for complete blood counts (CBC) and serum clinical chemistry analysis. Pay close attention to markers of liver function (ALT, AST), kidney function (BUN, creatinine), and overall health.
-
-
Histopathological Examination:
-
At the end of the study, perform a thorough histopathological examination of major organs (liver, kidney, spleen, heart, lungs, etc.) to identify any potential microscopic changes or signs of toxicity.
-
-
Dose De-escalation or Intermittent Dosing:
-
If adverse effects are observed, consider reducing the dose of this compound or implementing an intermittent dosing schedule (e.g., 5 days on, 2 days off) to mitigate potential cumulative toxicity.
-
-
Investigate LPA-Related Pathways:
-
Analyze tissues and plasma for changes in LPA levels and the expression of downstream LPA receptors (LPAR1-6) to confirm the on-target effect of this compound and to investigate potential compensatory mechanisms.
-
Issue 2: Altered Efficacy of this compound in Long-Term Studies
Potential Cause: Prolonged exposure to an inhibitor can sometimes lead to the development of resistance mechanisms. This could involve upregulation of the target enzyme (ATX), compensatory activation of alternative signaling pathways, or changes in drug metabolism.
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Monitoring:
-
Measure plasma concentrations of this compound and plasma LPA levels at different time points during the study to ensure that target engagement is maintained.
-
-
Analysis of ATX Expression and Activity:
-
At the study endpoint, measure the expression levels of ATX in tumor and relevant tissues (e.g., via qPCR or Western blot) to assess for potential upregulation.
-
-
Exploration of Alternative Signaling Pathways:
-
Perform pathway analysis (e.g., RNA sequencing, proteomics) on tumor samples to identify any compensatory signaling pathways that may be activated in response to long-term ATX inhibition.
-
-
Combination Therapy:
Experimental Protocols
Protocol 1: In Vivo Toxicity Assessment in a Rodent Model
-
Animal Model: Select a suitable rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats) of a specific age and sex.
-
Dosing: Administer this compound orally via gavage at three different dose levels (e.g., 10, 30, 100 mg/kg/day) and a vehicle control. The duration of the study should be determined by the research question (e.g., 28 days, 90 days).
-
Clinical Observations: Record body weight twice weekly and perform daily clinical observations for any signs of toxicity.
-
Blood Collection: Collect blood via a suitable method (e.g., tail vein, saphenous vein) at baseline and at specified intervals for hematology and clinical chemistry.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy. Collect major organs, weigh them, and fix them in 10% neutral buffered formalin for histopathological processing and examination by a board-certified veterinary pathologist.
Protocol 2: Measurement of Plasma LPA Levels
-
Sample Collection: Collect blood in EDTA-coated tubes.
-
Plasma Separation: Centrifuge the blood at 1,500 x g for 15 minutes at 4°C to separate the plasma.
-
Lipid Extraction: Extract lipids from the plasma using a modified Bligh-Dyer method or a commercially available lipid extraction kit.
-
LC-MS/MS Analysis: Quantify LPA levels using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Use an appropriate internal standard for accurate quantification.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected adverse effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PDE | TargetMol [targetmol.com]
- 3. This compound: A Novel Autotaxin Inhibitor That Enhances the Antitumor Effect of Paclitaxel in a Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A Novel Autotaxin Inhibitor That Enhances the Antitumor Effect of Paclitaxel in a Breast Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Autotaxin and Lysophosphatidate Signaling: Prime Targets for Mitigating Therapy Resistance in Breast Cancer | Benesch | World Journal of Oncology [wjon.org]
- 7. Autotaxin–Lysophosphatidate Axis: Promoter of Cancer Development and Possible Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
ONO-8430506 in the Landscape of Autotaxin Inhibitors: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the autotaxin inhibitor ONO-8430506 against other notable inhibitors in its class. The information is intended to assist researchers and drug development professionals in evaluating the performance and characteristics of these compounds. All quantitative data is presented in clear, comparative tables, and key experimental methodologies are described. Signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.
Introduction to Autotaxin and its Inhibition
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in lipid signaling pathways.[1] Its primary function is the hydrolysis of lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA), a bioactive lipid mediator.[1][2] LPA exerts its effects by binding to a family of G protein-coupled receptors (LPARs), which in turn activates a multitude of downstream signaling pathways involved in fundamental cellular processes such as proliferation, migration, and survival.[2][3][4]
The overexpression and hyperactivity of the ATX-LPA signaling axis have been implicated in a range of pathologies, including cancer, fibrosis, and inflammatory diseases.[1] Consequently, the inhibition of autotaxin has emerged as a promising therapeutic strategy for these conditions.[1] Autotaxin inhibitors aim to block the enzymatic activity of ATX, thereby reducing the production of LPA and mitigating its pathological effects.[1] This guide focuses on this compound, a potent and orally bioavailable autotaxin inhibitor, and compares its performance with other well-characterized inhibitors.
Comparative Analysis of Autotaxin Inhibitors
The following tables summarize the in vitro potency and pharmacokinetic properties of this compound in comparison to other selected autotaxin inhibitors.
In Vitro Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The data below has been compiled from various sources to provide a comparative overview.
| Compound | IC50 (Human ATX) | Assay Type | Reference |
| This compound | 5.1 nM | FS-3 (fluorescent substrate) | [4] |
| 4.5 nM | 16:0-LPC (natural substrate) | [4] | |
| ~10 nM | Recombinant and plasma-derived ATX from various species | [4] | |
| GLPG1690 (Ziritaxestat) | 131 nM | Not Specified | [3] |
| Ki = 15 nM | Not Specified | [3] | |
| PF-8380 | 2.8 nM | Isolated enzyme assay | [2] |
| 101 nM | Human whole blood | [2] | |
| S32826 | 8.8 nM | Not Specified | [1] |
| 90 nM | LPA release from adipocytes | [1] |
Pharmacokinetic Profiles
The oral bioavailability and other pharmacokinetic parameters are crucial for the therapeutic potential of a drug.
| Compound | Parameter | Species | Value | Reference |
| This compound | Oral Bioavailability | Rat | 51.6% | |
| Dog | 71.1% | |||
| Monkey | 30.8% | |||
| Cmax (1 mg/kg, oral) | Rat | 261 ng/mL | ||
| Dog | 1670 ng/mL | |||
| Monkey | 63 ng/mL | |||
| GLPG1690 (Ziritaxestat) | Oral Bioavailability | Dog | 63% | [3] |
| Clearance | Dog | 0.12 L/h/kg | [3] | |
| PF-8380 | Oral Bioavailability | Not Specified | 43-83% | [2] |
| Clearance | Not Specified | 31 mL/min/kg | [2] | |
| t1/2 | Not Specified | 1.2 h | [2] |
Experimental Protocols
The determination of autotaxin inhibition is commonly performed using in vitro enzyme activity assays. A widely used method involves a fluorogenic substrate, such as FS-3.
Autotaxin Activity Assay using FS-3
Principle: This assay utilizes a synthetic substrate, FS-3, which is a lysophosphatidylcholine (LPC) analog conjugated to a fluorophore and a quencher. In its intact form, the quencher suppresses the fluorescence of the fluorophore. When autotaxin cleaves the phosphodiester bond in FS-3, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence. The rate of this increase is directly proportional to the enzymatic activity of autotaxin.
General Protocol:
-
Recombinant human autotaxin is incubated with the test inhibitor (e.g., this compound) at various concentrations in an appropriate assay buffer.
-
The enzymatic reaction is initiated by the addition of the FS-3 substrate.
-
The fluorescence intensity is measured over time using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
-
The rate of the reaction is calculated from the linear phase of the fluorescence increase.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
A similar principle applies to assays using natural substrates like 16:0-LPC, where the product (LPA) is typically detected and quantified using mass spectrometry.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the autotaxin signaling pathway and a typical experimental workflow for evaluating autotaxin inhibitors.
Caption: The Autotaxin-LPA signaling pathway.
Caption: Workflow for IC50 determination of an autotaxin inhibitor.
Conclusion
This compound is a highly potent inhibitor of autotaxin, demonstrating low nanomolar IC50 values against both synthetic and natural substrates. Its in vitro potency is comparable to or greater than other well-known inhibitors such as PF-8380 and S32826, and it appears significantly more potent than GLPG1690 in the reported assays. Furthermore, this compound exhibits good oral bioavailability across multiple species, a critical characteristic for a viable drug candidate.
The comprehensive data presented in this guide, including direct comparisons of potency and pharmacokinetic profiles, alongside detailed experimental context and pathway visualizations, provides a valuable resource for the scientific community. This information can aid in the selection and evaluation of autotaxin inhibitors for further research and development in various therapeutic areas where the ATX-LPA axis is implicated. Continued investigation and head-to-head studies will be crucial to fully elucidate the therapeutic potential of this compound and other emerging autotaxin inhibitors.
References
Mechanism of Action: Targeting the ATX-LPA Signaling Pathway
A Comparative Guide to the Efficacy of ONO-8430506 and IOA-289, Novel Autotaxin Inhibitors
This guide provides a detailed comparison of the preclinical and clinical efficacy of two novel autotaxin inhibitors, this compound and IOA-289. Both compounds target the autotaxin (ATX)-lysophosphatidic acid (LPA) signaling pathway, a critical mediator in fibrosis and various cancers. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive overview of these two therapeutic candidates.
Both this compound and IOA-289 are potent inhibitors of autotaxin (ATX), a secreted enzyme that catalyzes the conversion of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA)[1][2][3][4]. LPA, a bioactive lipid mediator, signals through G-protein coupled receptors to activate various cellular processes implicated in cancer progression, including cell proliferation, migration, and survival, as well as promoting a fibrotic and immunosuppressive tumor microenvironment[1][3][4][5]. By inhibiting ATX, both drugs aim to reduce LPA levels, thereby disrupting these pro-tumorigenic signaling pathways.
IOA-289 is described as a "mixed type II/type IV inhibitor," binding to both the LPC binding pocket and the base of the LPA exit channel of the ATX enzyme[6]. This dual-pronged approach is suggested to contribute to its potent and selective inhibition of ATX[6]. Preclinical studies have demonstrated that IOA-289 not only directly inhibits the growth of pancreatic cancer cells but also modulates the tumor microenvironment by inhibiting the secretion of pro-tumorigenic factors from cancer-associated fibroblasts (CAFs)[1][5]. This leads to reduced fibrosis and enhanced infiltration of immune cells into the tumor[7][8][9].
This compound has also been shown to be a highly potent ATX inhibitor, effectively reducing plasma LPA formation[2][10]. Its anti-cancer effects have been demonstrated in preclinical breast cancer models, where it has been observed to slow initial tumor growth and limit lung metastasis[2][3][11]. Furthermore, this compound has been shown to enhance the anti-tumor efficacy of conventional chemotherapy agents like paclitaxel[3][4][10].
Below is a diagram illustrating the targeted signaling pathway.
Preclinical Efficacy: A Comparative Overview
Direct head-to-head preclinical studies are not publicly available. However, data from independent studies on each compound provide insights into their relative potency and anti-cancer activities.
In Vitro Potency
| Compound | Assay | Target | IC50 / IC90 | Reference |
| This compound | LysoPLD activity (recombinant human ATX) | ATX/ENPP2 | IC50: 4.5 nM (natural substrate), 5.1 nM (synthetic substrate) | [2] |
| LPA formation (recombinant and plasma ATX) | ATX/ENPP2 | IC50: ~10 nM | [2] | |
| ATX activity in mouse plasma | ATX/ENPP2 | IC90: 100 nM | [2][11] | |
| IOA-289 | LPA C18:2 reduction in human plasma | ATX | IC50: 36 nM | [6][8] |
In Vivo Efficacy in Animal Models
| Compound | Cancer Model | Dosing | Key Findings | Reference |
| This compound | Syngeneic orthotopic mouse breast cancer model | 10 mg/kg/day (gavage) for 21 days | - Slowed initial tumor growth. - Decreased lung metastases by ~60%. | [2][11] |
| Breast cancer model (with Paclitaxel) | 30 or 100 mg/kg | - Enhanced the antitumor effect of Paclitaxel. | [2][10][11] | |
| IOA-289 | Orthotopic mouse breast cancer model (E0771) | Not specified | - Inhibited tumor outgrowth and induced complete tumor eradication in 2 mice. | [6] |
| Mouse breast cancer metastasis model (4T1) | Not specified | - Strongly inhibited metastasis. | [6] | |
| Mouse lung fibrosis model | Not specified | - Slowed progression of lung fibrosis. | [6] |
Clinical Development and Efficacy
IOA-289 has progressed further into clinical trials compared to the publicly available information for this compound.
IOA-289 Clinical Trials
A Phase I study in healthy male volunteers (NCT05027568) demonstrated that single ascending oral doses of IOA-289 were safe and well-tolerated, with a dose-dependent increase in plasma exposure and a corresponding decrease in circulating LPA[6][12].
A subsequent Phase Ib dose-escalation study (AION-02, NCT05586516) is evaluating IOA-289 in combination with standard-of-care gemcitabine and nab-paclitaxel in patients with previously untreated metastatic pancreatic ductal adenocarcinoma (mPDAC)[13][14][15][16].
AION-02 Study (NCT05586516) Preliminary Results:
| Cohort | IOA-289 Dose (BID) | Number of Patients | Key Outcomes | Reference |
| 1 | 100 mg | 4 | No clinical responses observed. | [14] |
| 2 | 200 mg | 4 | - 2 out of 4 patients (50%) achieved a confirmed and durable Partial Response (PR). - Consistent and durable reductions in CA19-9 levels. | [14] |
| 3 | 400 mg | 5 | Mature data not yet available. | [14] |
The study met its primary endpoint, demonstrating safety and tolerability[16]. The observed durable partial responses and reductions in the tumor marker CA19-9 in the higher dose cohorts are encouraging and suggest a differentiated mode of action[14][16].
Publicly available information on the clinical development status of this compound is limited.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of efficacy data.
This compound: In Vivo Breast Cancer Model
-
Animal Model: Syngeneic orthotopic mouse model of breast cancer.
-
Treatment: this compound administered via oral gavage at a dose of 10 mg/kg/day for 21 days[2][11].
-
Efficacy Assessment:
-
Primary tumor growth was monitored over the treatment period.
-
At day 21, the number of metastatic nodules in the lungs was quantified[2].
-
-
Combination Study: To assess the synergistic effect with chemotherapy, this compound (30 or 100 mg/kg) was co-administered with Paclitaxel in a breast cancer model[10]. Tumor volume was the primary endpoint for efficacy.
IOA-289: Phase Ib Clinical Trial in Pancreatic Cancer (AION-02)
-
Study Design: Open-label, dose-escalation Phase Ib study (NCT05586516)[13][15].
-
Patient Population: Patients with previously untreated metastatic pancreatic ductal adenocarcinoma[14][16].
-
Treatment Regimen:
-
Primary Objective: To evaluate the safety and tolerability of ascending doses of IOA-289[14][15].
-
Secondary Objectives:
The following diagram illustrates a generalized experimental workflow for preclinical in vivo efficacy studies.
Summary and Future Directions
Both this compound and IOA-289 are promising ATX inhibitors with demonstrated preclinical anti-cancer activity. IOA-289 has shown early signs of clinical efficacy in combination with chemotherapy in a challenging indication like metastatic pancreatic cancer. The available data suggests that targeting the ATX-LPA pathway is a viable therapeutic strategy.
For a more definitive comparison of the efficacy of these two compounds, direct head-to-head preclinical studies under identical experimental conditions would be necessary. Further clinical development of both molecules will be crucial to fully elucidate their therapeutic potential and establish their respective places in the oncology treatment landscape. The ongoing and future clinical trials for IOA-289 will provide more robust data on its efficacy and safety profile. The future clinical development path for this compound remains to be publicly detailed. Researchers and clinicians will be keenly watching the progress of these novel agents.
References
- 1. iOnctura data at AACR demonstrates unique mechanism of action for clinical stage autotaxin inhibitor IOA-289 - M Ventures [m-ventures.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Autotaxin and Lysophosphatidate Signaling: Prime Targets for Mitigating Therapy Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A Novel Autotaxin Inhibitor That Enhances the Antitumor Effect of Paclitaxel in a Breast Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iOnctura Presents Data at AACR Demonstrating its Unique [globenewswire.com]
- 6. Characterization and translational development of IOA-289, a novel autotaxin inhibitor for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peer-reviewed translational research paves the way for first-in-class autotaxin inhibitor IOA-289 in cancer [prnewswire.com]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. You are being redirected... [southfloridahospitalnews.com]
- 10. This compound: A Novel Autotaxin Inhibitor That Enhances the Antitumor Effect of Paclitaxel in a Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | PDE | TargetMol [targetmol.com]
- 12. Characterization and translational development of IOA-289, a novel autotaxin inhibitor for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 14. ascopubs.org [ascopubs.org]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. iOnctura debuts cambritaxestat (IOA-289) clinical data in patients with pancreatic cancer at ESMO [prnewswire.com]
ONO-8430506: A Comparative Analysis of its Efficacy in Reducing Plasma Lysophosphatidic Acid Levels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ONO-8430506, a potent and orally bioavailable autotaxin (ATX) inhibitor, with other relevant ATX inhibitors. The focus of this analysis is the validation of its effect on reducing plasma lysophosphatidic acid (LPA) levels, a key biomarker in various physiological and pathological processes. This document summarizes key experimental data, details methodologies for crucial experiments, and visualizes relevant pathways and workflows to aid in research and development decisions.
Executive Summary
This compound effectively reduces plasma LPA levels by inhibiting autotaxin, the primary enzyme responsible for LPA synthesis in the blood. Preclinical data demonstrates a significant and dose-dependent reduction in plasma LPA concentrations following oral administration. When compared to other ATX inhibitors such as PF-8380 and ziritaxestat (GLPG1690), this compound shows a comparable, potent inhibitory effect on plasma LPA. This guide presents a side-by-side comparison of their performance based on available preclinical and clinical data.
Data Presentation: Comparative Efficacy of ATX Inhibitors on Plasma LPA Levels
The following table summarizes the quantitative data on the effect of this compound and other ATX inhibitors on plasma LPA levels.
| Compound | Species | Dose | Route of Administration | Plasma LPA Reduction | Study Reference |
| This compound | Rat | 3 mg/kg | Oral | Significant reduction observed, with nadir around 4-8 hours post-dosing. | [1] |
| Rat | 30 mg/kg | Oral | Near-complete and sustained reduction of major LPA species (18:2 and 20:4) for over 24 hours. | [1] | |
| PF-8380 | Rat | 30 mg/kg | Oral | >95% reduction within 3 hours.[2] | [2] |
| Mouse | 30 mg/kg | Intravenous | Significant decrease in most major LPA species 10 minutes after administration. | [3] | |
| Ziritaxestat (GLPG1690) | Human | Single Ascending Doses | Oral | Dose-dependent reduction in LPA C18:2 with an estimated IC50 of 118 nM in plasma. |
Experimental Protocols
Measurement of Plasma Lysophosphatidic Acid (LPA) Levels
Objective: To accurately quantify the concentration of various LPA species in plasma following treatment with an ATX inhibitor.
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Procedure:
-
Blood Collection: Whole blood is collected from the study subjects (e.g., rats, mice, or humans) into tubes containing an anticoagulant (e.g., EDTA). To prevent artificial LPA metabolism, samples should be immediately placed on ice.[4]
-
Plasma Separation: Plasma is separated from the whole blood by centrifugation at a low temperature (e.g., 4°C).[4]
-
Inhibition of Residual ATX Activity: Immediately after separation, a potent ATX inhibitor (such as this compound) is added to the plasma samples to prevent any further ex vivo LPA production.[4]
-
Lipid Extraction: Lipids, including LPA, are extracted from the plasma using a suitable organic solvent system (e.g., a modified Bligh-Dyer extraction). An internal standard (e.g., a deuterated LPA species) is added prior to extraction for accurate quantification.
-
LC-MS/MS Analysis: The extracted lipids are reconstituted in an appropriate solvent and injected into a liquid chromatography system coupled to a tandem mass spectrometer.
-
Chromatographic Separation: Different LPA species are separated based on their hydrophobicity using a reverse-phase chromatography column.
-
Mass Spectrometric Detection: The separated LPA species are ionized (e.g., using electrospray ionization in negative mode) and detected by the mass spectrometer. Specific precursor-to-product ion transitions for each LPA species and the internal standard are monitored for quantification (Multiple Reaction Monitoring - MRM).
-
-
Data Analysis: The concentration of each LPA species is determined by comparing the peak area of the analyte to that of the internal standard and referencing a standard curve generated with known concentrations of LPA standards.
Mandatory Visualizations
Signaling Pathway of LPA Synthesis and Inhibition by this compound
Caption: The ATX-LPA signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Validating this compound's Effect on Plasma LPA
Caption: Workflow for assessing the in vivo efficacy of this compound on plasma LPA levels.
References
ONO-8430506 and Doxorubicin: A Synergistic Combination Against Breast Cancer
The autotaxin inhibitor ONO-8430506 has demonstrated a significant synergistic effect in enhancing the efficacy of the conventional chemotherapy drug doxorubicin in preclinical breast cancer models. This combination therapy has been shown to substantially decrease tumor growth and metastasis, offering a promising new strategy for cancer treatment.
This compound is an orally bioavailable and potent inhibitor of autotaxin (ATX), a secreted enzyme crucial for the production of lysophosphatidic acid (LPA). The ATX-LPA signaling pathway is deeply implicated in cancer progression, promoting tumor cell growth, survival, and invasion, as well as resistance to therapy. By inhibiting ATX, this compound effectively disrupts this pro-tumorigenic signaling cascade.
Preclinical studies have revealed that the combination of this compound with doxorubicin leads to a synergistic reduction in tumor growth and metastasis to the lungs and liver by over 70% in a murine model of breast cancer.[1][2] This effect was observed to be significantly greater than the impact of doxorubicin administered as a standalone therapy, which showed no significant effect on its own in the same model.[1][2]
Mechanism of Synergy
The synergistic interaction between this compound and doxorubicin is rooted in the role of the ATX-LPA axis in chemoresistance. LPA signaling has been shown to stabilize the transcription factor Nrf2, which in turn increases the expression of antioxidant and multidrug resistance genes in cancer cells. This protective mechanism allows tumor cells to withstand the cytotoxic effects of chemotherapeutic agents like doxorubicin.
By inhibiting ATX with this compound, the production of LPA is reduced, leading to a decrease in Nrf2 stability and the subsequent downregulation of multidrug resistance and antioxidant genes within the tumor.[1] This action effectively sensitizes the cancer cells to doxorubicin, allowing the chemotherapy to exert a more potent antitumor effect.
Quantitative Data from In Vivo Studies
A key preclinical study investigated the synergistic effects of this compound and doxorubicin in a 4T1 orthotopic mouse model of breast cancer. The following table summarizes the significant findings on tumor growth and metastasis.
| Treatment Group | Dosage | Primary Tumor Growth Inhibition | Reduction in Lung and Liver Metastasis |
| Doxorubicin alone | 4 mg/kg (every third day) | Not significant | Not significant |
| This compound + Doxorubicin | This compound: 10 mg/kg/day (oral gavage)Doxorubicin: 4 mg/kg (every third day, i.p.) | >70% | >70% |
Data from Venkatraman et al., FASEB J., 2015.[1][2]
Experimental Protocols
The following is a detailed methodology for the in vivo experiments that demonstrated the synergistic effects of this compound and doxorubicin.
In Vivo Tumor Growth and Metastasis Assay
Animal Model:
-
Female BALb/c mice (6-8 weeks old).
Cell Line and Implantation:
-
4T1 murine breast cancer cells (20,000 cells) were injected orthotopically into the mammary fat pad.
Treatment Protocol:
-
Tumor growth was monitored, and treatments were initiated when tumors reached a palpable size.
-
Mice were randomized into treatment groups:
-
Vehicle control
-
Doxorubicin alone (4 mg/kg, intraperitoneal injection every third day)
-
This compound alone (10 mg/kg, daily oral gavage)
-
This compound (10 mg/kg, daily oral gavage) + Doxorubicin (4 mg/kg, intraperitoneal injection every third day)
-
-
Primary tumor size was measured regularly using calipers, and tumor volume was calculated.
-
After a predetermined period, mice were euthanized, and primary tumors, lungs, and livers were harvested.
-
Metastatic nodules in the lungs and liver were counted to assess the extent of metastasis.
Gene Expression Analysis:
-
Expression of Nrf2, multidrug-resistant transporters, and antioxidant genes in the tumor tissue was quantified to elucidate the mechanism of synergy.
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and experimental design, the following diagrams are provided.
Alternative Approaches and Future Directions
While the combination of this compound and doxorubicin shows considerable promise, other inhibitors of the ATX-LPA axis are also under investigation. These include other small molecule ATX inhibitors and antagonists of the LPA receptors. The synergistic potential of these alternative agents with various chemotherapies warrants further exploration.
Future research will likely focus on translating these preclinical findings into clinical trials to evaluate the safety and efficacy of this combination therapy in human breast cancer patients. Additionally, identifying biomarkers to predict which patients are most likely to benefit from this therapeutic strategy will be a critical area of investigation. The modulation of the tumor microenvironment by ATX inhibitors and its impact on immunotherapy responses is another exciting avenue for future studies.
References
Comparative Analysis of ONO-8430506's Anti-Metastatic Effects in Preclinical Breast Cancer Models
A comprehensive guide for researchers and drug development professionals on the efficacy of ONO-8430506 in comparison to other inhibitors of the autotaxin-lysophosphatidic acid signaling pathway in mitigating cancer metastasis.
This guide provides an objective comparison of the anti-metastatic properties of this compound, a potent and orally bioavailable autotaxin (ATX) inhibitor, with other therapeutic alternatives targeting the ATX-lysophosphatidic acid (LPA) signaling axis. The data presented is derived from preclinical studies, primarily utilizing the 4T1 murine mammary carcinoma model, a well-established model for spontaneous breast cancer metastasis.
Executive Summary
This compound has demonstrated significant efficacy in reducing breast cancer metastasis in preclinical models. Administered orally, it has been shown to decrease the number of lung metastatic nodules by approximately 60%.[1] This effect is attributed to its potent inhibition of autotaxin, the enzyme responsible for the production of LPA, a key signaling lipid implicated in cancer cell proliferation, migration, and invasion. This guide provides a comparative overview of this compound against other ATX inhibitors, including GLPG1690, IOA-289, and PF-8380, as well as the LPA receptor antagonist BrP-LPA. While direct head-to-head comparative studies are limited, this document collates available data to facilitate an informed assessment of their relative anti-metastatic potential.
Data Presentation: Comparative Efficacy of ATX-LPA Axis Inhibitors
The following tables summarize the available quantitative data on the anti-metastatic effects of this compound and its comparators in preclinical breast cancer models.
| Compound | Target | Model System | Key Anti-Metastatic Findings | Reference |
| This compound | Autotaxin (ATX) | 4T1 Murine Mammary Carcinoma | ~60% reduction in lung metastatic nodules. | [1] |
| GLPG1690 | Autotaxin (ATX) | 4T1 Murine Mammary Carcinoma | Acts synergistically with doxorubicin to decrease tumor growth. Specific data on metastasis reduction alone is not detailed. | |
| IOA-289 | Autotaxin (ATX) | 4T1 Murine Mammary Carcinoma | Marked reduction in metastatic burden to the lungs and bone. | |
| PF-8380 | Autotaxin (ATX) | Glioblastoma cell lines (in vitro) | 33% reduction in cell migration and 35.6% reduction in cell invasion. Data on breast cancer metastasis is not specified. | [2] |
| BrP-LPA | LPA Receptors & Autotaxin (ATX) | MDA-MB-231 Human Breast Cancer Xenograft | Significantly reduced tumor burden and superior to Taxol in reducing blood vessel density. | [3][4] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation of the presented data. The following section outlines the typical protocol for the 4T1 syngeneic murine model of breast cancer metastasis.
4T1 Murine Mammary Carcinoma Model
The 4T1 syngeneic model is a widely used preclinical model for metastatic breast cancer due to its ability to spontaneously metastasize from the primary tumor in the mammary fat pad to distant organs, including the lungs, liver, bone, and brain, mimicking the progression of human metastatic breast cancer.
Cell Culture: 4T1 murine breast cancer cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Tumor Cell Inoculation:
-
Female BALB/c mice (typically 6-8 weeks old) are used as the syngeneic hosts.
-
4T1 cells are harvested from culture, washed, and resuspended in a sterile phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).
-
A specific number of cells (e.g., 1 x 10^5 cells in 50 µL) is injected into the mammary fat pad of each mouse.
Drug Administration:
-
Treatment with the investigational compound (e.g., this compound) or vehicle control is initiated at a predetermined time point post-inoculation (e.g., day 7).
-
The drug is administered via the appropriate route (e.g., oral gavage for this compound) at a specified dose and frequency for a defined duration.
Assessment of Metastasis:
-
At the end of the study period, mice are euthanized.
-
Primary tumors are excised and their volume and weight are measured.
-
Lungs and other organs are harvested.
-
Metastatic nodules on the surface of the lungs are counted visually under a dissecting microscope.
-
For a more quantitative assessment, lung tissue can be homogenized and cultured in a selective medium to count the number of clonogenic metastatic cells.
-
Histopathological analysis of tissue sections can also be performed to confirm the presence and extent of metastases.
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the underlying biological mechanisms and experimental processes, the following diagrams have been generated using the DOT language.
Caption: The ATX-LPA signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating the anti-metastatic effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Autotaxin Inhibition with PF-8380 Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual activity lysophosphatidic acid receptor pan-antagonist/autotaxin inhibitor reduces breast cancer cell migration in vitro and causes tumor regression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluating Dual Activity LPA Receptor Pan-Antagonist/Autotaxin Inhibitors as Anti-Cancer Agents in vivo using Engineered Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: ONO-8430506 Versus Genetic Knockdown for Autotaxin Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between the pharmacological inhibitor ONO-8430506 and genetic knockdown techniques for the inhibition of autotaxin (ATX), a key enzyme in the lysophosphatidic acid (LPA) signaling pathway. This comparison is intended to assist researchers in selecting the most appropriate method for their experimental needs by presenting available data on their respective mechanisms, efficacy, and practical considerations.
Introduction to Autotaxin and Its Inhibition
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in producing the bioactive signaling lipid, lysophosphatidic acid (LPA).[1][2] The ATX-LPA signaling axis is implicated in a wide range of physiological and pathological processes, including embryonic development, cancer progression, inflammation, and fibrosis.[1][2] Consequently, the inhibition of ATX has emerged as a promising therapeutic strategy for various diseases.
Two primary approaches are utilized to block ATX function in a research setting: pharmacological inhibition using small molecules like this compound, and genetic knockdown using techniques such as small interfering RNA (siRNA). Each method offers distinct advantages and disadvantages in terms of specificity, duration of effect, and experimental applicability.
Quantitative Comparison of this compound and Autotaxin Knockdown
Table 1: In Vitro Efficacy
| Parameter | This compound | Genetic Knockdown (siRNA) |
| Mechanism of Action | Potent, orally bioavailable inhibitor of ATX/ENPP2 lysophospholipase D (LysoPLD) activity.[3][4] | Post-transcriptional gene silencing by targeting ATX mRNA for degradation. |
| IC50 / Knockdown Efficiency | IC50 of 5.1 nM (fluorescent substrate FS-3) and 4.5 nM (natural substrate 16:0-LPC) for recombinant human ATX.[3] IC90 of 100 nM for ATX activity in mouse plasma.[4] | Significant decrease in ATX mRNA and protein expression in various cell lines.[5] |
| Reported Biological Effects | Inhibition of LPA formation, reduction of tumor growth and lung metastasis in mouse models.[3][6] | Inhibition of cell proliferation and colony formation in cancer cell lines.[5] |
Table 2: In Vivo Data (Rodent Models)
| Parameter | This compound | Genetic Knockdown (e.g., shRNA, CRISPR) |
| Administration | Oral gavage.[6] | Typically viral vector-mediated delivery for stable knockdown. |
| Reported Efficacy | A dose of 10 mg/kg/day slowed initial tumor growth and reduced lung metastasis by ~60% in a mouse breast cancer model.[6] At 30 and 100 mg/kg, it enhanced the antitumor effect of Paclitaxel.[7] | Genetic deletion of ATX in mice is embryonically lethal due to vascular defects.[8] Tissue-specific knockout models show varied phenotypes. Adipocyte-specific ATX knockout did not decrease breast tumor growth in one study.[9] |
| Duration of Effect | Dependent on the pharmacokinetic properties of the compound (e.g., half-life). | Stable and long-term reduction of ATX expression. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are generalized protocols for the use of this compound and siRNA-mediated knockdown of autotaxin.
Protocol 1: In Vitro Autotaxin Inhibition with this compound
This protocol describes a typical in vitro assay to measure the inhibitory effect of this compound on ATX activity.
Materials:
-
Recombinant human autotaxin (ATX/ENPP2)
-
This compound
-
Fluorescent substrate (e.g., FS-3) or natural substrate (e.g., 16:0-LPC)
-
Assay buffer (e.g., Tris-HCl, NaCl, MgCl2, Triton X-100)
-
96-well microplate
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in assay buffer to create a range of desired concentrations.
-
In a 96-well plate, add the diluted this compound solutions. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add a solution of recombinant human ATX to each well (except the no-enzyme control) and incubate for a pre-determined time at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the ATX substrate (e.g., FS-3 or LPC) to all wells.
-
Monitor the reaction kinetics by measuring the fluorescence intensity (for fluorescent substrates) or by quantifying the product formation (e.g., choline release for LPC substrate) over time using a plate reader.
-
Calculate the rate of reaction for each this compound concentration.
-
Determine the IC50 value by plotting the percentage of ATX inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Protocol 2: siRNA-Mediated Knockdown of Autotaxin in Cell Culture
This protocol outlines a general procedure for transiently knocking down ATX expression in a mammalian cell line using siRNA.
Materials:
-
Mammalian cell line of interest
-
siRNA targeting autotaxin (specific sequence)
-
Non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM or other serum-free medium
-
Complete cell culture medium
-
6-well plates
-
Reagents for RNA extraction and qRT-PCR
-
Reagents for protein lysis and Western blotting
Procedure:
-
One day prior to transfection, seed the cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
On the day of transfection, dilute the ATX-targeting siRNA and the non-targeting control siRNA in a serum-free medium such as Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate at room temperature for the recommended time to allow the formation of siRNA-lipid complexes.
-
Add the siRNA-transfection reagent complexes to the cells in a drop-wise manner.
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
After the incubation period, harvest the cells.
-
To assess knockdown efficiency at the mRNA level: Extract total RNA from a portion of the cells and perform quantitative real-time PCR (qRT-PCR) using primers specific for ATX and a housekeeping gene for normalization.
-
To assess knockdown efficiency at the protein level: Lyse the remaining cells, quantify the protein concentration, and perform Western blot analysis using an antibody specific for ATX and a loading control antibody (e.g., β-actin).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the comparison between pharmacological and genetic inhibition.
Figure 1. The Autotaxin-LPA signaling pathway and points of intervention.
Figure 2. Generalized workflow for comparing pharmacological vs. genetic inhibition.
Discussion and Conclusion
Both this compound and genetic knockdown are powerful tools for investigating the function of autotaxin. The choice between these two methods will largely depend on the specific research question and experimental context.
This compound offers the advantage of acute, reversible, and dose-dependent inhibition of ATX activity. This makes it particularly useful for studying the temporal effects of ATX inhibition and for in vivo studies where systemic delivery is required. Its oral bioavailability further enhances its utility in animal models.[4][6] However, as with any pharmacological inhibitor, the potential for off-target effects exists, although specific off-target effects for this compound are not extensively documented in the provided search results.
Genetic knockdown provides a highly specific means of reducing ATX protein levels, thereby offering a more definitive link between the observed phenotype and the loss of ATX function. Stable knockdown using shRNA or gene editing technologies like CRISPR can achieve long-term suppression of ATX, which is advantageous for chronic studies. However, the delivery of knockdown reagents in vivo can be challenging, and potential off-target effects of the knockdown machinery itself should be considered. Furthermore, complete knockout of ATX is embryonically lethal, necessitating the use of conditional or tissue-specific knockout models for in vivo studies of development.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Autotaxin Expression Is Regulated at the Post-transcriptional Level by the RNA-binding Proteins HuR and AUF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Selective Inhibition of Autotaxin Is Efficacious in Mouse Models of Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound: A Novel Autotaxin Inhibitor That Enhances the Antitumor Effect of Paclitaxel in a Breast Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Autotaxin Inhibitors: A Perspective on Initial Medicinal Chemistry Efforts - PMC [pmc.ncbi.nlm.nih.gov]
ONO-8430506: A Comparative Analysis of Specificity for Autotaxin
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance of ONO-8430506 in comparison to other autotaxin inhibitors, supported by available experimental data.
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a key enzyme responsible for the synthesis of lysophosphatidic acid (LPA), a bioactive signaling lipid involved in a multitude of physiological and pathological processes. The ATX-LPA signaling axis has been implicated in various diseases, including cancer, inflammation, and fibrosis, making it an attractive target for therapeutic intervention. This compound is a potent, orally bioavailable inhibitor of ATX.[1][2][3] This guide provides a comparative evaluation of the specificity of this compound for ATX against other known inhibitors, based on publicly available data.
Quantitative Comparison of Inhibitor Potency
The inhibitory potency of this compound against human autotaxin has been demonstrated to be in the low nanomolar range.[3] The following table summarizes the reported IC50 values for this compound and two other well-characterized ATX inhibitors, PF-8380 and Ziritaxestat (GLPG1690). It is important to note that these values were not all determined in a single head-to-head study, and direct comparison should be made with caution due to potential variations in experimental conditions.
| Inhibitor | Target | Substrate | IC50 (nM) | Reference |
| This compound | Recombinant Human ATX/ENPP2 | 16:0-LPC (natural) | 4.5 | [3] |
| Recombinant Human ATX/ENPP2 | FS-3 (synthetic) | 5.1 | [3] | |
| Plasma-derived ATX/ENPP2 | - | ~10 | [3] | |
| PF-8380 | Isolated Enzyme | - | 2.8 | [4] |
| Human Whole Blood | - | 101 | [4] | |
| Ziritaxestat (GLPG1690) | Autotaxin | - | 131 | [1] |
Specificity Profile of this compound
A critical aspect of a therapeutic inhibitor is its specificity for the intended target over other related proteins. Autotaxin belongs to the ectonucleotide pyrophosphatase/phosphodiesterase (ENPP) family, which includes other members such as ENPP1 and ENPP3 that are involved in different biological pathways.
Despite extensive searches of publicly available scientific literature and databases, no data on the selectivity of this compound against other ENPP family members (e.g., ENPP1, ENPP3) or a broader panel of enzymes has been found. This lack of information represents a significant gap in the comprehensive evaluation of its specificity. For a thorough assessment, it would be crucial to determine the inhibitory activity of this compound against these related enzymes.
Experimental Protocols
The determination of the inhibitory potency of compounds against autotaxin typically involves measuring the enzyme's lysophospholipase D (lysoPLD) activity. This can be achieved using various assays, with the choice of substrate being a key variable.
ATX Inhibition Assay using a Natural Substrate (e.g., 16:0-LPC)
This assay measures the enzymatic conversion of a naturally occurring lysophosphatidylcholine (LPC), such as 16:0-LPC, to LPA.
Methodology:
-
Enzyme and Inhibitor Pre-incubation: Recombinant human ATX is pre-incubated with varying concentrations of the test inhibitor (e.g., this compound) in an appropriate assay buffer for a defined period at 37°C to allow for binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the 16:0-LPC substrate.
-
Reaction Incubation: The reaction mixture is incubated at 37°C for a specific duration, allowing for the enzymatic conversion of LPC to LPA.
-
Reaction Termination: The reaction is stopped, typically by the addition of an organic solvent mixture.
-
LPA Quantification: The amount of LPA produced is quantified using a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
IC50 Determination: The concentration of the inhibitor that results in a 50% reduction in LPA production compared to the vehicle control is determined and reported as the IC50 value.
ATX Inhibition Assay using a Synthetic Fluorescent Substrate (e.g., FS-3)
This assay utilizes a synthetic substrate, such as FS-3, which upon cleavage by ATX, produces a fluorescent signal.
Methodology:
-
Enzyme and Inhibitor Pre-incubation: Similar to the natural substrate assay, recombinant human ATX is pre-incubated with the test inhibitor.
-
Reaction Initiation: The reaction is started by adding the FS-3 substrate to the enzyme-inhibitor mixture.
-
Fluorescence Monitoring: The increase in fluorescence intensity over time is monitored using a fluorescence plate reader at appropriate excitation and emission wavelengths. The rate of the reaction is proportional to the rate of fluorescence increase.
-
IC50 Determination: The IC50 value is calculated by determining the inhibitor concentration that causes a 50% reduction in the rate of the enzymatic reaction.
Visualizing Key Pathways and Workflows
To better understand the context of this compound's mechanism of action and the methods used for its evaluation, the following diagrams are provided.
References
A Comparative Analysis of ONO-8430506 and First-Generation Autotaxin Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel autotaxin (ATX) inhibitor, ONO-8430506, against first-generation ATX inhibitors. The information is supported by experimental data to aid in the evaluation of these compounds for research and development purposes.
Autotaxin (ATX), or ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a key enzyme responsible for the synthesis of lysophosphatidic acid (LPA), a signaling lipid involved in numerous physiological and pathological processes, including cell proliferation, migration, and fibrosis.[1] Inhibition of ATX is a promising therapeutic strategy for various diseases, including cancer and idiopathic pulmonary fibrosis. This guide benchmarks the performance of this compound against prominent first-generation ATX inhibitors such as PF-8380, HA155, and GLPG1690 (Ziritaxestat).
Data Presentation: Quantitative Comparison of ATX Inhibitors
The following tables summarize the in vitro potency and pharmacokinetic profiles of this compound and selected first-generation ATX inhibitors.
Table 1: In Vitro Potency (IC50) of ATX Inhibitors
| Compound | IC50 (nM) - FS-3 Assay | IC50 (nM) - LPC Assay |
| This compound | 5.1[1] | 4.5[1] |
| PF-8380 | 1.16 (rat ATX)[2] | 1.7[3] |
| HA155 | - | 5.7[4] |
| GLPG1690 | - | 131[5] |
FS-3 (a synthetic fluorescent substrate) and LPC (lysophosphatidylcholine, the natural substrate) are common substrates used in ATX activity assays.
Table 2: Pharmacokinetic Profiles of ATX Inhibitors
| Compound | Species | Oral Bioavailability (%) | Tmax (h) | Cmax (ng/mL) | Half-life (t1/2) (h) |
| This compound | Rat | 51.6[6] | - | 261 (at 1 mg/kg)[6] | 3.4[6] |
| Dog | 71.1[6] | - | 1670 (at 1 mg/kg)[6] | 8.9[6] | |
| Monkey | 30.8[6] | - | 63 (at 1 mg/kg)[6] | 7.9[6] | |
| PF-8380 | Rat | 43-83 | ~0.5 | - | 1.2 |
| HA155 | - | Data not available | Data not available | Data not available | Data not available |
| GLPG1690 | Human | 54[7] | ~2[8] | 90-19010 (at 20-1500 mg single dose)[8] | ~5[8] |
Experimental Protocols
ATX Inhibition Assay using FS-3 Substrate:
The inhibitory activity of compounds against ATX can be determined using a fluorogenic assay with the synthetic substrate FS-3. The assay measures the increase in fluorescence upon cleavage of FS-3 by ATX.
-
Workflow:
-
Recombinant human ATX is incubated with the test inhibitor at various concentrations.
-
The enzymatic reaction is initiated by the addition of the FS-3 substrate.
-
The increase in fluorescence is monitored over time using a fluorescence plate reader.
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
-
ATX Inhibition Assay using LPC Substrate (Choline Release Assay):
This assay measures the choline released from the hydrolysis of the natural substrate, lysophosphatidylcholine (LPC), by ATX.
-
Workflow:
-
Recombinant human ATX is incubated with the test inhibitor at various concentrations.
-
The reaction is started by adding the LPC substrate.
-
After a set incubation period, the amount of choline produced is quantified using a commercially available choline assay kit, which typically involves an enzymatic cascade leading to a colorimetric or fluorometric readout.
-
The IC50 value is determined by analyzing the inhibitor's effect on choline production.
-
Signaling Pathways and Experimental Workflows
ATX-LPA Signaling Pathway
Autotaxin (ATX) is a secreted enzyme that plays a crucial role in the production of lysophosphatidic acid (LPA). ATX hydrolyzes lysophosphatidylcholine (LPC) into LPA and choline. LPA then binds to its specific G protein-coupled receptors (LPARs) on the cell surface, activating downstream signaling pathways that regulate various cellular processes, including cell proliferation, survival, migration, and differentiation.
Caption: The ATX-LPA signaling pathway and points of inhibition.
Experimental Workflow for In Vivo Efficacy Studies
Preclinical evaluation of ATX inhibitors often involves in vivo studies using animal models of cancer. These studies assess the impact of the inhibitors on tumor growth and metastasis.
Caption: A generalized workflow for preclinical in vivo efficacy studies.
In Vivo Efficacy in Cancer Models
This compound and first-generation ATX inhibitors have been evaluated in various preclinical cancer models, demonstrating their potential to inhibit tumor growth and metastasis.
-
This compound: In a syngeneic orthotopic mouse model of breast cancer, this compound was shown to slow initial tumor growth and reduce lung metastases by approximately 60%.[6] It has also been shown to enhance the antitumor effect of paclitaxel in a breast cancer model.[9][10]
-
PF-8380: This inhibitor has been shown to delay the progression of glioma tumor growth in vivo when used as a pretreatment before irradiation.[2] In a rat model of inflammatory hyperalgesia, oral administration of PF-8380 led to a significant reduction in LPA levels in both plasma and the site of inflammation.[2] However, in a xenograft model of melanoma, PF-8380 did not show a statistically significant impact on tumor growth.[7]
-
GLPG1690 (Ziritaxestat): In a mouse model of breast cancer, GLPG1690 acted synergistically with doxorubicin to decrease tumor growth.[1] It also enhanced the efficacy of radiotherapy in the same model.[1][11]
Selectivity Profile
The selectivity of ATX inhibitors against other members of the ectonucleotide pyrophosphatase/phosphodiesterase (ENPP) family is a critical aspect of their development. ENPP1 and ENPP3, for instance, are involved in regulating extracellular nucleotide levels and have been implicated in cancer immunotherapy.[12][13] While detailed head-to-head selectivity data is not extensively available in the public domain, the development of selective inhibitors for different ENPP family members is an active area of research.[12][14]
Conclusion
This compound emerges as a highly potent ATX inhibitor with comparable or superior in vitro potency to first-generation inhibitors like PF-8380 and HA155, and significantly greater potency than GLPG1690. Its favorable pharmacokinetic profile, including good oral bioavailability in multiple species, supports its potential for in vivo applications. Preclinical studies have demonstrated its efficacy in reducing tumor growth and metastasis, particularly in breast cancer models.
First-generation inhibitors have paved the way for understanding the therapeutic potential of ATX inhibition. However, they may have limitations in terms of pharmacokinetics or in vivo efficacy in certain models. The data presented in this guide suggests that this compound represents a significant advancement in the development of ATX inhibitors, offering a potent and orally bioavailable tool for researchers and a potential candidate for further clinical investigation. Further studies are warranted to fully elucidate its selectivity profile and comparative efficacy in a broader range of disease models.
References
- 1. Inhibition of Autotaxin with GLPG1690 Increases the Efficacy of Radiotherapy and Chemotherapy in a Mouse Model of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Lysophosphatidic acid produced by autotaxin acts as an allosteric modulator of its catalytic efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpg.com [glpg.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Autotaxin Inhibition with PF-8380 Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: A Novel Autotaxin Inhibitor That Enhances the Antitumor Effect of Paclitaxel in a Breast Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Selective inhibition of extracellular phosphodiesterases for anti-cancer cGAMP-STING signaling - American Chemical Society [acs.digitellinc.com]
- 13. Identification of the extracellular membrane protein ENPP3 as a major cGAMP hydrolase and innate immune checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Biological Evaluation of Arylamide Sulphonate Derivatives as Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 and -3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
ONO-8430506: Safety, Handling, and Disposal Protocols
For research use only. Not for use in humans.
This document provides essential safety and logistical information for the handling and disposal of ONO-8430506, a potent, orally bioavailable autotaxin (ATX)/ENPP2 inhibitor. The information is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Disposal Information
Disclaimer: A specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available. The following procedures are based on general best practices for the disposal of potent, small-molecule research compounds. Users must consult their institution's Environmental Health and Safety (EHS) department and local regulations for specific disposal requirements.
General Disposal Procedures:
-
Consult Institutional Guidelines: Always adhere to the specific protocols for chemical waste disposal established by your institution's EHS office.
-
Do Not Dispose Down the Drain: this compound should not be disposed of in the sewer system.
-
Solid Waste:
-
Collect unadulterated or expired solid this compound in a clearly labeled, sealed container designated for chemical waste.
-
Contaminated materials, such as personal protective equipment (PPE), weighing paper, and vials, should be collected in a designated hazardous waste container.
-
-
Liquid Waste:
-
Solutions of this compound should be collected in a sealed, properly labeled hazardous waste container.
-
Do not mix with incompatible waste streams.
-
-
Decontamination: Decontaminate any surfaces that may have come into contact with this compound using an appropriate solvent (e.g., ethanol, isopropanol) followed by soap and water. Collect all decontamination materials as hazardous waste.
-
Request a Safety Data Sheet (SDS): It is highly recommended to contact the supplier of this compound to request a complete SDS, which will contain specific information on handling and disposal.
Handling and Storage
-
Storage of Powder: Store the solid compound at -20°C for up to 3 years.
-
Storage of Solutions:
-
Store stock solutions in tightly sealed vials.
-
At -80°C, solutions in DMSO can be stored for up to 6 months.
-
At -20°C, solutions in DMSO are generally usable for up to one month.
-
-
Preparation: Before use, allow the product to equilibrate to room temperature for at least one hour before opening the vial.
Mechanism of Action and Signaling Pathway
This compound is a potent inhibitor of autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[1] ATX is a secreted enzyme that catalyzes the hydrolysis of lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA).[2][3] LPA is a bioactive lipid mediator that signals through G protein-coupled receptors (LPAR1-6) to activate various downstream pathways involved in cell proliferation, migration, survival, and invasion.[2][4] By inhibiting ATX, this compound reduces the production of LPA, thereby attenuating these cellular responses, which are implicated in cancer progression and other diseases.[3][4]
Caption: this compound inhibits the ATX-LPA signaling pathway.
Quantitative Data
In Vitro Inhibitory Activity
| Target/Assay | Substrate | IC₅₀ | Species | Reference |
| Autotaxin (ATX/ENPP2) | FS-3 (synthetic) | 5.1 nM | Human (recombinant) | [1] |
| Autotaxin (ATX/ENPP2) | 16:0-LPC (natural) | 4.5 nM | Human (recombinant) | [1] |
| LPA Formation | Endogenous | ~10 nM | Various (plasma-derived) | [1] |
| ATX Activity | - | IC₉₀: 100 nM | Mouse (plasma) | [1][5] |
In Vivo Pharmacokinetics
| Species | Administration | Dose (mg/kg) | Bioavailability (F%) | Cₘₐₓ (ng/mL) | T₁/₂ (h) |
| Rat | Oral | 1 | 51.6% | 261 | 3.4 |
| Dog | Oral | 1 | 71.1% | 1670 | 8.9 |
| Monkey | Oral | 1 | 30.8% | 63 | 7.9 |
Experimental Protocols
In Vitro ATX Enzyme Inhibition Assay
This protocol is a representative method for determining the inhibitory activity of compounds against autotaxin.[6]
-
Materials:
-
Human recombinant ATX (hATX)
-
Fluorescent substrate FS-3
-
Assay Buffer: 50 mM Tris, 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 µM BSA, pH 8.0
-
This compound stock solution (e.g., 25 mM in DMSO)
-
Black-wall 96-well plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer to achieve a range of final concentrations (e.g., 0 to 30 µM).
-
Prepare reaction mixtures in triplicate in the 96-well plate with a final volume of 60 µL. Each reaction should contain 4 nM ATX and 1 µM FS-3.
-
Add the diluted this compound or vehicle (DMSO) to the appropriate wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Monitor the increase in fluorescence over time using a plate reader. The hydrolysis of FS-3 by ATX releases a fluorescent product.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
In Vivo Tumor Growth and Metastasis Model
This protocol describes a common method to evaluate the efficacy of this compound in a preclinical cancer model.[1]
-
Animal Model:
-
Syngeneic orthotopic mouse model (e.g., 4T1 breast cancer cells in BALB/c mice).
-
-
Drug Formulation and Administration:
-
Experimental Workflow:
-
Inject tumor cells into the mammary fat pad of the mice.
-
Once tumors are established, randomize the mice into treatment and control groups.
-
Begin daily administration of this compound or vehicle.
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
At the end of the study (e.g., day 21), euthanize the mice.
-
Excise the primary tumors and weigh them.
-
Excise the lungs and count the number of metastatic nodules on the surface to assess metastasis.
-
In some studies, this compound is used in combination with other chemotherapeutic agents like paclitaxel to evaluate synergistic effects.[7]
-
Caption: Workflow for in vivo evaluation of this compound.
References
Essential Safety and Handling Protocols for ONO-8430506
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical guidance for the handling and disposal of ONO-8430506, a potent, orally bioavailable autotaxin inhibitor investigated in cancer research.[1][2] Given the nature of this compound, adherence to strict safety protocols is paramount to ensure the well-being of researchers and maintain a safe laboratory environment.
Note: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following recommendations are based on best practices for handling potent, hazardous research compounds and information gathered from chemical suppliers.[3][4][5][6][7]
Personal Protective Equipment (PPE)
A comprehensive assessment of potential exposure scenarios is critical in determining the appropriate level of PPE. The following table outlines the recommended PPE for various procedures involving this compound.
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid Form) | Safety glasses with side shields or goggles | Double-gloving with chemotherapy-rated nitrile gloves | Disposable, solid-front lab coat with tight cuffs; consider a disposable gown | N95 respirator or higher, especially if weighing outside of a certified chemical fume hood or ventilated balance enclosure |
| Dissolving and Solution Preparation | Chemical splash goggles or a face shield | Double-gloving with chemotherapy-rated nitrile gloves | Polyethylene-coated, disposable gown with a closed back | Work within a certified chemical fume hood. Respirator may be necessary based on risk assessment. |
| In Vitro and In Vivo Administration | Safety glasses with side shields; face shield if splashing is possible | Chemotherapy-rated nitrile gloves | Disposable lab coat or gown | Dependent on the specific procedure and potential for aerosol generation. |
| Waste Disposal | Chemical splash goggles | Double-gloving with chemotherapy-rated nitrile gloves | Disposable gown | N95 respirator if handling powdered waste outside of a fume hood. |
Operational Plans: Handling and Experimental Protocols
Extreme care must be taken to prevent skin contact, inhalation, and ingestion of this compound.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a clearly labeled, sealed container in a designated, secure, and ventilated area.
Preparation of Solutions:
-
All manipulations of solid this compound should be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Use dedicated, clearly labeled equipment for handling this compound.
-
When preparing solutions, add solvents slowly to the solid to avoid splashing.
The following table summarizes the solubility and storage information for this compound.
| Solvent | Solubility | Storage of Stock Solutions |
| Dimethyl sulfoxide (DMSO) | ≥ 90.0 mg/mL (195.0 mM) (Sonication recommended) | -80°C for up to 1 year |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 3.3 mg/mL (7.15 mM) (Sonication recommended) | Prepare fresh for each use is recommended. |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.42 mM) | Prepare fresh for each use is recommended.[8][9] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (5.42 mM) | Prepare fresh for each use is recommended.[8][9] |
Storage of Powder:
-
Store the solid compound at -20°C for up to 3 years.[10]
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and unused solutions, must be treated as hazardous chemical waste.
-
Solid Waste: Collect all contaminated solid materials (e.g., weigh boats, pipette tips, gloves, gowns) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and properly labeled hazardous waste container. Do not pour down the drain.
-
Empty Containers: The original container should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[11] The defaced, rinsed container can then be disposed of according to institutional guidelines.
-
Decontamination: All surfaces and equipment that come into contact with this compound should be decontaminated using a validated procedure.
Consult your institution's Environmental Health and Safety (EH&S) department for specific guidance on hazardous waste disposal procedures.[12][13][14][15]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound: A Novel Autotaxin Inhibitor That Enhances the Antitumor Effect of Paclitaxel in a Breast Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A Novel Autotaxin Inhibitor That Enhances the Antitumor Effect of Paclitaxel in a Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety Containment And Analysis Of Highly Potent Compounds From Development To Commercialization [outsourcedpharma.com]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. witpress.com [witpress.com]
- 6. pharmtech.com [pharmtech.com]
- 7. lubrizolcdmo.com [lubrizolcdmo.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ONO 8430506 | inhibitor/agonist | CAS 1354805-08-5 | Buy ONO 8430506 from Supplier InvivoChem [invivochem.com]
- 10. This compound | PDE | TargetMol [targetmol.com]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Molecular Biology Products - Laboratory Products Supplier [mbpinc.net]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 14. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 15. vumc.org [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
